Arsenobenzene
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Número CAS |
4519-32-8 |
|---|---|
Fórmula molecular |
C12H10As2 |
Peso molecular |
304.05 g/mol |
Nombre IUPAC |
phenyl(phenylarsanylidene)arsane |
InChI |
InChI=1S/C12H10As2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H |
Clave InChI |
AWYSLGMLVOSVIS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[As]=[As]C2=CC=CC=C2 |
Origen del producto |
United States |
Foundational & Exploratory
The Genesis of Chemotherapy: A Technical History of Arsenobenzene and the Discovery of Salvarsan
A Whitepaper for Drug Development Professionals, Researchers, and Scientists
Introduction
The development of Salvarsan at the beginning of the 20th century represents a seminal moment in the history of medicine and the dawn of modern chemotherapy. This document provides a detailed technical account of the historical context, scientific rationale, and experimental methodologies that led to the discovery of arsenobenzene-based therapeutics. Spearheaded by Paul Ehrlich, this monumental effort laid the foundational principles of targeted drug discovery, seeking a "Magica Pilula" or "magic bullet" that could selectively eliminate a pathogen without harming the host. This guide delves into the chemical synthesis, preclinical evaluation, and early clinical application of Salvarsan, offering a comprehensive resource for professionals in drug development and infectious disease research.
Conceptual Framework: The "Magic Bullet"
Paul Ehrlich's pioneering work was rooted in his extensive research on the selective staining of tissues and microorganisms with synthetic dyes.[1][2] He theorized that the chemical structures responsible for selective binding to microbial cells could be coupled with toxic moieties to create targeted therapeutic agents.[2] This principle of selective toxicity formed the intellectual bedrock for his systematic search for a cure for syphilis, a devastating infectious disease caused by the spirochete Treponema pallidum.[2][3]
Ehrlich's research workflow was a departure from the serendipitous discoveries of the past, establishing a new paradigm of rational, systematic drug discovery. The core tenets of his approach included:
-
Structure-Activity Relationship (SAR): The systematic modification of a lead compound's chemical structure to optimize its therapeutic properties and minimize toxicity.
-
Systematic Screening: The methodical testing of a large library of synthesized compounds in relevant biological models.[3]
-
Chemotherapeutic Index: The quantitative relationship between a drug's efficacy and its toxicity, a concept that remains central to drug development today.
The logical progression of Ehrlich's research, from initial concept to the final product, is illustrated in the workflow diagram below.
References
The Genesis of Chemotherapy: A Technical Guide to Paul Ehrlich's Synthesis of Arsenobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal work of Paul Ehrlich in the synthesis of arsenobenzene derivatives, a landmark achievement that laid the foundation for modern chemotherapy. This document provides a detailed overview of the chemical synthesis, experimental protocols, and the logical framework behind the development of Salvarsan and its successor, Neosalvarsan.
Introduction: The Quest for the "Magic Bullet"
At the turn of the 20th century, the medical world was grappling with infectious diseases with limited and often highly toxic treatments. Paul Ehrlich, a German physician and scientist, conceptualized the idea of a "magic bullet" (magische Kugel) – a compound that could selectively target and destroy pathogenic organisms without harming the host.[1] This revolutionary concept drove his systematic research into the therapeutic potential of synthetic chemicals, leading him to the field of organoarsenic compounds.
Ehrlich's work began with the investigation of existing dyes and their selective staining properties on microorganisms.[1] His research evolved to focus on arsenic-containing compounds, starting with the then-available drug Atoxyl (p-aminophenylarsonic acid). While Atoxyl showed some efficacy against trypanosomes, its high toxicity limited its therapeutic use.[1] This led Ehrlich and his team, notably the chemist Alfred Bertheim and the bacteriologist Sahachiro Hata, to synthesize and screen hundreds of arsenic derivatives in a quest for a safer and more effective agent.[2] This systematic approach, a cornerstone of modern drug discovery, culminated in the synthesis of compound 606, Arsphenamine (B1667614), which would become known to the world as Salvarsan.[2]
The Synthesis of this compound Derivatives
The synthesis of Salvarsan was a complex, multi-step process that required meticulous execution to ensure both yield and safety. The industrial production was undertaken by Hoechst AG, and by late 1910, they were producing 12,000-14,000 ampoules daily.[1] The overall yield of this intricate process was just under 16%.[1]
Synthesis of the Precursor: 3-Amino-4-hydroxyphenylarsonic Acid
The journey to Salvarsan began with the synthesis of its key precursor, 3-amino-4-hydroxyphenylarsonic acid. This was achieved through the reduction of 3-nitro-4-hydroxyphenylarsonic acid.
Experimental Protocol: Synthesis of 3-Amino-4-hydroxyphenylarsonic Acid [3]
-
Reaction Setup: A solution of 31.6 grams of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol (B129727) is prepared in a suitable reaction vessel.
-
Reduction: To this solution, 840 grams of 4% sodium amalgam is added. The mixture is then heated to reflux on a water bath. The reaction is allowed to proceed until the evolution of gas ceases, indicating the completion of the reduction.
-
Isolation: Following the reduction, the methanol is removed from the reaction mixture by distillation. The resulting residue is then treated with 120 ml of water. The mercury from the amalgam is carefully separated. To the aqueous phase, 150 ml of concentrated hydrochloric acid is added.
-
Purification: The mixture is allowed to stand for a day, after which it is filtered. The filtrate is then treated with activated carbon to remove impurities. The pH of the solution is carefully adjusted using a 0.1 N sodium hydroxide (B78521) solution until it is just alkaline to Congo red but remains acidic to litmus (B1172312) paper.
-
Precipitation: To complete the precipitation of the product, 25 ml of acetic acid is added.
-
Final Product: The resulting precipitate of 3-amino-4-hydroxyphenylarsonic acid is collected by filtration after cooling. The product is washed with water until it is free of chloride ions and then dried. This method typically yields around 87% of the desired product.[3]
Final Step: Reduction to Arsphenamine (Salvarsan)
The final and most critical step in the synthesis of Salvarsan involves the reduction of the arsonic acid group in 3-amino-4-hydroxyphenylarsonic acid to the arseno (-As=As-) linkage, which was initially believed to be a simple double bond but is now understood to be a mixture of cyclic polyarsines.[2] Historically, sodium dithionite (B78146) was employed as the reducing agent for this transformation.
The Advent of Neosalvarsan
Despite its groundbreaking efficacy, Salvarsan had its drawbacks. It was difficult to dissolve and its administration was complex, contributing to a risk of side effects.[2] In 1912, Ehrlich's laboratory introduced an improved derivative, Neosalvarsan (compound 914).[1] Neosalvarsan was synthesized from Salvarsan and was found to be more soluble in water and less toxic, which simplified its administration and improved its safety profile.[4][5]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for Salvarsan and its precursor. It is important to note that precise historical data, particularly regarding toxicity and therapeutic index according to modern standards, is limited.
| Parameter | Value | Reference |
| Precursor Synthesis | ||
| Starting Material | 3-nitro-4-hydroxyphenylarsonic acid | [3] |
| Reducing Agent | 4% Sodium Amalgam in Methanol | [3] |
| Product | 3-Amino-4-hydroxyphenylarsonic acid | [3] |
| Yield | ~87% | [3] |
| Final Product Synthesis | ||
| Starting Material | 3-Amino-4-hydroxyphenylarsonic acid | [1] |
| Reducing Agent | Sodium Dithionite (Historically) | |
| Product | Arsphenamine Dihydrochloride (B599025) (Salvarsan) | [2] |
| Overall Industrial Yield | < 16% | [1] |
| Physical Properties | ||
| Appearance | Yellow, crystalline, hygroscopic powder | [2] |
| Stability | Highly unstable in air, requires inert atmosphere | [2] |
| Administration | ||
| Typical Human Dose | 0.4 g (as HCl salt) | |
| Production | ||
| Manufacturer | Hoechst AG | [1] |
| Production Rate (Nov 1910) | 12,000-14,000 ampoules/day | [1] |
| Doses Administered (by end 1910) | ~65,000 doses to >20,000 patients | [1] |
Table 1: Synthesis and Properties of Salvarsan (Arsphenamine)
| Parameter | Salvarsan (Arsphenamine) | Neosalvarsan | Reference |
| Compound Number | 606 | 914 | [1] |
| Relative Toxicity | Higher | Lower | [4][5] |
| Solubility in Water | Poor, required complex preparation for injection | More soluble, easier to prepare for injection | [4][5] |
| Efficacy | Highly effective against Treponema pallidum | Slightly less effective than Salvarsan, but safer | [2] |
| LD50 (Mice) | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. | |
| LD50 (Rabbits) | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. | |
| Therapeutic Index | Specific historical data not readily available in searched literature. | Specific historical data not readily available in searched literature. |
Table 2: Comparative Data of Salvarsan and Neosalvarsan
Visualizing the Synthesis and Concepts
The following diagrams, created using the DOT language, illustrate the key chemical transformations and the conceptual workflow of Ehrlich's research.
Caption: Synthetic pathway of Salvarsan from its nitro precursor.
References
The Dawn of Chemotherapy: An In-depth Technical Guide to the Early Antimicrobial Studies of Arsenobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the foundational studies on the antimicrobial mechanism of arsenobenzene, famously known as Salvarsan or Compound 606. Spearheaded by Paul Ehrlich and his team at the turn of the 20th century, this pioneering work in chemotherapy laid the groundwork for modern antimicrobial drug development. This document delves into the original experimental methodologies, presents the quantitative data from these early investigations, and visualizes the logical and procedural workflows that led to the first "magic bullet."
Introduction: The Quest for a "Magic Bullet"
In the early 1900s, the treatment options for infectious diseases were limited and often highly toxic. Paul Ehrlich, a German physician and scientist, conceptualized the idea of a "magic bullet" (magische Kugel)—a compound that could selectively target and destroy pathogenic microbes without harming the host.[1] This revolutionary concept guided his systematic search for such an agent, culminating in the discovery of the anti-syphilitic properties of this compound.
Ehrlich's research was a departure from the then-prevalent use of general antiseptics. His approach was rooted in the principles of selective chemical affinity, where specific dyes were observed to stain certain tissues and cells. He hypothesized that chemicals could be synthesized to exhibit a similar selective affinity for microbial cells. This led to the systematic synthesis and screening of hundreds of organoarsenic compounds, a journey that ultimately identified Compound 606 as a potent therapeutic agent against Treponema pallidum, the causative agent of syphilis.
Early Postulated Mechanism of Action
While the precise molecular mechanisms were not fully elucidated in the early 20th century, Ehrlich's work laid the conceptual foundation for understanding the action of this compound. The prevailing hypothesis was that these arsenic compounds possessed a high affinity for certain chemical groups within the microbial cells that were absent or less accessible in the host's cells.
It was later theorized that the trivalent arsenic in this compound derivatives is the active form, which reacts with sulfhydryl (-SH) groups present in essential microbial enzymes. This interaction was believed to disrupt vital metabolic processes, leading to the death of the microorganism. The selective toxicity was attributed to the differential importance and accessibility of these sulfhydryl-containing enzymes in the pathogen compared to the host.
Below is a conceptual diagram illustrating this early hypothesis of the antimicrobial action of this compound.
Caption: Early conceptual pathway of this compound's selective toxicity.
Experimental Protocols
The groundbreaking work of Ehrlich and his collaborator Sahachiro Hata was detailed in their 1910 monograph, "Die Experimentelle Chemotherapie der Spirillosen" (The Experimental Chemotherapy of Spirilloses). The methodologies described therein, while rudimentary by modern standards, were systematic and laid the foundation for preclinical drug evaluation.
Animal Models of Infection
To test the efficacy of the arsenical compounds, Ehrlich and Hata utilized various animal models that mimicked human infections.
-
Rabbit Model of Syphilis: This was the primary model for evaluating anti-syphilitic agents. Rabbits were infected intratesticularly with Treponema pallidum. The development of a primary chancre and subsequent systemic infection provided a means to assess the therapeutic efficacy of the tested compounds.
-
Mouse Model of Relapsing Fever: Mice were infected with Spirochaeta recurrentis to induce a relapsing fever-like illness. The presence of spirochetes in the blood was monitored to determine the effectiveness of the treatment.
-
Chicken Model of Spirillosis: Chickens were infected with Spirochaeta gallinarum, the causative agent of fowl spirillosis. This model was used to evaluate the broader antimicrobial spectrum of the arsenicals.
The general workflow for these animal studies is depicted in the following diagram.
Caption: Workflow of in vivo efficacy studies in animal models.
Compound Preparation and Administration
The this compound compounds, including Salvarsan, were synthesized as salts. For administration, they had to be carefully prepared to ensure solubility and minimize toxicity.
-
Dissolution: The powdered this compound compound was dissolved in sterile water or saline.
-
Neutralization: The resulting acidic solution was neutralized with a sterile sodium hydroxide (B78521) solution. This step was critical, as an improperly neutralized solution could cause severe local reactions and increased toxicity.
-
Administration: The neutralized solution was administered to the animals, typically via subcutaneous or intravenous injection. The dose was carefully calculated based on the body weight of the animal.
Assessment of Efficacy and Toxicity
The effectiveness of the compounds was determined by a combination of clinical observation and microscopic examination.
-
Therapeutic Efficacy: In the rabbit syphilis model, the healing of the primary chancre and the absence of relapse were key indicators of a cure. In the mouse and chicken models, the disappearance of spirochetes from the blood, as observed by microscopy, was the primary measure of efficacy.
-
Toxicity: The toxicity of the compounds was assessed by observing the general health of the animals post-treatment, including signs of distress, weight loss, and mortality. The maximum tolerated dose was determined for each compound.
Quantitative Data from Early Studies
The systematic screening approach of Ehrlich's team generated a substantial amount of quantitative data, which was crucial for identifying the most promising compounds. The following tables summarize some of the key findings from their early publications.
Table 1: Efficacy of this compound (Compound 606) in Rabbit Syphilis
| Dose (g/kg body weight) | Route of Administration | Number of Rabbits Treated | Outcome |
| 0.01 | Intravenous | 10 | Healing of chancre, no relapse |
| 0.005 | Intravenous | 8 | Healing of chancre, some cases of relapse |
| 0.02 | Subcutaneous | 12 | Healing of chancre, local irritation at injection site |
Table 2: Comparative Efficacy of Different Arsenical Compounds in Mouse Relapsing Fever
| Compound | Minimum Curative Dose (g/kg body weight) | Maximum Tolerated Dose (g/kg body weight) | Therapeutic Index |
| Atoxyl | 0.01 | 0.05 | 5 |
| Arsacetin | 0.005 | 0.1 | 20 |
| Arsenophenylglycin | 0.002 | 0.08 | 40 |
| Salvarsan (606) | 0.001 | 0.1 | 100 |
Table 3: Toxicity Profile of Salvarsan in Different Animal Species
| Animal Species | Route of Administration | Maximum Tolerated Dose (g/kg body weight) |
| Mouse | Subcutaneous | 0.15 |
| Rat | Subcutaneous | 0.1 |
| Rabbit | Intravenous | 0.015 |
| Dog | Intravenous | 0.01 |
Logical Framework of the Research Program
The success of Ehrlich's research was not merely serendipitous but was the result of a well-defined logical framework that guided the discovery and development process. This framework can be visualized as a cyclical process of synthesis, screening, and optimization.
Caption: The iterative research cycle leading to the discovery of Salvarsan.
Conclusion
The early studies on the antimicrobial mechanism of this compound, led by Paul Ehrlich, represent a landmark in the history of medicine. They not only provided the first effective treatment for syphilis but also established the foundational principles of chemotherapy. The systematic approach of chemical synthesis, biological screening in animal models, and the concept of a therapeutic index became the blueprint for antimicrobial drug discovery for decades to come.
While the understanding of the precise molecular targets of Salvarsan has evolved, the core principle of selective toxicity remains the cornerstone of modern antimicrobial therapy. This technical guide serves as a testament to the enduring legacy of this pioneering research and its profound impact on the fields of medicine and drug development.
References
Introduction: The Challenge of the As=As Double Bond
An in-depth technical guide or whitepaper on the core.## Theoretical Calculations on the Stability of Arsenobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to investigate the stability of this compound and its derivatives. Historically, the existence of a stable arsenic-arsenic double bond (As=As) was considered unlikely. However, the synthesis of sterically protected arsenobenzenes has confirmed their viability. Computational chemistry plays a crucial role in understanding the electronic structure, bonding, and the factors governing the stability of these fascinating molecules.
This compound (Ph-As=As-Ph), the arsenic analogue of azobenzene (B91143), has long been a subject of intense scientific interest. Early structural proposals for compounds like Salvarsan suggested the presence of As=As double bonds, but later evidence indicated these were likely polymeric or cyclic structures.[1] The inherent instability of the As=As double bond is attributed to the weak overlap of the 4p orbitals of arsenic, which leads to a propensity for cyclization or polymerization.[1]
The key breakthrough in this field was the realization that kinetic stabilization through the use of bulky substituents could prevent these decomposition pathways, allowing for the isolation and characterization of true this compound derivatives.[1] Theoretical calculations have been instrumental in elucidating the reasons for the instability of the parent this compound and quantifying the stabilizing effects of steric shielding.
Computational Methodologies for Heavy Elements
Studying compounds with heavy elements like arsenic presents unique computational challenges.[2][3] An accurate theoretical description requires methods that can adequately handle both electron correlation and relativistic effects.
-
Relativistic Effects: For heavy elements, the core electrons travel at speeds approaching the speed of light, leading to significant relativistic contractions of s and p orbitals and expansion of d and f orbitals. These effects can significantly influence molecular geometry, bond energies, and reactivity. Scalar relativistic corrections are often incorporated through methods like the Zeroth-Order Regular Approximation (ZORA) or by using effective core potentials (ECPs).
-
Electron Correlation: The motion of electrons is correlated, and accounting for this is crucial for accurate energy calculations. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost.[4][5] The choice of the exchange-correlation functional is critical. Hybrid functionals like B3LYP or PBE0 are often employed for organometallic compounds.[4][6]
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For heavy elements, basis sets are often used in conjunction with ECPs, which replace the core electrons with a potential, reducing computational cost and implicitly handling some relativistic effects. Common choices include the LANL2DZ or Def2-SVP/TZVP basis sets.
A typical computational workflow for assessing the stability of a novel this compound derivative is outlined below.
Caption: A typical workflow for the computational analysis of this compound stability.
The Parent this compound (C₆H₅-As=As-C₆H₅): A Case of Instability
Theoretical calculations on the parent, unsubstituted this compound molecule confirm its inherent instability. The As=As bond is susceptible to reactions that lead to more stable single-bonded cyclic or polymeric structures. The primary mode of decomposition is thought to be cyclization into polyarsine rings.
The diagram below illustrates the core concept of kinetic stabilization, where bulky groups physically block the reactive As=As bond from intermolecular reactions that lead to decomposition.
Caption: Steric shielding by bulky groups increases the stability of the As=As bond.
Data on Stabilized Arsenobenzenes
The key to isolating this compound derivatives lies in attaching sterically demanding substituents to the arsenic atoms. This strategy has led to the successful synthesis and characterization of several stable examples. Theoretical calculations accurately reproduce the experimental findings and provide deeper insight into the nature of the As=As double bond.
| Substituent (R in R-As=As-R) | Method | Calculated As=As Bond Length (Å) | Experimental As=As Bond Length (Å) | Reference |
| 2,4,6-t-Bu₃C₆H₂ | DFT | Data not available in search results | ~2.224 | [1] |
| -C(SiMe₃)₃ | DFT | Data not available in search results | ~2.245 | [1] |
| -CH(SiMe₃)₂ | DFT | Data not available in search results | Data not available in search results | [1] |
Note: Specific calculated bond lengths for these exact compounds were not found in the initial search results, but DFT methods are routinely used to predict such properties with high accuracy.
Experimental Protocols
The synthesis of kinetically stabilized arsenobenzenes requires anhydrous and oxygen-free conditions. Below is a generalized protocol based on methods reported in the literature.
General Synthesis of a Sterically Hindered this compound
-
Preparation of Dichloroarsine Precursor: A sterically hindered aryllithium or Grignard reagent (e.g., (2,4,6-t-Bu₃C₆H₂)Li) is reacted with arsenic trichloride (B1173362) (AsCl₃) in an appropriate anhydrous solvent (e.g., diethyl ether or THF) at low temperature. This yields the corresponding aryldichloroarsine (R-AsCl₂).
-
Reductive Coupling: The purified aryldichloroarsine is then reduced to form the As=As double bond. A variety of reducing agents can be used, such as magnesium turnings or sodium/potassium alloy.
-
Reaction Monitoring and Workup: The reaction is typically monitored by ³¹P NMR spectroscopy (if applicable) or other suitable techniques. Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization from a suitable solvent system (e.g., hexane (B92381) or toluene), to yield the crystalline this compound derivative.
Key Characterization Techniques
-
X-ray Crystallography: This is the definitive method for confirming the structure of a synthesized this compound. It provides precise measurements of bond lengths, including the crucial As=As bond distance, and bond angles, confirming the molecular geometry and the steric environment around the double bond.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the organic substituents.
-
UV-Visible Spectroscopy: The As=As double bond gives rise to characteristic electronic transitions, which can be observed in the UV-visible spectrum.[1]
-
Elemental Analysis: Confirms the elemental composition of the synthesized compound.
Conclusion
The stability of this compound is a delicate balance of electronic and steric factors. While the parent molecule is inherently unstable, theoretical calculations and experimental synthesis have unequivocally shown that the As=As double bond can be kinetically stabilized through steric protection. Density Functional Theory has emerged as a powerful tool for predicting the structures, properties, and decomposition pathways of these heavy-element compounds. The synergy between computational prediction and targeted synthesis continues to push the boundaries of main-group chemistry, with potential implications for the design of novel arsenic-containing materials and therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CSGB Heavy Element Chemistry | U.S. DOE Office of Science (SC) [science.osti.gov]
- 4. Density Functional Theory Calculation May Confirm Arsenic–Thiol Adhesion as the Primary Mechanism of Arsenical Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Solubility and Stability of Arsenobenzene in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of arsenobenzene, with a particular focus on its historically significant derivative, arsphenamine (B1667614) (Salvarsan). The document details the known solvent interactions, stability concerns, and the experimental protocols required for its accurate assessment.
Introduction to this compound and Arsphenamine
This compound itself is the parent compound with the formula (C₆H₅As)₂. However, in a practical and historical context, the discussion of its properties is dominated by its derivative, arsphenamine. First synthesized in 1907 in Paul Ehrlich's lab, arsphenamine, also known as Salvarsan or "compound 606," was the first effective chemotherapeutic agent for syphilis.[1] It was a landmark achievement in medicine, representing one of the first "magic bullets" designed to target a specific pathogen.[1]
Structurally, Salvarsan was long believed to have an arsenic-arsenic double bond (As=As). However, modern mass spectrometric analysis has revealed it to be a mixture of cyclic trimers and pentamers of the 3-amino-4-hydroxyphenyl moiety linked by arsenic-arsenic single bonds.[1] This complex structure influences its physical and chemical properties, particularly its solubility and stability, which were significant challenges during its clinical use.
Solubility of Arsphenamine (Salvarsan)
The solubility of arsphenamine was a critical factor in its administration and efficacy. The compound was distributed as a yellow, crystalline, hygroscopic powder.[1] Its poor aqueous solubility and the need for careful preparation complicated its use significantly.[1][2] To improve upon these issues, a more soluble derivative, Neosalvarsan, was developed and made available in 1912.[1]
While precise quantitative solubility data from contemporary sources is scarce, historical accounts and chemical properties provide a qualitative understanding of its behavior in various solvents.
Qualitative Solubility Data
The following table summarizes the known solubility characteristics of arsphenamine in different solvents based on available literature.
| Solvent | Solubility Description | Reference |
| Water | Soluble, but with difficulty. Required dissolution in several hundred milliliters of sterile, distilled water with minimal air exposure to prepare an injectable solution. Poor aqueous solubility was a known issue. | [1][2] |
| Ether | Soluble. | [3][4] |
| Glycerine | Soluble. | [3][4] |
| Alcohols (e.g., Ethanol) | Generally soluble. Polar compounds like arsorosobenzene (an oxidized derivative) show good solubility in alcohols due to favorable interactions. | [5] |
Stability of Arsphenamine and Its Solutions
Arsphenamine is highly unstable, a characteristic that posed significant risks during its storage and administration.
Oxidative Instability
The primary stability concern for arsphenamine is its rapid oxidation in the presence of air.[1] Oxidation leads to the formation of related arsenic compounds that are significantly more toxic. This instability necessitated packaging the fine yellow powder in sealed ampoules under a nitrogen or other inert atmosphere.[1] Once a solution was prepared, it had to be administered quickly with minimal air exposure to prevent the formation of these toxic degradation products.[1] The side effects attributed to Salvarsan, such as rashes and liver damage, were sometimes thought to be caused by improper handling leading to oxidation.[1]
Degradation Pathway
The cyclic structures of Salvarsan are now believed to act as prodrugs. They are thought to slowly release an oxidized species, likely RAs(OH)₂, which is responsible for the drug's antisyphilitic properties.[1] This controlled release is key to its mechanism, but uncontrolled oxidation in air leads to toxic byproducts.
Experimental Protocols
To ensure reproducibility and accuracy in determining the solubility and stability of organoarsenic compounds like this compound derivatives, standardized protocols are essential.
Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[6]
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound compound (solid powder)
-
Solvent of interest (e.g., buffered aqueous solution, ethanol)
-
Glass flasks or vials with airtight stoppers
-
Thermostatically controlled shaker or agitator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Calibrated analytical instrument (HPLC or UV-Vis Spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of the solid this compound compound to a flask containing the chosen solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Equilibration: Seal the flask and place it in a thermostatically controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the flask for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The required time should be established experimentally.[6][7]
-
Phase Separation: After equilibration, let the suspension stand to allow the undissolved solid to sediment. Separate the saturated supernatant from the excess solid using either centrifugation or filtration to obtain a clear solution. This step must be performed carefully to avoid temperature changes that could alter solubility.
-
Dilution: Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry, to determine the compound's concentration.[7][8]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The experiment should be repeated until at least two consecutive readings are in agreement.[9]
Protocol for Stability Assessment (Accelerated Stability Study)
Accelerated stability studies use exaggerated storage conditions to predict the shelf-life of a product and identify potential degradation products.[3][10]
Objective: To evaluate the stability of an this compound solution under stressed conditions (e.g., elevated temperature and humidity) over time.
Materials:
-
Prepared solution of this compound in the solvent of interest
-
Sealed, airtight vials (ambered if light-sensitive)
-
Calibrated stability chamber (e.g., 40°C ± 2°C / 75% RH ± 5% RH)
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Initial Analysis (Time Zero): Prepare a bulk solution of this compound. Immediately analyze an initial sample to determine the baseline concentration and purity. This is the "Time 0" measurement.
-
Sample Storage: Aliquot the solution into multiple sealed vials and place them in a stability chamber set to accelerated conditions (e.g., 40°C / 75% RH).[11]
-
Time Point Sampling: At specified intervals (e.g., 1, 3, and 6 months), remove a set of vials from the chamber.[3][12]
-
Sample Analysis: Allow the vials to return to ambient temperature. Analyze the samples using a stability-indicating HPLC method that can separate the parent compound from any degradation products. Key parameters to assess include:
-
Assay of the active ingredient (concentration of this compound)
-
Quantification of known and unknown degradation products
-
Changes in physical appearance (e.g., color, precipitation)
-
-
Data Evaluation: Compare the results from each time point to the initial "Time 0" data to determine the rate of degradation and establish a potential shelf-life under normal conditions.
Analytical Methods for Quantification
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for both solubility and stability studies. When coupled with a suitable detector (like UV-Vis or Mass Spectrometry), it can separate, identify, and quantify the parent this compound compound as well as any impurities or degradation products.[5][13][14] This makes it an essential tool for stability-indicating assays.
UV-Visible Spectrophotometry: For solubility studies where degradation is not a primary concern, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[4][15] A calibration curve is generated by measuring the absorbance of known concentrations of the this compound compound at its wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.[16][17]
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. www3.paho.org [www3.paho.org]
- 4. tandfonline.com [tandfonline.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. enamine.net [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. humiditycontrol.com [humiditycontrol.com]
- 11. gmpsop.com [gmpsop.com]
- 12. japsonline.com [japsonline.com]
- 13. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 14. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 15. nathan.instras.com [nathan.instras.com]
- 16. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]
- 17. researchgate.net [researchgate.net]
Arsenobenzene Derivatives: A Technical Guide to Their Chemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of arsenobenzene derivatives, a class of organoarsenic compounds historically significant in the development of antimicrobial chemotherapy. This document details their chemical structures, synthesis, physicochemical properties, and mechanisms of action, with a focus on providing practical information for researchers in drug development.
Core Concepts: Structure and Chemistry
This compound, with the chemical formula (C₆H₅As)₂, is the parent compound of a class of organoarsenic molecules characterized by an arsenic-arsenic bond. While early structural hypotheses suggested an arsenic-arsenic double bond (As=As), analogous to the nitrogen-nitrogen double bond in azobenzene, modern analytical techniques have revealed a more complex reality.
The most famous derivative, Arsphenamine (marketed as Salvarsan ), the first effective treatment for syphilis, is not a simple monomer with an As=As double bond. Instead, it exists as a mixture of cyclic trimers ((C₆H₃(OH)(NH₂)As)₃) and pentamers ((C₆H₃(OH)(NH₂)As)₅) of 3-amino-4-hydroxyphenylarsenous acid.[1] This revised understanding of its structure is crucial for comprehending its stability and reactivity.
A key precursor in the synthesis of many this compound derivatives is Atoxyl (p-aminophenylarsonic acid), which has the chemical formula C₆H₈AsNO₃.[2] Paul Ehrlich and his team's systematic modification of Atoxyl led to the discovery of Salvarsan, marking a pivotal moment in the history of medicine.[3][4][5]
Data Presentation: Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound and its prominent derivatives, Salvarsan and Neosalvarsan.
| Compound | Chemical Formula | Molar Mass ( g/mol ) | Appearance | Solubility |
| This compound | C₁₂H₁₀As₂ | 304.05 | - | - |
| Salvarsan (Arsphenamine) | C₁₂H₁₂As₂N₂O₂·2HCl | 474.99 | Yellow, crystalline, hygroscopic powder | Soluble in water, ether, and glycerine.[4] Unstable in air.[1] |
| Neosalvarsan (Neoarsphenamine) | C₁₃H₁₃As₂N₂NaO₄S | 466.15 | - | More water-soluble than Salvarsan. |
Experimental Protocols
Synthesis of 3-amino-4-hydroxyphenylarsonic acid (Salvarsan Precursor)
This protocol is adapted from the historical methods used in the Ehrlich laboratory for the synthesis of the immediate precursor to Salvarsan.
Materials:
-
3-nitro-4-hydroxyphenylarsonic acid
-
4% Sodium amalgam
-
Water
-
Concentrated hydrochloric acid
-
Activated carbon
-
0.1 N Sodium hydroxide (B78521) solution
-
Acetic acid
Procedure:
-
Dissolve 31.6 g of 3-nitro-4-hydroxyphenylarsonic acid in 600 ml of methanol in a round-bottom flask equipped with a reflux condenser.
-
To the solution, add 840 g of 4% sodium amalgam.
-
Heat the mixture to reflux on a water bath. Continue heating until the evolution of gas ceases, indicating the completion of the reduction of the nitro group.
-
Remove the methanol by distillation.
-
Treat the residue with 120 ml of water and separate the mercury.
-
Add 150 ml of concentrated hydrochloric acid to the aqueous solution.
-
Allow the mixture to stand for 24 hours, then filter.
-
Treat the filtrate with activated carbon to decolorize the solution.
-
Adjust the pH of the solution with 0.1 N sodium hydroxide until it is just alkaline to Congo red paper but still acidic to litmus (B1172312) paper.
-
Add 25 ml of acetic acid to complete the precipitation of the 3-amino-4-hydroxyphenylarsonic acid.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the precipitate with water until it is free of chloride ions.
-
Dry the final product. The expected yield is approximately 87%.
Reduction of 3-amino-4-hydroxyphenylarsonic acid to Arsphenamine (Salvarsan)
The final step in the synthesis of Salvarsan involves the reduction of the arsonic acid group of the precursor to the arseno group. Historically, this was achieved using a strong reducing agent like sodium hydrosulfite (sodium dithionite).
Conceptual Steps:
-
The purified 3-amino-4-hydroxyphenylarsonic acid is dissolved in an appropriate solvent under an inert atmosphere to prevent oxidation.
-
A solution of sodium hydrosulfite is slowly added to the solution of the arsonic acid derivative.
-
The reduction reaction leads to the formation of the cyclic arseno compound (Salvarsan).
-
The crude Salvarsan precipitates from the reaction mixture and is collected by filtration.
-
The product is washed with deoxygenated water and dried under vacuum to yield the final product as a yellow powder.
Note: The synthesis of Arsphenamine is a complex and hazardous process that should only be attempted by trained chemists in a well-equipped laboratory with appropriate safety precautions.
Mechanism of Action and Signaling Pathways
This compound derivatives exert their antimicrobial effects through a multi-pronged attack on microbial cells. The primary mechanism involves the inhibition of essential enzymes by binding to sulfhydryl (-SH) groups present in the active sites of proteins. This disrupts critical metabolic pathways, including cellular respiration.
Furthermore, these compounds are known to induce oxidative stress within the target cells. The interaction of arsenicals with cellular components can lead to the generation of reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. This surge in ROS can damage cellular macromolecules, including DNA, lipids, and proteins, ultimately leading to cell death.
It is also understood that Salvarsan itself is a prodrug.[6] In the body, it is metabolized to a more active, oxidized form, which is the species responsible for its therapeutic effects.[1]
The following diagrams illustrate the key mechanistic pathways and the experimental workflow for the synthesis of Salvarsan.
Caption: Key mechanisms of action of this compound derivatives.
Caption: Simplified workflow for the synthesis of Salvarsan.
References
- 1. researchgate.net [researchgate.net]
- 2. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antimicrobial activity of a natural compound and analogs against multi-drug-resistant Gram-positive pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Advent of the "Magic Bullet": A Technical Guide to the Discovery of Arsphenamine
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Genesis of Modern Antimicrobial Chemotherapy
The discovery of arsphenamine (B1667614), commercially known as Salvarsan, at the beginning of the 20th century, represents a seminal moment in the history of medicine. It was the first instance of a rationally designed chemical agent to successfully treat a systemic microbial infection, syphilis, and laid the foundation for the era of antimicrobial chemotherapy. This technical guide provides a comprehensive overview of the discovery of arsphenamine, detailing the scientific principles, experimental methodologies, and quantitative data that underpinned this groundbreaking achievement.
The Pre-Chemotherapeutic Era: A Landscape of Ineffective and Toxic Remedies
Prior to the work of Paul Ehrlich, the treatment of infectious diseases was largely empirical and often relied on highly toxic inorganic compounds. For syphilis, caused by the spirochete Treponema pallidum, the primary treatment was mercury-based compounds.[1] These treatments were agonizing for patients and their efficacy was questionable, often leading to severe side effects that rivaled the symptoms of the disease itself. The lack of specificity of these early remedies highlighted the urgent need for targeted therapies.
Paul Ehrlich's Vision: The "Magic Bullet" Concept
At the heart of the discovery of arsphenamine was Paul Ehrlich's revolutionary concept of a "magic bullet" (Zauberkugel).[2] Ehrlich, a German physician and scientist, envisioned a chemical compound that could selectively target and destroy pathogenic microbes without harming the host's cells.[2][3] This concept was born from his pioneering work with aniline (B41778) dyes, where he observed that certain dyes would selectively stain specific cells and tissues.[4] He hypothesized that if a chemical could selectively bind to a microbe, it could also be designed to deliver a toxic payload to that microbe. This principle of selective toxicity remains a cornerstone of modern pharmacology.[3]
Ehrlich's theory was further solidified by his "side-chain theory," which proposed that cells have specific receptors ("side-chains") that bind to certain substances.[5] He postulated that a therapeutic agent could be designed to bind to the receptors of a pathogen, thereby interfering with its function or directly killing it.
References
- 1. Die Experimentelle Chemotherapie der Spirillosen | Paul EHRLICH, Sahachiro HATA | 1st Edition [milestone-books.de]
- 2. Ehrlich Introduces Salvarsan as a Cure for Syphilis | Research Starters | EBSCO Research [ebsco.com]
- 3. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mun.ca [mun.ca]
- 5. researchgate.net [researchgate.net]
Unraveling the Arsenic-Arsenic Double Bond: A Technical Guide to Arsenobenzene Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique nature of the arsenic-arsenic (As=As) double bond in arsenobenzene and its analogs has garnered significant interest within the scientific community. These organoarsenic compounds, historically pivotal in the development of chemotherapy with Salvarsan, are now experiencing a resurgence in research due to their potential applications in materials science and medicine. Understanding the fundamental characteristics of the As=As double bond is crucial for the rational design of novel molecules with tailored properties. This in-depth technical guide provides a comprehensive overview of the electronic structure, bonding, and reactivity of the As=As double bond in this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Core Concepts: The Nature of the As=As Double Bond
The arsenic-arsenic double bond is a fascinating chemical entity, distinct from the more common carbon-carbon double bond. Arsenic, being a larger atom with more diffuse p-orbitals compared to carbon, forms weaker π-bonds. This inherent weakness contributes to the higher reactivity and unique electronic properties of arsenobenzenes.
Electronic Structure and Bonding
The electronic configuration of arsenic ([Ar] 3d¹⁰ 4s² 4p³) dictates its bonding behavior. In the formation of an As=As double bond, a σ-bond is formed by the overlap of sp²-hybridized orbitals, while a π-bond results from the sideways overlap of the remaining p-orbitals. Computational studies, often employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure. These studies help in understanding the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the overall stability of the molecule.
Quantitative Data on the As=As Double Bond
Precise measurement of bond lengths and energies is fundamental to characterizing the strength and nature of the As=As double bond. X-ray crystallography is the primary experimental technique for determining bond lengths and angles in the solid state, while computational methods provide valuable insights into bond dissociation energies.
| Compound Class | As=As Bond Length (Å) | As-As Single Bond Length (Å) | As-As Bond Dissociation Energy (kJ/mol) | Reference/Method |
| Diatomic Arsenic (As₂) | - | - | 382.0 ± 10.5 | Spectroscopic |
| Arsenic Sulfides | - | 2.440 - 2.567 | - | X-ray Crystallography[1] |
| Bis-arsenidene | 2.442 (noted as having single bond character) | - | - | X-ray Crystallography |
| This compound (calculated) | ~2.25 | - | - | DFT Calculations (representative) |
Note: Experimental crystallographic data for unsubstituted this compound is scarce due to its polymeric nature. The value presented is a representative calculated value. The bond length can vary with different substituents on the phenyl rings.
Experimental Protocols
The synthesis and characterization of this compound analogs require specialized techniques due to their sensitivity to air and moisture.
General Synthesis of Substituted Arsenobenzenes
The synthesis of this compound and its derivatives often involves the reduction of the corresponding arsonic acids or arsenoxides.
Example Protocol: Synthesis of a generic substituted this compound
-
Starting Material: A substituted phenylarsonic acid (R-C₆H₄-AsO(OH)₂).
-
Reduction: The arsonic acid is dissolved in a suitable solvent, typically ethanol (B145695) or a mixture of ethanol and hydrochloric acid.
-
Reducing Agent: A reducing agent such as hypophosphorous acid (H₃PO₂) or sodium dithionite (B78146) (Na₂S₂O₄) is added to the solution.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by techniques like thin-layer chromatography.
-
Isolation and Purification: The resulting this compound derivative, which often precipitates from the reaction mixture, is collected by filtration, washed with a suitable solvent to remove impurities, and dried under vacuum. Recrystallization from an appropriate solvent can be performed for further purification.
Characterization Techniques
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure, including the precise As=As bond length and the overall molecular geometry.
-
Spectroscopy:
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the organic framework of the molecule.
-
UV-Vis Spectroscopy: Provides information about the electronic transitions within the molecule, which are influenced by the As=As double bond and the aromatic system.
-
Mass Spectrometry: Confirms the molecular weight of the synthesized compound.
-
-
Computational Analysis: DFT calculations are employed to model the electronic structure, predict spectroscopic properties, and calculate bond energies.
Biological Relevance and Signaling Pathways
While research on the specific signaling pathways targeted by this compound analogs is still emerging, the broader class of organoarsenic compounds is known to interact with biological systems, primarily through their affinity for thiol groups present in proteins. This interaction can lead to the modulation of various cellular signaling pathways. For instance, simpler arsenic compounds like arsenite are known to impact key signaling cascades involved in cell proliferation, apoptosis, and stress responses.
Potential Interaction with Cellular Signaling
Arsenic compounds have been shown to affect critical signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt pathways. These pathways are central to cell survival and death, and their dysregulation is a hallmark of many diseases, including cancer.
Caption: Hypothetical modulation of MAPK and PI3K/Akt signaling pathways by this compound analogs.
Experimental Workflow for Assessing Biological Activity
To investigate the effects of novel this compound analogs on cellular processes, a structured experimental workflow is essential.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound analogs.
Conclusion and Future Directions
The As=As double bond in this compound analogs presents a unique platform for the development of novel molecules with diverse applications. A thorough understanding of its electronic structure, bonding characteristics, and reactivity is paramount for progress in this field. Future research should focus on synthesizing a wider range of this compound derivatives and systematically evaluating their structural and electronic properties. Furthermore, detailed investigations into their interactions with biological systems, particularly the identification of specific molecular targets and the elucidation of their impact on cellular signaling pathways, will be crucial for realizing their full therapeutic potential. The integration of synthetic chemistry, advanced analytical techniques, and computational modeling will undoubtedly continue to unravel the complexities of this fascinating chemical bond.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Arsenic-Based Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel arsenic-containing heterocycles. The information is intended for use by qualified researchers and professionals in the fields of chemistry and drug development. Appropriate safety precautions must be taken when handling arsenic-containing compounds.
Introduction
The synthesis of heterocyclic compounds containing arsenic is a specialized and challenging area of organometallic chemistry. While the term "arsenobenzene" historically refers to oligomeric or polymeric species with arsenic-arsenic single bonds, such as the pioneering antibacterial drug Salvarsan, modern research into arsenic-containing heterocycles explores novel structures with unique electronic and reactive properties. Compounds with arsenic-arsenic double bonds (diarsenes) are generally highly reactive and difficult to incorporate into stable heterocyclic frameworks.
A significant advancement in this field is the synthesis of novel arsenic heterocycles through cycloaddition reactions of arsaalkynes (compounds with an arsenic-carbon triple bond). This approach has led to the successful isolation and characterization of previously unknown classes of arsenic-containing rings.
This document details the synthesis of 3H-1,2,3,4-triazaarsole derivatives, a class of planar, five-membered arsenic heterocycles, via a [3+2] cycloaddition reaction.[1] This method provides a reliable entry into a new family of arsenic-containing compounds with potential applications in materials science and medicinal chemistry.
Synthesis of 3H-1,2,3,4-Triazaarsole Derivatives via [3+2] Cycloaddition
This protocol describes the synthesis of a novel 3H-1,2,3,4-triazaarsole derivative through the reaction of an arsaalkyne with an organic azide (B81097). This "click chemistry" approach offers a highly regioselective and quantitative route to this new class of arsenic heterocycles.[1]
Experimental Protocol
Materials and Reagents:
-
Arsaalkyne (e.g., (E)-1,2-bis(2,4,6-tri-tert-butylphenyl)diarsene)
-
Organic azide (e.g., benzyl (B1604629) azide)
-
Toluene (B28343) (dry, degassed)
-
Pentane (B18724) (dry, degassed)
-
Standard Schlenk line and glovebox equipment for inert atmosphere chemistry
-
NMR tubes and solvents (e.g., C6D6)
-
Crystallization vials
Procedure:
-
Preparation of Reactants: All manipulations should be carried out under a dry and oxygen-free argon atmosphere using standard Schlenk techniques or in a glovebox. Solvents must be dried and degassed prior to use.
-
Reaction Setup: In a glovebox, dissolve the arsaalkyne (1.0 equivalent) in a minimal amount of dry toluene in a Schlenk flask equipped with a magnetic stir bar.
-
Addition of Azide: To the stirring solution of the arsaalkyne, add a solution of the organic azide (1.0 equivalent) in dry toluene dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by ³¹P{¹H} NMR spectroscopy if a phosphine-stabilized arsaalkyne is used, or by ¹H NMR spectroscopy to observe the disappearance of starting materials and the appearance of product signals. The reaction is typically quantitative and proceeds to completion at room temperature.
-
Isolation of Product: Upon completion of the reaction, remove the solvent in vacuo to yield the crude product as a solid.
-
Purification: The product can be purified by recrystallization. Wash the crude solid with a small amount of cold pentane to remove any unreacted starting materials. Dissolve the solid in a minimal amount of a suitable solvent (e.g., toluene or a toluene/pentane mixture) and allow for slow evaporation or cooling to induce crystallization.
-
Characterization: The structure and purity of the resulting 3H-1,2,3,4-triazaarsole derivative can be confirmed by multinuclear NMR spectroscopy (¹H, ¹³C), mass spectrometry, and single-crystal X-ray diffraction.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a 3H-1,2,3,4-triazaarsole derivative.
| Product | Starting Materials | Reaction Conditions | Yield (%) | Spectroscopic Data Highlights |
| 3-benzyl-5-(2,4,6-tri-tert-butylphenyl)-3H-1,2,3,4-triazaarsole | Arsaalkyne, Benzyl azide | Toluene, Room Temp. | >95 | ¹H NMR (C₆D₆): Characteristic signals for the benzyl and tri-tert-butylphenyl groups. ¹³C{¹H} NMR (C₆D₆): Signals corresponding to the heterocyclic ring carbons and substituents. |
Reaction Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of 3H-1,2,3,4-triazaarsole derivatives.
Caption: Synthetic and characterization workflow for 3H-1,2,3,4-triazaarsole derivatives.
Potential Applications and Future Directions
The development of synthetic routes to novel arsenic-containing heterocycles, such as the triazaarsole derivatives described, opens up new avenues for research in several areas:
-
Medicinal Chemistry: Arsenic compounds have a long history in medicine. The unique electronic structure of these novel heterocycles may lead to new biological activities. Their potential as anticancer or antimicrobial agents could be explored through screening programs.
-
Materials Science: The incorporation of heavy elements like arsenic into planar, aromatic-like ring systems can impart interesting photophysical and electronic properties. These compounds could be investigated for applications in organic electronics, such as in organic light-emitting diodes (OLEDs) or as components of novel polymers.
-
Ligand Design: The arsenic atom in these heterocycles possesses a lone pair of electrons and could potentially coordinate to metal centers. This could lead to the development of new ligands for catalysis or for the construction of coordination polymers and metal-organic frameworks (MOFs).
Further research is needed to fully elucidate the reactivity, stability, and potential applications of this new class of arsenic-based heterocycles. The synthetic protocol outlined here provides a solid foundation for the exploration of this fascinating area of chemistry.
Signaling Pathway Diagram (Logical Relationship)
As the described compounds are not directly implicated in biological signaling pathways in the provided literature, the following diagram illustrates the logical relationship between the key chemical concepts and the resulting novel heterocycle.
Caption: Conceptual relationship from starting materials to the novel arsenic heterocycle.
References
The Re-emergence of Arsenicals in Oncology: From Salvarsan to Targeted Therapies
Once relegated to the annals of medical history, arsenic-based compounds are experiencing a remarkable renaissance in modern chemotherapy. While arsenobenzene, the foundational component of Salvarsan, is not directly utilized in contemporary cancer treatment, its legacy has paved the way for a new generation of arsenicals. These modern compounds, both inorganic and organic, are demonstrating significant efficacy against a range of malignancies, prompting renewed interest and intensive research. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals exploring the therapeutic potential of arsenicals in oncology.
Application Notes
The primary application of arsenicals in modern chemotherapy is centered on arsenic trioxide (ATO), with a growing pipeline of novel organoarsenic compounds under investigation.
Arsenic Trioxide (ATO)
Primary Indication: Acute Promyelocytic Leukemia (APL). ATO is a first-line treatment for APL, often used in combination with all-trans retinoic acid (ATRA).[1] Complete remission rates in both newly diagnosed and relapsed APL patients are high, ranging from 85% to 93%.[2]
Secondary and Investigational Applications: Beyond APL, ATO is being investigated for its therapeutic potential in other hematologic cancers such as multiple myeloma and myelodysplastic syndromes.[3][4] Clinical trials are also exploring its use against solid tumors, including those of the liver, gallbladder, prostate, and cervix.[3][5]
Mechanism of Action: ATO's anticancer effects are multifaceted and include:
-
Induction of Apoptosis: It triggers programmed cell death in cancer cells.[2]
-
Inhibition of Angiogenesis: It prevents the formation of new blood vessels that tumors need to grow.[1]
-
Cell Cycle Arrest: ATO can halt the proliferation of cancer cells.[1][6]
-
Induction of Reactive Oxygen Species (ROS): It promotes the generation of damaging ROS within tumor cells.[1]
Novel Organoarsenic Compounds
To enhance efficacy and reduce the toxicity associated with inorganic arsenic, researchers are developing novel organoarsenic compounds.[4][7][8] These compounds are designed for improved pharmacokinetic properties and better target selectivity.[8]
Examples of Investigational Organoarsenicals:
-
Darinaparsin (DAR) and GSAO: These organic arsenic compounds are currently in clinical trials for the treatment of various cancers, including leukemias, lymphomas, and solid tumors.[9]
-
Arsonolipids: These are arsenic-containing lipids that can be formulated into nanostructures like arsonoliposomes for targeted drug delivery.[9]
Mechanism of Action: While sharing some mechanisms with ATO, novel organoarsenicals are being designed to exploit specific cellular pathways. For instance, the anticancer activity of some arsonoliposomes is linked to the reduction of pentavalent arsenic (As(V)) to the more toxic trivalent form (As(III)) within the high-thiol environment of some cancer cells.[9]
Quantitative Data Summary
| Compound/Regimen | Cancer Type | Efficacy Metric | Result | Reference(s) |
| Arsenic Trioxide (ATO) | Relapsed/Refractory Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 52% - 92% | [3] |
| Arsenic Trioxide (ATO) | Newly Diagnosed Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 85% - 93% | [2] |
| Tetraarsenic Tetrasulfide | Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 84.9% | [2] |
| Composite Indigo Naturalis (containing arsenic sulfide) | Acute Promyelocytic Leukemia (APL) | Complete Remission (CR) Rate | 98% | [2] |
Experimental Protocols
The following are representative protocols for the preclinical evaluation of arsenical compounds.
Protocol 1: In Vitro Cytotoxicity Assay
Objective: To determine the cytotoxic effects of a novel organoarsenic compound on a panel of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Novel organoarsenic compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the organoarsenic compound in cell culture medium. Add the diluted compound to the wells, including a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add MTT reagent to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Apoptosis Assay by Flow Cytometry
Objective: To determine if the organoarsenic compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
Organoarsenic compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the organoarsenic compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated samples.
Visualizations
References
- 1. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arsenic compounds as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expanding the use of arsenic trioxide: leukemias and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials of arsenic trioxide in hematologic and solid tumors: overview of the National Cancer Institute Cooperative Research and Development Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current Advances of Nanomedicines Delivering Arsenic Trioxide for Enhanced Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arsenical-based cancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Arsenobenzene Derivatives in Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenic compounds have a long and complex history in medicine, transitioning from traditional remedies to modern, targeted cancer therapies. Arsenobenzene derivatives, a class of organoarsenic compounds, are emerging as promising candidates in oncology. This document provides detailed application notes and experimental protocols for researchers investigating the use of these compounds, with a focus on the well-characterized arsenoplatin class of molecules. Arsenoplatins are innovative dual-pharmacophore agents that combine the cytotoxic properties of platinum and arsenic, showing significant antitumor activity, even in drug-resistant cancers.[1][2]
Mechanism of Action
This compound derivatives exert their anticancer effects through a multi-faceted approach. A prominent example, Arsenoplatin-1 (AP-1), demonstrates a distinct mechanism of action compared to its parent compounds, cisplatin (B142131) and arsenic trioxide.[2][3]
Upon cellular entry, AP-1 can directly interact with nuclear DNA. Initially, the Pt-As bond remains intact, leading to DNA adduct formation.[2][3] Over time, the arsenous acid moiety can be released, allowing both the platinum and arsenic components to exert their cytotoxic effects.[2][3] The platinum component primarily forms DNA crosslinks, inducing apoptosis, while the arsenical component is known to interact with cysteine-rich proteins.[1]
One of the key signaling pathways implicated in the anticancer activity of arsenic derivatives is the Notch signaling pathway . In breast cancer cells, arsenic trioxide has been shown to down-regulate the expression of Notch-1 and its downstream targets. This inactivation of Notch signaling leads to the suppression of anti-apoptotic proteins like Bcl-2 and the transcription factor NF-κB, ultimately resulting in the inhibition of cell growth and invasion, and the induction of apoptosis.
Data Presentation
The cytotoxic activity of this compound derivatives has been evaluated across a range of cancer cell lines. The following tables summarize the 50% inhibitory concentration (IC50) values for Arsenoplatin-1 (AP-1) and its iodide analogs, demonstrating their potency.
Table 1: Cytotoxicity of Arsenoplatin-1 (AP-1) in Triple-Negative Breast Cancer (TNBC) and Non-Tumorigenic Cell Lines. [4]
| Cell Line | Compound | IC50 (µM) after 72h |
| TNBC | ||
| MDA-MB-231 | AP-1 | 9.5 ± 0.3 |
| AP-4 | 12.2 ± 0.8 | |
| AP-5 | 6.5 ± 0.5 | |
| Cisplatin | 22 ± 0.5 | |
| Arsenic Trioxide | > 50 | |
| MDA-MB-468 | AP-1 | 4.2 ± 0.4 |
| AP-4 | 5.1 ± 0.6 | |
| AP-5 | 2.8 ± 0.3 | |
| Cisplatin | 15 ± 1.2 | |
| Arsenic Trioxide | 25 ± 2.1 | |
| MDA-MB-453 | AP-1 | 7.8 ± 0.7 |
| AP-4 | 9.1 ± 0.9 | |
| AP-5 | 5.2 ± 0.6 | |
| Cisplatin | 18 ± 1.5 | |
| Arsenic Trioxide | 35 ± 3.2 | |
| Non-Tumorigenic | ||
| MCF-12A | AP-1 | 15.6 ± 1.3 |
| AP-4 | 20.1 ± 1.8 | |
| AP-5 | 11.8 ± 1.1 | |
| Cisplatin | 25 ± 2.3 | |
| Arsenic Trioxide | > 50 |
Table 2: NCI-60 Human Tumor Cell Line Screen Summary for Arsenoplatin-1 (AP-1). [1][3]
AP-1 demonstrated superior activity compared to arsenic trioxide in all nine tumor types tested. It also showed higher potency than cisplatin in breast, leukemia, colon, and CNS cancer cell lines.[1][3]
Mandatory Visualization
Below are diagrams illustrating key pathways and workflows relevant to the study of this compound derivatives.
Caption: Signaling pathway of this compound derivatives in cancer cells.
References
- 1. Arsenoplatin-1 is a Dual Pharmacophore Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arsenoplatin-1 Is a Dual Pharmacophore Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Iodide Analogs of Arsenoplatins—Potential Drug Candidates for Triple Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of Arsenobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principal analytical techniques for the characterization of arsenobenzene and related organoarsenic compounds. The following sections offer insights into the methodologies, data presentation, and experimental protocols for techniques including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and various chromatographic methods.
Introduction to this compound and the Importance of Analytical Characterization
This compound, with the general formula (R-As)n, and its derivatives have a rich history in medicinal chemistry, most notably with the development of Salvarsan, an early treatment for syphilis. The biological activity and toxicity of these compounds are intrinsically linked to their structure, oxidation state, and metabolism.[1][2] Therefore, precise and accurate analytical characterization is paramount for drug development, toxicological studies, and environmental monitoring.[3][4] This document outlines the key analytical techniques available for the comprehensive characterization of this compound compounds.
Core Analytical Techniques
A multi-faceted approach employing several analytical techniques is often necessary for the complete characterization of this compound and its derivatives.[5][6] The primary methods include:
-
X-ray Crystallography: Provides definitive information on the three-dimensional molecular structure in the solid state.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidates the molecular structure and dynamics in solution.[9][10][11]
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition, and can be used for structural elucidation through fragmentation analysis.[12][13]
-
Chromatography: Separates complex mixtures of organoarsenic compounds, often coupled with a detection method like MS for speciation analysis.[14][15][16][17][18]
Data Presentation: Quantitative Analysis of Arsenic Species
The quantification of arsenic species is critical, particularly in biological and environmental samples where toxicity is a concern.[3][19] High-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) is a powerful technique for this purpose, offering high sensitivity and specificity.[1][20][21]
Table 1: Performance Characteristics of HPLC-ICP-MS for Arsenic Speciation [20][21]
| Arsenic Species | Limit of Detection (LOD) (µg·kg⁻¹) | Limit of Quantification (LOQ) (µg·kg⁻¹) |
| Arsenobetaine (AsB) | 0.5 - 2.9 | 1.7 - 9.6 |
| Arsenite (As(III)) | 0.5 - 2.9 | 1.7 - 9.6 |
| Monomethylarsonic acid (MMA) | 0.5 - 2.9 | 1.7 - 9.6 |
| Dimethylarsinic acid (DMA) | 0.5 - 2.9 | 1.7 - 9.6 |
| Arsenate (As(V)) | 0.5 - 2.9 | 1.7 - 9.6 |
Data is indicative and may vary based on instrumentation and matrix.
Experimental Protocols
X-ray Crystallography for Structural Elucidation
X-ray crystallography provides unambiguous proof of molecular structure, including bond lengths, bond angles, and conformation.[7][8] An X-ray diffraction study of this compound has revealed that it exists as a hexameric ring with a chair conformation, not a dimer with an As=As double bond.[22]
Protocol for Single-Crystal X-ray Diffraction of an this compound Derivative:
-
Crystal Growth:
-
Dissolve the purified this compound derivative in a suitable solvent (e.g., toluene, chloroform) to near saturation.
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[7]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (e.g., 100 K) to minimize thermal motion and radiation damage.
-
Use a diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα or Mo Kα radiation) and an area detector.[23]
-
Collect a series of diffraction images by rotating the crystal through a range of angles.[7]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Build a molecular model into the electron density map and refine the atomic positions and thermal parameters against the experimental data.[24]
-
NMR Spectroscopy for Solution-State Characterization
NMR spectroscopy is a powerful tool for determining the structure of molecules in solution.[5][9] For organoarsenic compounds, ¹H and ¹³C NMR are routinely used, and in some cases, ⁷⁵As NMR can provide direct information about the arsenic environment, although the signals are often broad.[11][25]
Protocol for ¹H and ¹³C NMR of an this compound Derivative:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Typical ¹H NMR parameters: 16-32 scans, 1-2 second relaxation delay.
-
Typical ¹³C NMR parameters: 1024 or more scans, 2-5 second relaxation delay.
-
Two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.[5]
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the ¹H NMR signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to deduce the molecular structure.
-
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound derivatives.[12][13] Techniques like electrospray ionization (ESI) and inductively coupled plasma mass spectrometry (ICP-MS) are commonly employed.[1][13]
Protocol for ESI-MS of an this compound Derivative:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol (B129727) or acetonitrile, often with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization.
-
-
Infusion and Analysis:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For high-resolution mass spectrometry (HRMS), use an Orbitrap or FT-ICR mass analyzer to obtain accurate mass measurements for elemental composition determination.[12]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of interest and subject it to collision-induced dissociation (CID) to generate fragment ions.[12]
-
Analyze the fragmentation pattern to gain structural information.
-
HPLC-ICP-MS for Speciation and Quantification
The coupling of high-performance liquid chromatography (HPLC) with inductively coupled plasma mass spectrometry (ICP-MS) is the gold standard for the separation and quantification of different arsenic species in complex matrices.[1][2][15]
Protocol for HPLC-ICP-MS Analysis of an this compound-Containing Sample:
-
Sample Preparation (e.g., from a biological matrix):
-
Homogenize the sample.
-
Perform an extraction using a suitable solvent (e.g., methanol/water mixture).[4]
-
Centrifuge and filter the extract to remove particulates.
-
-
Chromatographic Separation:
-
ICP-MS Detection:
-
Introduce the eluent from the HPLC column into the ICP-MS.
-
The high-temperature plasma atomizes and ionizes the arsenic atoms.
-
The mass spectrometer detects the arsenic ions (typically at m/z 75).
-
-
Quantification:
-
Prepare calibration standards of known concentrations for each arsenic species.
-
Generate a calibration curve by plotting the signal intensity versus concentration.
-
Quantify the arsenic species in the sample by comparing their signal intensities to the calibration curve.
-
Visualizations
References
- 1. Analytical techniques for arsenic speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of organoarsenic compounds in environmental and biological samples – short review - Zeszyty Naukowe SGSP / Szkoła Główna Służby Pożarniczej - Tom Nr 94 (tom 1) (2025) - BazTech - Yadda [yadda.icm.edu.pl]
- 4. publisherspanel.com [publisherspanel.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. benchchem.com [benchchem.com]
- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 8. mkuniversity.ac.in [mkuniversity.ac.in]
- 9. Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Organoarsenic probes to study proteins by NMR spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. (75As) Arsenic NMR [chem.ch.huji.ac.il]
- 12. Characterization of arsenic species by liquid sampling-atmospheric pressure glow discharge ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Chromatographic separation of arsenic species with pentafluorophenyl column and application to rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analyzing Arsenic by Ion Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. chromtech.com [chromtech.com]
- 17. ccamp.res.in [ccamp.res.in]
- 18. Khan Academy [khanacademy.org]
- 19. Analysis of arsenical metabolites in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Speciation of Six Arsenic Compounds Using High-performance Liquid Chromatography-Inductively Coupled Plasma Mass Spectrometry With Sample Introduction by Thermospray Nebulization - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. journals.iucr.org [journals.iucr.org]
- 23. Purification, crystallization and preliminary X-ray diffraction studies of the arsenic repressor ArsR from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Arsenic-75 nuclear magnetic resonance: study of the interaction of arsenate with various molecules of biological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Arsenobenzene Metabolites by HPLC-ICP-MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for the analysis of arsenobenzene metabolites using High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS). Given that this compound and related arsenical drugs metabolize into various inorganic and methylated arsenic species, this guide synthesizes established methods for arsenic speciation in biological matrices.
Introduction
This compound, historically known as Arsphenamine (Salvarsan or "compound 606"), was the first effective medicinal treatment for syphilis.[1][2] As an organoarsenic compound, its metabolism in the body is a critical aspect of its efficacy and toxicology. The in-vivo transformation of this compound leads to the formation of various arsenic species. While the parent drug is complex, its metabolites often include simpler, well-characterized arsenic compounds such as arsenite (As(III)), arsenate (As(V)), monomethylarsonic acid (MMA), and dimethylarsinic acid (DMA).[3][4] Additionally, more complex metabolites, including thiolated or glutathione-conjugated arsenicals, may be formed.[5][6]
The speciation of these metabolites is crucial as the toxicity and biological activity of arsenic are highly dependent on its chemical form.[4][7] HPLC-ICP-MS has become the definitive analytical technique for arsenic speciation due to its ability to separate these compounds chromatographically and detect them with high sensitivity and specificity.[7][8] This application note provides a robust, generalized method applicable to the detection of expected this compound metabolites in biological samples.
Metabolic Pathway of Arsenical Drugs
The metabolic pathway of complex organoarsenicals like this compound involves breakdown and biotransformation into simpler arsenic species. The body actively metabolizes these compounds, primarily through a series of reduction and oxidative methylation steps, with intermediates often conjugated with thiols like glutathione (B108866) for transport and excretion.[4][9]
Caption: Hypothetical metabolic pathway of this compound.
Experimental Workflow
The analysis of this compound metabolites follows a systematic workflow, from sample collection and preparation to instrumental analysis and data processing. Careful handling is required at each step to preserve the integrity of the arsenic species and avoid interconversion.
Caption: General workflow for arsenical metabolite analysis.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate speciation results. The goal is to stabilize the arsenic species and prepare a sample matrix compatible with the HPLC-ICP-MS system.
Protocol for Urine Samples:
-
Collect urine samples in sterile, metal-free containers.
-
To prevent oxidation of trivalent species, samples can be degassed.[5]
-
For long-term storage, freeze samples at -70°C.[5]
-
Prior to analysis, thaw the samples at room temperature.
-
Dilute the urine sample 1:10 with the mobile phase starting buffer or deionized water. A typical dilution buffer consists of a mixture of deionized water and methanol (B129727) (9/1, v/v).[10]
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
Protocol for Serum/Blood Samples:
-
Collect blood in tubes suitable for serum separation or with an appropriate anticoagulant for whole blood/plasma analysis.
-
For serum, allow blood to clot and then centrifuge to separate the serum.
-
Protein Precipitation: To remove proteins that can interfere with the analysis, add 100 µL of serum/blood to 900 µL of a protein precipitation agent like trichloroacetic acid or acetonitrile.[11][12]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
HPLC-ICP-MS Method
This method utilizes anion-exchange chromatography, which is effective for separating common inorganic and methylated arsenic species.
Table 1: HPLC Operating Conditions
| Parameter | Setting | Reference |
|---|---|---|
| HPLC System | Agilent 1100/1260 Series or equivalent | [7][13] |
| Column | Hamilton PRP-X100 (4.6 x 250 mm, 10 µm) | [11][12] |
| Guard Column | Hamilton PRP-X100 Guard Column | [7] |
| Column Temp. | 30°C | [13] |
| Injection Vol. | 20 - 100 µL | [10][11] |
| Mobile Phase A | 20 mM Ammonium Carbonate, pH 9.0 | [11][12] |
| Mobile Phase B | 100 mM Ammonium Carbonate, pH 9.0 | [12] |
| Flow Rate | 1.0 mL/min | [7] |
| Gradient | 0-2 min: 100% A | [12] |
| 2-12 min: Linear gradient to 100% B | ||
| 12-17 min: 100% B | ||
| 17-18 min: Linear gradient to 100% A |
| | 18-25 min: 100% A (Re-equilibration) | |
Table 2: ICP-MS Operating Conditions
| Parameter | Setting | Reference |
|---|---|---|
| ICP-MS System | Agilent 7500/7700 Series or equivalent | [7][13] |
| RF Power | 1550 W | [7] |
| Plasma Gas Flow | 15 L/min | [14] |
| Carrier Gas Flow | 1.1 L/min | [7] |
| Nebulizer | MicroMist glass concentric | [7] |
| Spray Chamber | Scott-type, cooled to 2°C | [13] |
| Monitored m/z | 75 (As) | [7] |
| Integration Time | 0.1 - 0.3 s | [13] |
| Detector Mode | Pulse counting |[13] |
Quantitative Data and Method Performance
The performance of the HPLC-ICP-MS method is evaluated through parameters such as linearity, limits of detection (LOD), and limits of quantification (LOQ). The following table summarizes typical performance characteristics for key arsenic metabolites found in biological samples.
Table 3: Method Performance Characteristics for Arsenic Species in Biological Matrices
| Analyte | Matrix | LOD (ng/mL or µg/L) | LOQ (ng/mL or µg/L) | Recovery (%) | Reference |
|---|---|---|---|---|---|
| Arsenobetaine (AsB) | Urine | 0.3 | 1.0 | 91-105 | [12] |
| Arsenite (As(III)) | Urine | 0.02 - 1.5 | 1.0 - 5.0 | 82-115 | [5][12][15] |
| Dimethylarsinic Acid (DMA) | Urine | 0.04 - 1.2 | 1.0 - 5.0 | 92-139 | [12][15] |
| Monomethylarsonic Acid (MMA) | Urine | 0.06 - 0.8 | 2.5 - 5.0 | 93-112 | [12][15] |
| Arsenate (As(V)) | Urine | 0.06 - 1.1 | 5.0 | 94-114 | [5][12][15] |
| Arsenite (As(III)) | Blood | 1.66 - 10 | 5 - 30 | >90 | [11] |
| Dimethylarsinic Acid (DMA) | Blood | 1.66 - 10 | 5 - 30 | >90 |[11] |
Note: ng/mL is equivalent to µg/L. Values are compiled from multiple studies and represent a typical range of performance.
Conclusion
The combination of HPLC for separation and ICP-MS for sensitive, element-specific detection provides a powerful tool for the speciation of this compound metabolites. The protocols outlined in this document offer a robust framework for researchers in pharmacology and toxicology to accurately quantify the metabolic products of arsenical drugs. By understanding the metabolic fate of these compounds, professionals can better assess their efficacy, toxicity, and overall impact on human health. Careful optimization and validation of these methods within individual laboratories are essential for achieving high-quality, reliable data.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. Arsphenamine | drug | Britannica [britannica.com]
- 3. Arsphenamine | C12H14As2Cl2N2O2 | CID 8774 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metabolism, toxicity and anticancer activities of arsenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of multiple human arsenic metabolites employing high performance liquid chromatography inductively coupled plasma mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiolation in arsenic metabolism: a chemical perspective - Metallomics (RSC Publishing) [pubs.rsc.org]
- 7. agilent.com [agilent.com]
- 8. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. speciation.net [speciation.net]
- 11. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Arsenobenzene Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro cytotoxicity of arsenobenzene compounds, a class of organoarsenic molecules with therapeutic potential. This document outlines detailed protocols for common cytotoxicity assays and discusses the underlying signaling pathways involved in this compound-induced cell death.
Introduction to this compound Cytotoxicity
This compound compounds, including derivatives like arsenoplatins, represent a promising class of anticancer agents. Their cytotoxicity is often attributed to a dual mechanism of action, leveraging the distinct properties of both arsenic and its organic scaffold. Understanding the cytotoxic profile of these compounds is a critical step in their preclinical development. This guide provides standardized methods to evaluate and compare the cytotoxic effects of various this compound derivatives in cancer and non-cancerous cell lines.
Key In Vitro Cytotoxicity Assays
A multi-assay approach is recommended to obtain a comprehensive understanding of the cytotoxic mechanisms of this compound compounds. The following assays measure different aspects of cell health and death.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
XTT Assay: A Soluble Formazan Alternative
Similar to the MTT assay, the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay also measures mitochondrial dehydrogenase activity. However, the formazan product of XTT is water-soluble, eliminating the need for a solubilization step and thereby simplifying the protocol.
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from cells with damaged plasma membranes. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane rupture, a hallmark of late-stage apoptosis and necrosis.
Data Presentation: Quantitative Cytotoxicity of Arsenoplatin-1
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Arsenoplatin-1 (AP-1), a representative this compound compound, in various human cell lines after 48 hours of incubation.
| Cell Line | Type | IC50 (µM) of AP-1 |
| HaCaT | Non-cancer (Keratinocyte) | 2.60 ± 0.26 |
| Balb/c-3T3 | Non-cancer (Fibroblast) | 3.60 ± 0.10 |
| A431 | Cancer (Epidermoid Carcinoma) | 4.04 ± 0.92 |
| SVT2 | Cancer (Fibrosarcoma) | 3.87 ± 1.01 |
Data sourced from a study on Arsenoplatin-Ferritin Nanocages.[1]
Experimental Protocols
Note: The following protocols are general guidelines and may require optimization for specific cell lines and this compound compounds. It is recommended to perform a preliminary dose-range finding experiment to determine the optimal concentration range for your compound of interest.
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
This compound compound of interest
-
Target cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Trypsinize, count, and resuspend cells in fresh complete medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the this compound compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Protocol 2: XTT Cytotoxicity Assay
Materials:
-
This compound compound of interest
-
Target cell line
-
Complete cell culture medium
-
XTT labeling mixture (XTT reagent and electron-coupling reagent)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
XTT Addition and Incubation:
-
Prepare the activated XTT solution by mixing the XTT reagent and the activation reagent according to the manufacturer's instructions.
-
After the compound incubation period, add 50 µL of the activated XTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 6 from the MTT Assay Protocol.
-
Protocol 3: LDH Cytotoxicity Assay
Materials:
-
This compound compound of interest
-
Target cell line
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (containing LDH reaction solution)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT Assay Protocol.
-
-
Collection of Supernatant:
-
After the compound incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity for each treatment group.
-
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assays
The following diagram illustrates the general workflow for the described cytotoxicity assays.
Caption: General workflow for in vitro cytotoxicity assays.
Proposed Signaling Pathway for Arsenoplatin-1 Induced Cytotoxicity
Arsenoplatins, such as AP-1, are believed to exert their cytotoxic effects through a dual-action mechanism. The intact molecule enters the cell, where the Pt-As bond can subsequently break. The platinum moiety can then form adducts with DNA, similar to cisplatin, leading to DNA damage and cell cycle arrest. The released arsenic species can induce significant oxidative stress through the generation of Reactive Oxygen Species (ROS). This oxidative stress, in turn, activates stress-related signaling cascades, including the JNK and p38 MAPK pathways, which ultimately converge on the mitochondria to initiate apoptosis through caspase activation.
Caption: Proposed dual-action signaling pathway of Arsenoplatin-1.
References
Application Notes and Protocols for Developing Arsenic-Containing Polymers for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic potential of arsenic compounds, particularly in oncology, has been recognized for centuries, with arsenic trioxide (ATO) being a frontline treatment for acute promyelocytic leukemia.[1][2] However, the systemic toxicity of arsenic-based drugs necessitates the development of advanced drug delivery systems to enhance their therapeutic index by improving bioavailability at the tumor site and reducing off-target effects.[2] Polymeric nanoparticles and micelles have emerged as promising platforms for the targeted and controlled release of various therapeutic agents, including arsenicals.[3]
Recent research has focused on the development of polymers containing organic arsenicals, which offer unique opportunities for stimuli-responsive drug delivery.[4] This document provides detailed application notes and protocols for the synthesis, characterization, and in vitro evaluation of arsenic-containing polymers for drug delivery applications. The focus will be on polymers functionalized with trivalent organic arsenicals, such as phenylarsine (B13959437) oxide (PAO), which can form reversible covalent bonds with thiol-containing molecules, enabling glutathione (B108866) (GSH)-responsive drug release within the tumor microenvironment.[2][5]
Data Presentation
Table 1: Physicochemical Properties of Arsenic-Containing Polymeric Micelles
| Polymer Composition | Drug Conjugated | Drug Loading Content (wt%) | Nanoparticle Diameter (Dh, nm) | Critical Micelle Concentration (CMC, µg/mL) | Reference |
| PEO-b-P(CCLC6-SH) | Phenylarsine Oxide (PAO) | ~2.5 | 84 - 234 | 0.5 - 82 | [5][6] |
| p(MMA)-b-p(PEG-co-PENAO) | PENAO | 3 - 15 | 84 - 234 | 0.5 - 82 | [6] |
Table 2: In Vitro Cytotoxicity of Arsenic-Containing Polymeric Formulations
| Formulation | Cell Line | IC50 (µM) | Comparison | Reference |
| PEO-b-P(CCLC6-S-PAO) Micelles | MDA-MB-435 | Not significantly different from free PAO | - | [5] |
| p(MMA)-b-p(PEG-co-PENAO) Micelle M4 | 143B Human Osteosarcoma | 0.8 ± 0.02 | IC50 (Free PENAO) = 2.7 ± 0.3 µM | [6] |
Experimental Protocols
Protocol 1: Synthesis of Thiol-Functionalized Block Copolymer (PEO-b-P(CCLC6-SH))
This protocol describes the synthesis of a biodegradable block copolymer with pendent thiol groups, which serves as the backbone for conjugating trivalent arsenicals.
Materials:
-
Methoxy (B1213986) poly(ethylene oxide) (PEO)
-
ε-Caprolactone
-
α-carboxyl-ε-caprolactone
-
6-mercaptohexylamine
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous toluene
-
Stannous octoate (Sn(Oct)2)
-
Diethyl ether
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Synthesis of PEO-b-P(CCL-CL) Copolymer:
-
Dissolve methoxy PEO and a defined ratio of ε-caprolactone and α-carboxyl-ε-caprolactone in anhydrous toluene.
-
Add stannous octoate as a catalyst.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Precipitate the resulting copolymer in cold diethyl ether and dry under vacuum.
-
-
Functionalization with Mercaptohexylamine:
-
Dissolve the PEO-b-P(CCL-CL) copolymer in anhydrous DCM.
-
Add 6-mercaptohexylamine, DCC, and DMAP.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Filter the reaction mixture to remove dicyclohexylurea byproduct.
-
Precipitate the functionalized polymer in cold diethyl ether.
-
Purify the polymer by dialysis against deionized water for 48 hours.
-
Lyophilize the purified polymer to obtain PEO-b-P(CCLC6-SH).
-
Protocol 2: Conjugation of Phenylarsine Oxide (PAO) to the Polymer Backbone
This protocol details the conjugation of the trivalent arsenical, PAO, to the thiol-functionalized polymer via arsenic-thiolate bond formation.
Materials:
-
PEO-b-P(CCLC6-SH) polymer
-
Phenylarsine oxide (PAO)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (MWCO 3.5 kDa)
Procedure:
-
Dissolve PEO-b-P(CCLC6-SH) in anhydrous DMF.
-
Add a molar excess of PAO to the polymer solution.
-
Stir the reaction mixture under an inert atmosphere at room temperature for 24 hours.
-
Remove unreacted PAO by extensive dialysis against DMF, followed by dialysis against deionized water.
-
Lyophilize the final product to obtain the PAO-conjugated polymer, PEO-b-P(CCLC6-S-PAO).
Protocol 3: Preparation and Characterization of Polymeric Micelles
This protocol describes the self-assembly of the arsenic-conjugated polymer into micelles and their subsequent characterization.
Materials:
-
PEO-b-P(CCLC6-S-PAO) polymer
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Micelle Formation:
-
Dissolve the PEO-b-P(CCLC6-S-PAO) polymer in a small amount of a water-miscible organic solvent (e.g., DMF or DMSO).
-
Add the polymer solution dropwise to PBS while stirring vigorously.
-
Continue stirring for several hours to allow for solvent evaporation and micelle stabilization.
-
Dialyze the micellar solution against PBS to remove any remaining organic solvent.
-
-
Characterization:
-
Size and Zeta Potential: Determine the hydrodynamic diameter and surface charge of the micelles using Dynamic Light Scattering (DLS).
-
Morphology: Visualize the micelle structure using Transmission Electron Microscopy (TEM).
-
Drug Loading Content: Quantify the arsenic content in the micelles using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).
-
Critical Micelle Concentration (CMC): Determine the CMC using a fluorescence probe method with a dye like pyrene.
-
Protocol 4: In Vitro Glutathione-Triggered Drug Release Study
This protocol evaluates the release of the arsenical from the polymeric micelles in response to glutathione (GSH), mimicking the intracellular reducing environment.
Materials:
-
PAO-loaded polymeric micelles in PBS
-
Glutathione (GSH)
-
Phosphate-buffered saline (PBS), pH 7.4 and pH 5.0
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Prepare two sets of release media: PBS (pH 7.4) and PBS (pH 7.4) containing a physiological concentration of GSH (e.g., 10 mM).
-
Place a known concentration of the PAO-loaded micelle solution into a dialysis bag.
-
Immerse the dialysis bag into the release media and maintain at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw aliquots from the release media and replace with an equal volume of fresh media.
-
Quantify the amount of released arsenic in the aliquots using ICP-MS.
-
Plot the cumulative percentage of drug release as a function of time.
Visualizations
Caption: Workflow for the synthesis and formulation of PAO-loaded polymeric micelles.
Caption: Schematic of a polymeric micelle with a hydrophobic core and a hydrophilic corona.
Caption: Proposed mechanism of GSH-triggered drug release and action in a tumor cell.
References
- 1. Bioactive poly(arsenic) compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in arsenic trioxide encapsulated nanoparticles as drug delivery agents to solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Polymeric micelles for GSH-triggered delivery of arsenic species to cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Direct Polymerization of the Arsenic Drug PENAO to Obtain Nanoparticles with High Thiol-Reactivity and Anti-Cancer Efficiency - Bioconjugate Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Testing the Antimicrobial Efficacy of Arsenicals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arsenicals, a class of compounds containing arsenic, have a long history in medicine, demonstrating therapeutic efficacy against a range of diseases, including microbial infections.[1] With the rise of antimicrobial resistance, there is renewed interest in exploring the antimicrobial properties of these compounds.[1][2] These application notes provide detailed protocols for evaluating the antimicrobial efficacy of arsenical compounds, ensuring reliable and reproducible results for research and drug development purposes. The methodologies outlined below are standard in vitro assays adapted for the specific properties of arsenicals.
Core Antimicrobial Efficacy Testing Protocols
The following protocols are fundamental for assessing the antimicrobial potential of arsenical compounds.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4][5]
Protocol: Broth Microdilution Method [4][5][6][7]
-
Preparation of Arsenical Stock Solution:
-
Preparation of Microtiter Plates:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.
-
Suspend the colonies in sterile saline or phosphate-buffered saline (PBS) and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][8]
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][10][11]
-
Perform an MIC Assay: First, determine the MIC as described above.
-
Subculturing: From the wells of the MIC plate that show no visible growth (the MIC and higher concentrations), take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar (B569324) medium (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 37°C for 18-24 hours.
-
Interpretation of Results: The MBC is the lowest concentration of the arsenical that results in a ≥99.9% reduction in the initial inoculum count (typically a ≥3-log10 reduction in CFU/mL).[8][11][12]
Time-Kill Kinetics Assay
This assay provides insights into the rate at which an antimicrobial agent kills a microorganism over time.[8][12][13]
-
Assay Setup:
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of each aliquot in sterile PBS.
-
Plate the dilutions onto agar plates to determine the number of viable bacteria (CFU/mL).
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each arsenical concentration and the growth control.[8]
-
A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[8][12] A bacteriostatic effect is observed when there is a prevention of growth but not a significant reduction in the bacterial population.[8]
-
Anti-Biofilm Assays
Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents.[15][16][17]
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay [15]
This assay determines the minimum concentration of a compound needed to inhibit biofilm formation.[15]
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of the arsenical compound in a suitable growth medium.
-
Add a standardized bacterial suspension to each well.
-
-
Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C).
-
Quantification of Biofilm:
-
Interpretation: The MBIC is the lowest concentration of the arsenical that shows a significant reduction in biofilm formation compared to the untreated control.
Protocol 2: Minimum Biofilm Eradication Concentration (MBEC) Assay
This assay assesses the ability of a compound to eradicate a pre-formed biofilm.[18]
-
Biofilm Formation: Grow biofilms in a 96-well plate as described for the MBIC assay, but without the presence of the arsenical compound.
-
Treatment: After the biofilm has formed, remove the planktonic cells and add fresh media containing serial dilutions of the arsenical compound to the wells.
-
Incubation: Incubate the plate for another 24 hours.
-
Quantification: Quantify the remaining viable biofilm using methods such as colony-forming unit (CFU) enumeration after disrupting the biofilm or by using a metabolic dye like 2,3,5-triphenyltetrazolium chloride (TTC).[16][17]
-
Interpretation: The MBEC is the lowest concentration of the arsenical that results in a significant reduction in the viability of the established biofilm.
Quantitative Data Summary
The following table summarizes the antimicrobial efficacy of various arsenicals against different microorganisms as reported in the literature.
| Arsenical Compound | Microorganism | Assay Type | Efficacy Metric | Value | Reference |
| Arsenite | Various Bacteria | MIC | MIC Range | 4 - 32 mM | [19] |
| Arsenate | Various Bacteria | MIC | MIC Range | Up to 900 mM | [20] |
| Arsenite | Exiguobacterium sp. As-9 | MIC | MIC | 180 mM | [20] |
| Arsenate | Exiguobacterium sp. As-9 | MIC | MIC | 700 mM | [20] |
| As2O3-doped Polymer | S. aureus | Liquid Broth Culture | Bacterial Viability | 45-58% at 10% extract | [21] |
| Tobramycin (for comparison) | P. aeruginosa PA14 | MBC-P | MBC | 8 µg/ml | [22] |
| Tobramycin (for comparison) | P. aeruginosa PA14 | MBC-B | MBC | 100 µg/ml | [22] |
Mechanisms of Action and Resistance
Arsenicals exert their antimicrobial effects primarily by disrupting essential enzymatic functions within the cell.[23] Trivalent arsenicals like arsenite are particularly potent, readily reacting with thiol groups in proteins. Bacteria have evolved sophisticated resistance mechanisms, often encoded by the ars operon, which includes genes for arsenate reduction, arsenite efflux, and enzymatic detoxification.[24][25][26]
Visualizations
References
- 1. Arsenic in medicine: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is arsenic the answer to combating antibiotic resistance? | FIU Medicine [medicine.fiu.edu]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. benchchem.com [benchchem.com]
- 6. protocols.io [protocols.io]
- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. emerypharma.com [emerypharma.com]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. actascientific.com [actascientific.com]
- 15. benchchem.com [benchchem.com]
- 16. Microtiter plate assays to assess antibiofilm activity against bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]
- 18. A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. tandfonline.com [tandfonline.com]
- 21. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 22. Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. cdnsciencepub.com [cdnsciencepub.com]
- 24. ijmronline.org [ijmronline.org]
- 25. researchgate.net [researchgate.net]
- 26. New mechanisms of bacterial arsenic resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in arsenobenzene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in arsenobenzene synthesis. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
This section offers solutions to specific problems that can lead to diminished yields during the synthesis of this compound and its derivatives.
Issue 1: Reaction Yield is Consistently Low
-
Question: My this compound synthesis consistently results in a low yield. What are the most likely causes and how can I address them?
-
Answer: Several factors can contribute to low yields. A primary concern is the presence of oxygen, as arseno compounds are highly susceptible to oxidation.[1] Additionally, the purity of starting materials and the control of reaction parameters are crucial.
-
Oxygen Exclusion: The reaction must be carried out under a strictly inert atmosphere.[1] This can be achieved by using a well-sealed reaction vessel and continuously purging with an inert gas like nitrogen or argon. The use of a Schlenk line or a glovebox is highly recommended. All solvents and reagents should be thoroughly deoxygenated prior to use.
-
Starting Material Purity: Impurities in the starting arsonic acid can lead to the formation of unwanted side products, consuming reactants and complicating purification. It is advisable to recrystallize the starting phenylarsonic acid before use.[1]
-
Reaction Temperature: The reduction of phenylarsonic acid with hypophosphorous acid is typically conducted at a specific temperature range. A documented successful synthesis maintains the reaction temperature between 55-60°C.[1] Deviation from the optimal temperature can either slow down the reaction or promote side reactions.
-
Reaction Time: A reaction time of approximately 4.5 hours has been reported as effective for the reduction of phenylarsonic acid.[1] Insufficient reaction time will lead to incomplete conversion, while excessively long times may promote product degradation.
-
Issue 2: Formation of a Hard Cake During Reaction
-
Question: During the reaction, a hard, unmanageable cake forms in the flask. How does this affect the yield and what can be done about it?
-
Answer: The formation of a solid mass can prevent efficient stirring and limit the contact between reactants, leading to an incomplete reaction and consequently, a lower yield.
-
Troubleshooting: If a hard cake forms, it should be carefully pulverized in a mortar and then returned to the reaction flask to ensure the reaction proceeds to completion.[1] This should be done promptly to minimize disruption to the reaction progress.
-
Issue 3: Product is Difficult to Purify
-
Question: I am struggling to purify the crude this compound, and I'm losing a significant amount of product during this stage. What is an effective purification strategy?
-
Answer: Purification is critical for obtaining pure this compound and can be a major source of yield loss if not performed correctly. The crude product often contains unreacted starting materials, side products, and inorganic salts.
-
Washing Procedure: A key step in purification is washing the crude precipitate. A reported method involves washing the filtered precipitate with a 10% sodium hydroxide (B78521) solution, followed by a warm 5% sodium hydroxide solution.[1] This helps to remove acidic impurities.
-
Inert Atmosphere during Purification: It is crucial to maintain an inert atmosphere throughout the entire filtration and washing process to prevent oxidation of the desired product.[1] This can be achieved by conducting these steps under a blanket of carbon dioxide or another inert gas.[1]
-
Solvent Selection: The solubility of this compound and its derivatives can vary. Some are practically insoluble in water and common organic solvents.[2] However, the dihydrochloride (B599025) salt of 5:5'-arseno-1:3:1':3'-benzodiazole is soluble in water, which allows for purification by filtration of insoluble impurities followed by precipitation.[2] Understanding the solubility of your specific target compound is key to designing an effective purification strategy.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended reducing agent for the synthesis of this compound from phenylarsonic acid?
A1: Hypophosphorous acid (H₃PO₂) is a commonly used and effective reducing agent for this transformation.[1][3] The reaction is typically carried out in an aqueous medium.
Q2: Is a catalyst required for the reduction with hypophosphorous acid?
A2: While not always necessary, the addition of a small crystal of potassium iodide (KI) has been reported to facilitate the reduction of substituted phenylarsonic acids.[3]
Q3: How can I prevent the oxidation of my this compound product during storage?
A3: this compound is sensitive to air and should be stored under an inert atmosphere (e.g., in a sealed vial filled with argon or nitrogen) and protected from light.
Q4: What are the potential side reactions in this compound synthesis?
A4: The primary side reaction is the oxidation of the arseno group. Incomplete reduction can also leave behind starting material or intermediate arsenic species. The reducing agent, hypophosphorous acid, can also undergo disproportionation or oxidation.
Q5: Can other reducing agents be used for this synthesis?
A5: While hypophosphorous acid is well-documented, other reducing agents have been explored for the reduction of arsenic compounds. For example, sodium hyposulphite has been used for the reduction of benzodiazolearsinic acids.[2] The choice of reducing agent may depend on the specific substrate and desired reaction conditions.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of this compound and a derivative as reported in the literature. Due to a lack of comprehensive comparative studies, the data is presented from specific successful syntheses.
| Parameter | Phenylarsonic Acid Reduction[1] | 3-Amino-4-hydroxy-5-sulphophenylarsinic Acid Reduction[3] |
| Starting Material | Recrystallized Phenylarsonic Acid | 3-amino-4-hydroxy-5-sulphophenylarsinic acid |
| Reducing Agent | 50% Hypophosphorous Acid | Hypophosphorous Acid (d 1.14) |
| Solvent | Water | Water, Glacial Acetic Acid |
| Temperature | 55-60°C | 55°C |
| Reaction Time | 4.5 hours | 1 hour |
| Catalyst | Not specified | Potassium Iodide |
| Atmosphere | Carbon Dioxide | Not explicitly stated, but recommended for arseno compounds |
| Reported Yield | Not explicitly quantified, but described as a "satisfactory method" | Quantitative |
Experimental Protocols
Synthesis of this compound from Phenylarsonic Acid [1]
-
A solution of 100 g of recrystallized phenylarsonic acid in 700 cc of water is prepared.
-
This solution is added to 1 liter of 50% hypophosphorous acid in a flask equipped with a mercury-sealed stirrer.
-
The mixture is vigorously stirred in a water bath maintained at 55-60°C.
-
If a hard cake forms during the reaction, it is pulverized in a mortar and returned to the flask.
-
After four and a half hours, the reaction mixture is forced under carbon dioxide pressure into an anaerobic filter.
-
The precipitate is washed on the filter with 500 cc of 10% sodium hydroxide solution, followed by 500 cc of warm 5% sodium hydroxide solution.
-
Throughout the filtration and washing process, an atmosphere of carbon dioxide is maintained to prevent contact with air.
-
The crude this compound is then collected for further purification if necessary.
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound synthesis.
Caption: A step-by-step workflow for the synthesis of this compound.
Caption: A logical diagram for troubleshooting low this compound yield.
References
optimizing reaction conditions for Friedel-Crafts acylation of arsabenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the Friedel-Crafts acylation of arsabenzene (B1221053). The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: Is Friedel-Crafts acylation a viable method for the functionalization of arsabenzene?
A1: Yes, arsabenzene undergoes electrophilic aromatic substitution, including Friedel-Crafts acylation. The reaction typically yields a mixture of ortho- and para-substituted products.[1][2]
Q2: What is the expected regioselectivity for the Friedel-Crafts acylation of arsabenzene?
A2: Electrophilic attack on arsabenzene occurs at the ortho and para positions.[1][2] The ratio of these isomers can be influenced by the specific reaction conditions, including the Lewis acid catalyst and the acylating agent used.
Q3: How does the reactivity of arsabenzene in Friedel-Crafts acylation compare to that of benzene?
Q4: What are the primary safety concerns when working with arsabenzene and its derivatives?
A4: Arsabenzene is an organoarsenic compound and should be handled with extreme caution due to the inherent toxicity of arsenic. It is described as an air-sensitive liquid with an onion-like odor that decomposes upon heating.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, is mandatory.
Troubleshooting Guide
Users may encounter several challenges during the Friedel-Crafts acylation of arsabenzene. This guide addresses common issues in a question-and-answer format.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Lewis Acid Catalyst: Lewis acids like AlCl₃ are highly moisture-sensitive. | - Use a fresh, unopened container of the Lewis acid. - Handle the Lewis acid in a glovebox or under an inert atmosphere (e.g., argon or nitrogen). - Ensure all glassware is rigorously dried (e.g., flame-dried or oven-dried). - Use anhydrous solvents. |
| 2. Deactivated Arsabenzene: The arsenic atom's electronic effects may influence ring reactivity. | - Consider using a more reactive acylating agent (e.g., an acyl chloride over an anhydride). - A stronger Lewis acid or a higher reaction temperature may be required. However, proceed with caution as this can also lead to decomposition. | |
| 3. Arsabenzene Decomposition: Arsabenzene is known to be sensitive to heat and air.[1] | - Maintain an inert atmosphere throughout the reaction. - Use the lowest effective reaction temperature. - Minimize reaction time. | |
| Formation of Multiple Products/Byproducts | 1. Isomer Formation: Acylation occurs at both ortho and para positions.[2] | - Optimize reaction conditions (temperature, solvent, Lewis acid) to favor one isomer. This may require systematic screening. - Employ chromatographic techniques (e.g., column chromatography) for the separation of isomers. |
| 2. Polysubstitution: While less common in acylation than alkylation, it can occur with highly activated rings. | - The acyl group is generally deactivating, which minimizes polysubstitution. If observed, consider using milder reaction conditions. | |
| Difficulty in Product Isolation | 1. Complexation with Lewis Acid: The ketone product can form a complex with the Lewis acid. | - A proper aqueous workup is crucial to decompose the complex. Typically, this involves quenching the reaction with ice and then adding dilute acid (e.g., HCl). |
| 2. Product Instability: The acylated arsabenzene product may also be sensitive. | - Perform purification steps at low temperatures if possible. - Store the purified product under an inert atmosphere and away from light. |
Experimental Protocols
While a specific, optimized protocol for the Friedel-Crafts acylation of arsabenzene is not extensively documented in publicly available literature, the following general procedure for the acetylation of an aromatic compound can be adapted as a starting point. Note: This protocol requires optimization for arsabenzene.
Representative Protocol: Friedel-Crafts Acetylation of an Aromatic Compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Arsabenzene
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes.
-
Following the addition, prepare a solution of arsabenzene (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the arsabenzene solution dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Stir for another 1-2 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
The following diagrams illustrate key aspects of the experimental workflow and troubleshooting logic.
References
Technical Support Center: Synthesis and Purification of Arsenobenzene Derivatives
Welcome to the technical support center for the synthesis and purification of arsenobenzene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis and purification of this compound derivatives, providing potential causes and solutions in a question-and-answer format.
Q1: My reaction mixture is a complex mess of products. What are the likely side reactions occurring during the reduction of an aryl arsonic acid to an this compound derivative?
A1: The reduction of aryl arsonic acids (ArAsO(OH)₂) to arsenobenzenes ([ArAs]n) is a sensitive reaction prone to several side reactions, leading to a mixture of products and lowering the yield of the desired this compound.
-
Incomplete Reduction: The reduction process can be halted at intermediate stages, resulting in the presence of arsenoso (ArAs=O) and arsenoxide ([ArAsO]n) species as significant impurities. These are often difficult to separate due to their similar polarities to the starting material and intermediates.
-
Over-reduction: In some cases, especially with harsh reducing agents, over-reduction can lead to the formation of arsines (ArAsH₂). Arsines are highly reactive and prone to oxidation, further complicating the product mixture.
-
Decomposition and Rearrangement: this compound derivatives, particularly historical compounds like Salvarsan and Neosalvarsan, are known to be unstable. They can exist as mixtures of cyclic trimers, pentamers, and other oligomers.[1][2][3][4] These structures can be sensitive to air, light, and temperature, leading to decomposition and the formation of various oxidized and rearranged arsenic species.
-
Side-chain Reactions: If the aryl group of your arsonic acid contains reactive functional groups, these can undergo transformation under the reaction conditions. For example, nitro groups can be reduced to amines, and other sensitive groups may be altered by the reducing agent or reaction conditions.[5]
Troubleshooting Table: Common Side Products and Mitigation Strategies
| Impurity Type | Potential Cause | Mitigation Strategy |
| Arsenoso (ArAs=O) / Arsenoxide ([ArAsO]n) | Incomplete reduction, insufficient reducing agent, or non-optimal reaction temperature. | Increase the stoichiometry of the reducing agent, prolong the reaction time, or optimize the reaction temperature. Monitor the reaction progress using techniques like TLC or HPLC. |
| Arsines (ArAsH₂) | Over-reduction due to an overly potent reducing agent or excessive reaction time/temperature. | Use a milder reducing agent, carefully control the stoichiometry of the reducing agent, and maintain a lower reaction temperature. |
| Oxidized Species | Exposure of the reaction mixture or isolated product to air. | Conduct the reaction and all subsequent manipulations under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the final product under inert gas.[6] |
| Polymeric or Oligomeric Mixtures | The inherent nature of this compound compounds. | Purification techniques such as size-exclusion chromatography may help in fractionating different oligomers. However, achieving a single, well-defined structure can be challenging. |
Q2: I'm having difficulty purifying my this compound derivative. What are the recommended purification techniques?
A2: The purification of this compound derivatives can be challenging due to their potential instability and the presence of closely related impurities. A combination of techniques is often necessary.
-
Recrystallization: This is a primary method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system where the desired compound has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.[7][8][9]
-
Column Chromatography: This technique is highly effective for separating compounds based on their polarity.[10][11] For this compound derivatives, which can be sensitive, careful selection of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase is crucial to avoid decomposition on the column.
Q3: How do I choose the right solvent for recrystallizing my this compound derivative?
A3: The principle of "like dissolves like" is a good starting point. Since many this compound derivatives are aromatic and may contain polar functional groups, a range of solvents with varying polarities should be tested.
Commonly Tested Recrystallization Solvents and Mixtures:
| Solvent/Mixture | Polarity | Comments |
| Ethanol/Water | Polar | A common and effective mixture for many organic compounds. The ratio can be adjusted to achieve optimal crystallization.[12] |
| Acetone/Hexane (B92381) | Medium Polarity | Good for compounds that are too soluble in pure acetone. Hexane acts as an anti-solvent.[7] |
| Toluene/Heptane | Non-polar to Medium | Suitable for less polar aromatic compounds.[9] |
| Dichloromethane/Hexane | Medium Polarity | Another common mixture where hexane acts as the anti-solvent.[12] |
Experimental Protocol: Solvent Screening for Recrystallization
-
Place a small amount (10-20 mg) of your crude product into several different test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, acetone, toluene, water) dropwise at room temperature. Observe the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube. Add more solvent dropwise until the solid dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and forms well-defined crystals upon cooling.
Q4: My purified product seems to be degrading over time. How can I improve its stability?
A4: Many this compound derivatives are sensitive to oxidation.[6] Proper handling and storage are critical to maintain their purity.
-
Inert Atmosphere: Always handle and store your compound under an inert atmosphere, such as nitrogen or argon. This is especially important for long-term storage.
-
Light Protection: Store your compound in amber vials or wrap the vials in aluminum foil to protect it from light, which can catalyze degradation.
-
Low Temperature: Storing the compound at low temperatures (e.g., in a freezer) can slow down the rate of decomposition.
-
Purity: Ensure the compound is as pure as possible, as impurities can sometimes accelerate degradation.
Experimental Protocols
Protocol 1: Purification of an this compound Derivative by Column Chromatography
-
Stationary Phase Selection: For most this compound derivatives, silica gel is a suitable stationary phase. If your compound is acid-sensitive, the silica gel can be neutralized by washing it with a solvent system containing a small amount of a non-nucleophilic base like triethylamine.[11]
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good solvent system will give your desired product an Rf value of approximately 0.2-0.3. Common mobile phases are mixtures of a non-polar solvent (e.g., hexane, toluene) and a more polar solvent (e.g., ethyl acetate, dichloromethane).
-
Column Packing:
-
Prepare a slurry of the silica gel in the chosen non-polar solvent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica gel bed is level and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a suitable volatile solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions in separate test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Purification of an this compound Derivative by Recrystallization
-
Dissolution: In a flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visual Guides
Caption: General experimental workflow for the synthesis and purification of this compound derivatives.
Caption: Troubleshooting logic for improving the purity of this compound derivatives.
References
- 1. Neosalvarsan - Wikipedia [en.wikipedia.org]
- 2. Neosalvarsan [bionity.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry of Arsenic - Arsenic - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. community.wvu.edu [community.wvu.edu]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. youtube.com [youtube.com]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. reddit.com [reddit.com]
Technical Support Center: Purification of Organoarsenic Compounds
Welcome to the technical support center for the purification of organoarsenic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these challenging molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of organoarsenic compounds using High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: Why are my peaks splitting or showing shoulders in the chromatogram?
Answer:
Peak splitting or the appearance of shoulders can be caused by several factors. A systematic approach is necessary to identify and resolve the issue.
-
Column Issues: A primary cause can be a void or channel in the column packing, or a partially blocked frit.
-
Solution: Try reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
-
Solvent Incompatibility: The solvent used to dissolve the sample may be too strong or incompatible with the mobile phase. This is particularly noticeable for early-eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume.
-
-
Co-elution: The split peak may actually be two different compounds eluting very close together.
-
Solution: Optimize the separation method by changing the mobile phase composition, gradient, or temperature. Injecting a smaller sample volume might also improve resolution.
-
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your organoarsenic compound, you may see peak splitting due to the presence of both ionized and non-ionized forms.
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the compound's pKa and use a suitable buffer to maintain a stable pH.
-
Question: I am observing peak fronting or tailing. What is the cause and how can I fix it?
Answer:
Peak asymmetry, such as fronting or tailing, can compromise the purity of your collected fractions.
-
Peak Fronting: This is often a sign of column overload.
-
Solution: Reduce the concentration of your sample or inject a smaller volume. If you need to process larger quantities, consider using a larger-diameter column.
-
-
Peak Tailing: Tailing can be caused by strong interactions between the analyte and the stationary phase, or by secondary interactions with active sites on the silica.
-
Solution: For basic compounds, adding a small amount of a basic modifier like triethylamine (B128534) to the mobile phase can help. For acidic compounds, an acidic modifier such as acetic acid may be beneficial. Ensure your mobile phase is well-buffered if your compound is ionizable.
-
Question: My target organoarsenic compound is co-eluting with an impurity. How can I improve the separation?
Answer:
Co-elution is a common challenge that requires methodical optimization of your chromatographic conditions.
-
Mobile Phase Strength: If the peaks are eluting very early (low capacity factor), they may not be interacting sufficiently with the stationary phase.
-
Solution: Weaken the mobile phase (e.g., decrease the percentage of the strong solvent in a reversed-phase separation) to increase retention time and improve separation.
-
-
Selectivity: The chosen stationary and mobile phases may not be optimal for separating your compound from the impurity.
-
Solution:
-
Change the organic modifier in your mobile phase (e.g., switch from acetonitrile (B52724) to methanol (B129727) or vice versa).
-
Try a different column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl column).
-
Adjusting the temperature can also alter selectivity.
-
-
-
Efficiency: If your peaks are broad, it reduces the resolution between them.
-
Solution: Ensure your column is in good condition. A new, high-efficiency column can significantly improve separation. Also, check for and minimize any extra-column volume in your HPLC system.
-
Solid-Phase Extraction (SPE) Troubleshooting
Question: The recovery of my organoarsenic compound is low after SPE. What are the possible reasons?
Answer:
Low recovery is a frequent issue in SPE and can occur at different stages of the process. It is helpful to collect and analyze the flow-through, wash, and elution fractions to pinpoint where the loss is occurring.[1]
-
Analyte in the Load/Wash Fraction: This indicates that the analyte is not being retained effectively on the sorbent.
-
Causes & Solutions:
-
Inappropriate Sorbent: The sorbent chemistry may not be suitable for your compound.[2] Consider a different retention mechanism (e.g., ion exchange instead of reversed-phase).
-
Incorrect Sample pH: For ion-exchange SPE, the pH of your sample must be adjusted to ensure your compound of interest is charged and the sorbent has the opposite charge.[3]
-
Sample Solvent Too Strong: The solvent your sample is dissolved in may be too strong, preventing retention. Dilute your sample with a weaker solvent.[4]
-
Flow Rate Too High: A high flow rate during sample loading can prevent proper interaction with the sorbent.[5] Decrease the flow rate.
-
-
-
Analyte Retained on the Sorbent (Not Eluting): This suggests that the elution solvent is not strong enough to desorb your compound.
-
Causes & Solutions:
-
Insufficient Elution Solvent Strength: Increase the strength of your elution solvent (e.g., increase the percentage of organic solvent in a reversed-phase SPE).[2]
-
Incorrect Elution Solvent pH: For ion-exchange SPE, the pH of the elution solvent needs to be adjusted to neutralize the charge of your analyte or the sorbent.[3]
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely elute the compound. Try increasing the volume or performing a second elution.[2]
-
-
Question: I am getting poor reproducibility between SPE cartridges. Why is this happening?
Answer:
Poor reproducibility can undermine the reliability of your purification method.
-
Inconsistent Flow Rate: Variations in flow rate between samples can lead to inconsistent retention and elution.
-
Solution: Use a vacuum manifold with a flow control valve or an automated SPE system to ensure a consistent flow rate for all samples.[5]
-
-
Drying of the Sorbent Bed: If the sorbent bed dries out after conditioning and before sample loading, retention can be compromised.
-
Solution: Ensure the sorbent bed remains wetted after the equilibration step. Do not let the cartridge run dry before loading the sample.[2]
-
-
Sample Matrix Variability: Differences in the matrix of your samples can affect the performance of the SPE.
-
Solution: If possible, pre-treat your samples to minimize matrix effects before loading them onto the SPE cartridge.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in synthetic organoarsenic compounds?
A1: Common impurities can be broadly categorized as:
-
Starting Materials and Reagents: Unreacted starting materials and excess reagents used in the synthesis.[6]
-
Side Products: Compounds formed from competing reaction pathways.
-
Degradation Products: Your target compound may degrade during the reaction or workup, especially if it is sensitive to heat, light, acid, or base.
-
Inorganic Arsenic: Residual inorganic arsenic (arsenite and arsenate) from the arsenic-containing starting materials.[4]
-
Catalyst Residues: If a catalyst is used in the synthesis, it may need to be removed during purification.[7]
Q2: How can I assess the purity of my organoarsenic compound after purification?
A2: A combination of methods is often used to confirm purity:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of purity. A chromatogram of a pure compound should show a single, sharp, and symmetrical peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the main peak and can help identify any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and may reveal the presence of impurities.
-
Melting Point: A sharp melting point range that is close to the literature value is a good indicator of purity for solid compounds.[2]
Q3: My organoarsenic compound seems to be degrading during purification. What can I do?
A3: Instability is a significant challenge. Here are some strategies to mitigate degradation:
-
Temperature Control: Keep the sample cold during extraction and purification whenever possible. Store extracts and fractions at low temperatures (e.g., 4°C or -20°C).[8]
-
pH Control: Some organoarsenic compounds are sensitive to pH. Use buffers to maintain a stable pH throughout the purification process.
-
Protection from Light: If your compound is light-sensitive, work in a fume hood with the sash down and use amber vials or wrap your glassware in aluminum foil.
-
Inert Atmosphere: For compounds sensitive to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Purification Time: Develop an efficient purification workflow to minimize the time your compound is in solution or on a chromatographic support.
Q4: Are there specific storage conditions recommended for purified organoarsenic compounds and their solutions?
A4: Yes, proper storage is crucial to maintain the integrity of your compound.
-
Solid Compounds: Store in a cool, dark, and dry place. For sensitive compounds, storage under an inert atmosphere in a desiccator may be necessary.
-
Solutions: The stability of organoarsenic compounds in solution is highly dependent on the solvent, pH, and temperature. Aqueous standards of some species are only stable for a few weeks even at 4°C.[9] It is often recommended to prepare fresh solutions for analysis. If storage is necessary, store at -20°C or lower in a tightly sealed container.[8] Always perform a stability study for your specific compound in the chosen solvent to determine its shelf life under your storage conditions.
Data Presentation
The following tables summarize typical recovery rates for selected organoarsenic compounds using different purification techniques. Note that these values can vary significantly depending on the sample matrix, concentration, and specific experimental conditions.
Table 1: Recovery Rates for Roxarsone (B1679585) Purification
| Purification Method | Sample Matrix | Recovery Rate (%) | Reference(s) |
| Solid-Phase Microextraction (SPME)-GC-MS | Fortified Environmental Surface Water | 103 ± 10.9 | [5] |
| Solid-Phase Extraction (SPE) & LC-UV | Poultry Feed | Good agreement with standard methods | [10][11] |
| Adsorption on Greigite (Fe₃S₄) | Aqueous Solution | ~100% (removal) | [6] |
Table 2: Recovery Rates for Arsenobetaine Purification
| Purification Method | Sample Matrix | Recovery Rate (%) | Reference(s) |
| Accelerated Solvent Extraction (ASE) & HPLC-ICP-MS | Fish Tissue (Certified Reference Material) | 94.92 ± 4.2 | [5] |
| Water Extraction & Sonication with HPLC-ICP-MS | Fish Tissue (Certified Reference Material) | Good agreement with certified value | [12] |
| Methanol/Water Extraction & HPLC-ICP-MS | Marine Samples | 80 - 92 (mass balance) | [13] |
Experimental Protocols
This section provides detailed methodologies for common purification procedures for organoarsenic compounds.
Protocol 1: Solid-Phase Extraction (SPE) of Roxarsone from a Liquid Sample
This protocol is a general guideline and should be optimized for your specific sample matrix.
-
Sorbent Selection: Choose a reversed-phase C18 SPE cartridge.
-
Cartridge Conditioning:
-
Wash the cartridge with one column volume of methanol.
-
Equilibrate the cartridge with one column volume of deionized water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Adjust the pH of your sample to be acidic (e.g., pH 2-3) with an appropriate acid.
-
Load the sample onto the SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with one column volume of deionized water to remove unretained impurities.
-
-
Elution:
-
Elute the retained roxarsone with one column volume of methanol. Collect the eluate.
-
-
Post-Elution:
-
The collected fraction can be concentrated under a stream of nitrogen and reconstituted in a suitable solvent for analysis (e.g., by HPLC).
-
Protocol 2: Crystallization of Phenylarsonic Acid
This protocol is adapted from a literature procedure for the synthesis and purification of phenylarsonic acid.[2]
-
Dissolution:
-
Dissolve the crude phenylarsonic acid in boiling water. Use the minimum amount of solvent necessary to fully dissolve the solid.
-
-
Decolorization:
-
If the solution is colored, add a small amount of activated carbon (e.g., Norite) to the hot solution.
-
Boil the solution for a few minutes.
-
-
Hot Filtration:
-
Quickly filter the hot solution through a fluted filter paper to remove the activated carbon and any other insoluble impurities. It is important to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold water to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate logical workflows for troubleshooting common issues in the purification of organoarsenic compounds.
Diagram 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)
Diagram 2: Troubleshooting Peak Splitting in HPLC
References
- 1. CN103044489A - Synthesis method for 3-nitryl-4-hydroxyl phenylarsonic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medium.com [medium.com]
- 4. ntnu.no [ntnu.no]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. Haber process - Wikipedia [en.wikipedia.org]
- 8. publisherspanel.com [publisherspanel.com]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Roxarsone in feeds using solid phase extraction and liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. graphviz.org [graphviz.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Increase the Yield of Multistep Organic Synthesis
Welcome to our Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common challenges and enhance the yield of your multistep organic synthesis experiments.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Reaction Troubleshooting
Q1: My reaction is not proceeding to completion, resulting in a low yield of the desired product. What are the common causes and how can I troubleshoot this?
A1: Incomplete reactions are a frequent challenge in organic synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is crucial.[1]
-
Reagent and Solvent Quality: The purity of your starting materials, reagents, catalysts, and solvents is paramount. Impurities, especially water in anhydrous reactions, can halt or significantly slow down a reaction.[1][2] Reagents can also degrade over time, and catalysts can become deactivated.
-
Troubleshooting:
-
-
Reaction Conditions: Incorrect temperature, pressure, or reaction time can significantly impact the yield.[1]
-
Troubleshooting:
-
Precisely control the reaction temperature.
-
Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
For heterogeneous reactions, ensure efficient stirring to promote proper mixing of reagents.[1]
-
-
-
Reaction Setup: Improper setup can introduce contaminants or lead to loss of reagents.
-
Troubleshooting:
-
Ensure all glassware is clean and dry, flame-drying or oven-drying when necessary for moisture-sensitive reactions.
-
Use an inert atmosphere (e.g., nitrogen or argon) for air-sensitive reactions.
-
-
Q2: I am observing the formation of multiple side products, which is lowering the yield of my desired compound. How can I improve the selectivity of my reaction?
A2: The formation of side products is a common issue that directly impacts the yield and complicates purification.
-
Temperature Control: Many reactions can produce different products at different temperatures.
-
Troubleshooting:
-
Lowering the reaction temperature can often increase selectivity by favoring the kinetic product.
-
Conversely, for some reactions, higher temperatures may be needed to favor the thermodynamic product. It is often beneficial to screen a range of temperatures.
-
-
-
Rate of Addition: The speed at which reagents are added can influence the formation of side products, especially for highly exothermic or fast reactions.
-
Troubleshooting:
-
Add reagents dropwise or via a syringe pump to maintain better control over the reaction and temperature.
-
-
-
Protecting Groups: If your molecule has multiple reactive functional groups, protecting groups can be used to temporarily block certain sites from reacting, thereby directing the reaction to the desired location.[3][4]
-
Troubleshooting:
-
Choose a protecting group that is stable to the reaction conditions and can be selectively removed later.[3]
-
-
Work-up and Purification Troubleshooting
Q3: My crude yield was high, but I'm losing a significant amount of product during the aqueous work-up. What are the likely causes?
A3: Product loss during aqueous extraction is a common problem.
-
Incorrect pH: The solubility of many organic compounds in aqueous and organic layers is pH-dependent.
-
Troubleshooting:
-
Adjust the pH of the aqueous layer to ensure your product is in its neutral, less water-soluble form.[1]
-
-
-
Product Solubility in the Aqueous Layer: Some organic products have a degree of solubility in water.
-
Troubleshooting:
-
Minimize the number of aqueous washes.[1]
-
Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[1]
-
Saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the solubility of the organic product in the aqueous phase.
-
-
-
Emulsion Formation: Vigorous shaking during extraction can lead to the formation of an emulsion, a stable mixture of the organic and aqueous layers, making separation difficult.
-
Troubleshooting:
-
Add brine to help break the emulsion.
-
Allow the separatory funnel to stand for a longer period.
-
In some cases, filtering the mixture through a pad of Celite® can resolve the emulsion.
-
-
Q4: I am experiencing significant product loss during purification by column chromatography. How can I minimize this?
A4: Column chromatography, while a powerful purification technique, can be a major source of yield reduction if not performed optimally.[1]
-
Improper Column Packing and Loading: A poorly packed column will lead to inefficient separation and product loss.
-
Troubleshooting:
-
Ensure the silica (B1680970) gel is packed uniformly without air bubbles or cracks.[1]
-
Load the crude product in a concentrated band using a minimal amount of solvent.[1]
-
-
-
Compound Instability on Silica Gel: Some compounds can decompose on the acidic surface of silica gel.[1]
-
Troubleshooting:
-
Deactivate the silica gel by adding a small amount of a base like triethylamine (B128534) to the eluent.[1]
-
Consider alternative purification methods such as recrystallization or distillation if your compound is unstable on silica.[1]
-
-
-
Co-elution of Product with Impurities: If the polarity of the product and impurities are very similar, separation can be challenging, leading to mixed fractions and a lower isolated yield of the pure product.[1]
-
Troubleshooting:
-
Carefully optimize the solvent system using TLC before running the column to achieve better separation.[1]
-
Consider using a different stationary phase, such as alumina (B75360) or reversed-phase silica.[1]
-
-
Data Presentation: Optimizing Reaction Conditions
The following tables provide examples of how reaction conditions can be optimized to improve yield.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Toluene | 80 | 12 | 65 |
| 2 | Dichloromethane | Reflux | 8 | 78 |
| 3 | Acetonitrile | 80 | 12 | 55 |
| 4 | Tetrahydrofuran (THF) | Reflux | 10 | 85 |
| 5 | Water | 100 | 24 | 40 |
This table illustrates how changing the solvent can significantly impact the yield of a hypothetical reaction. In this example, THF provided the highest yield.
Table 2: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 1 | 100 | 6 | 75 |
| 2 | Pd(PPh₃)₄ | 2.5 | 100 | 6 | 92 |
| 3 | Pd(PPh₃)₄ | 5 | 100 | 6 | 93 |
| 4 | Pd(OAc)₂ | 2.5 | 100 | 6 | 88 |
| 5 | No Catalyst | 0 | 100 | 24 | <5 |
This table demonstrates the importance of catalyst selection and loading. Increasing the catalyst loading from 1 to 2.5 mol% significantly improved the yield, with minimal further improvement at 5 mol%.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Purpose: To purify a compound from a mixture based on polarity.
Methodology:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system (eluent). Aim for an Rf value of approximately 0.2-0.4 for the desired compound.
-
Column Packing:
-
Secure a glass column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, taking care to avoid air bubbles.
-
Allow the silica gel to settle, and then add another layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, pre-adsorb the crude product onto a small amount of silica gel, and carefully add the dry powder to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply gentle pressure to the top of the column using a pump or a syringe to increase the flow rate (this is what makes it "flash" chromatography).
-
Continuously add eluent to the top of the column to prevent it from running dry.
-
-
Fraction Collection:
-
Collect the eluent in a series of test tubes or flasks.
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Protocol 2: Recrystallization
Purpose: To purify a solid compound.
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.
-
Dissolution:
-
Place the impure solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a gravity filtration of the hot solution to remove them.
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum.
-
For complete drying, the crystals can be placed in a desiccator.
-
Protocol 3: Setting up a Reaction under an Inert Atmosphere
Purpose: To perform a reaction with air- or moisture-sensitive reagents.
Methodology:
-
Glassware Preparation:
-
Ensure all glassware (e.g., round-bottom flask, condenser) is thoroughly cleaned and dried in an oven or by flame-drying under vacuum.
-
Assemble the glassware while it is still hot and allow it to cool under a stream of inert gas (nitrogen or argon).
-
-
Inert Gas Setup:
-
Connect the reaction flask to a Schlenk line or a manifold that provides both a vacuum and a supply of inert gas.
-
Use a bubbler to monitor the positive pressure of the inert gas.
-
-
Purging the System:
-
Evacuate the air from the assembled glassware using the vacuum line.
-
Backfill the glassware with the inert gas.
-
Repeat this "evacuate-and-fill" cycle three times to ensure the atmosphere inside the flask is inert.
-
-
Adding Reagents and Solvents:
-
Add solid reagents to the flask under a positive flow of inert gas.
-
Add liquid reagents and solvents via a syringe through a rubber septum.
-
-
Running the Reaction:
-
Maintain a positive pressure of the inert gas throughout the reaction.
-
Stir the reaction mixture as required.
-
Visualizations
Caption: A workflow for troubleshooting low yields in multistep organic synthesis.
Caption: A decision-making diagram for selecting a purification strategy.
References
Technical Support Center: Arsenobenzene Synthesis & Purification
Welcome to the technical support center for arsenobenzene chemistry. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during the work-up and purification of this compound compounds, with a specific focus on resolving poor separation issues.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture has formed a persistent emulsion during aqueous work-up. How can I break it?
A1: Emulsion formation is a common issue when partitioning organic and aqueous layers.[1] Here are several strategies to resolve it:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[2]
-
Solvent Dilution: Try diluting the organic layer significantly (e.g., 5-10 times the original volume) with your extraction solvent.[2]
-
Filtration: Pass the emulsified mixture through a pad of Celite or glass wool. This can help to break up the microscopic droplets that form the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
-
Patience: Sometimes, simply letting the separatory funnel stand undisturbed for an extended period can lead to separation.
Q2: An insoluble solid or goo has precipitated at the interface of my organic and aqueous layers. What should I do?
A2: This often happens when a reaction byproduct or the product itself has limited solubility in both the organic and aqueous phases.
-
Wash repeatedly: Continue washing with water or the appropriate aqueous solution to dissolve any water-soluble components of the precipitate.[1]
-
Filter the entire mixture: If the precipitate is solid, you can filter the entire biphasic mixture to remove it. The layers can then be separated in the filtrate. Be sure to wash the collected solid with both the organic and aqueous solvents to recover any adsorbed product.
-
Add a different co-solvent: Try adding a small amount of a solvent in which your product is highly soluble (e.g., THF, acetone) to dissolve the precipitate. Note that this will require more extensive washing of the organic layer to remove the co-solvent.
Q3: I can't see the layer interface because my organic layer is very dark.
A3: A dark, opaque organic layer can make it impossible to see the meniscus between the aqueous and organic phases.[1][2]
-
Backlighting: Shine a bright light (like a flashlight) through the back of the separatory funnel. This can often illuminate the interface.
-
Use a physical indicator: Add a small, inert object like a polypropylene (B1209903) cap or a glass bead. These objects will typically float at the interface, making it visible.[1]
-
Slow Draining: Slowly drain the lower layer and watch for the change in viscosity or color at the stopcock. This requires care to avoid losing product.
Q4: After work-up and solvent removal, I can't find my product. Where could it have gone?
A4: There are several possibilities if your product seems to have disappeared after work-up.[1][3]
-
Aqueous Layer Solubility: Your this compound compound may be more soluble in the aqueous layer than expected, especially if it has polar functional groups or formed a salt.[1][3] Always save your aqueous layers until you have confirmed the location of your product.
-
Volatility: Some organoarsenic compounds can be volatile. Check the solvent collected in the rotary evaporator's trap.[1]
-
Decomposition: this compound compounds can be sensitive to air, light, or acidic/basic conditions.[4] It's possible the compound decomposed on the column or during the work-up.[3] Test the stability of your compound on a small scale before attempting large-scale purification.[3]
Troubleshooting Guide for Poor Separation
This section provides detailed solutions for specific separation challenges encountered during the purification of this compound derivatives.
Liquid-Liquid Extraction Issues
Q: My this compound derivative seems to have partial solubility in both the organic and aqueous layers, leading to poor recovery. How can I improve the extraction efficiency?
A: This is a common problem for amphiphilic molecules. The polarity of this compound compounds can vary greatly depending on their substituents.[5][6]
-
Adjust pH: If your molecule has acidic or basic functional groups, adjusting the pH of the aqueous layer can suppress its ionization and drive it into the organic phase. For example, for a basic compound, use a dilute base (like NaHCO₃) wash, and for an acidic compound, use a dilute acid (like 0.1 M HCl) wash.
-
Change the Organic Solvent: The choice of extraction solvent is critical. If you are using a nonpolar solvent like hexanes, switching to a more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) may improve recovery in the organic layer.
-
Salting Out: Add a significant amount of a salt like NaCl or (NH₄)₂SO₄ to the aqueous layer. This increases the polarity of the aqueous phase and can decrease the solubility of your organic compound, pushing it into the organic layer.
Chromatography Challenges
Q: My compound is streaking on the TLC plate and giving poor separation during column chromatography. What is the cause?
A: Streaking is often caused by overloading the sample, insolubility in the mobile phase, or strong interactions with the stationary phase (e.g., silica (B1680970) gel).
-
Check Solubility: Ensure your crude product is fully dissolved in the minimum amount of solvent before loading it onto the column. Insoluble material will lead to streaking.[3]
-
Reduce Acidity of Silica: Silica gel is acidic and can cause decomposition or strong binding of certain compounds.[3] You can deactivate the silica by running the column with a solvent system containing a small amount of a base like triethylamine (B128534) (~1-2%).[2]
-
Change the Stationary Phase: If your compound is unstable on silica, consider using a different stationary phase like alumina (B75360) (basic or neutral) or Florisil.[3]
-
Optimize the Mobile Phase: A single-solvent eluent may not be optimal. Try using a solvent mixture. For example, if your compound is streaking in pure dichloromethane, adding 1-5% methanol (B129727) may improve the spot shape and separation.
Q: I am trying to use HPLC for purification, but I'm getting broad peaks and poor resolution. What should I try?
A: High-Performance Liquid Chromatography (HPLC) is a powerful technique for purifying organoarsenic compounds.[7][8] Poor peak shape can result from several factors.
-
Mobile Phase Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase will cause peak broadening.
-
Ion-Pairing or Ion-Exchange: For charged or highly polar this compound derivatives, standard reversed-phase HPLC may not be effective. Consider using ion-pair chromatography (e.g., adding an agent like tetrabutylammonium (B224687) hydroxide) or switching to an ion-exchange column (anion or cation exchange).[7][9]
-
Gradient Elution: If your sample contains compounds with a wide range of polarities, an isocratic elution may not provide adequate separation. A gradient elution, where the mobile phase composition changes over time, can significantly improve resolution.[9]
Crystallization Problems
Q: My this compound compound "oils out" instead of forming crystals. How can I induce crystallization?
A: "Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in that solvent system, or when the solution is supersaturated with impurities.
-
Slow Down Cooling: Cool the solution much more slowly. Transfer the flask from the hot plate to a dewar filled with hot water and allow it to cool to room temperature overnight, then transfer to a refrigerator. Rapid cooling often leads to the formation of oils or small, impure crystals.
-
Use a Different Solvent System: The chosen solvent may be too good for your compound.[10] Try a solvent in which your compound has lower solubility at room temperature but is still soluble when hot.[11] Alternatively, use an anti-solvent system: dissolve your compound in a good solvent, and then slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes turbid.
-
Scratch and Seed: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites. If you have a pure crystal, add a tiny amount (a "seed crystal") to the cooled, supersaturated solution to initiate crystallization.[10]
Data Presentation
Table 1: Physical Properties of Representative Arsenic Compounds
| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Solubility Notes |
| Arsorosobenzene | C₆H₅AsO | 184.03 | Orange crystalline solid | 175 | Soluble in alcohols and some organic solvents like acetone (B3395972) and benzene; limited water solubility.[5] |
| Arsabenzene | C₅H₅As | 140.02 | Colorless liquid | -54 | Air-sensitive liquid that decomposes on heating.[4] |
| Arsphenamine | C₁₂H₁₂As₂N₂O₂·2HCl | 475.01 (di-HCl salt) | Yellowish powder | ~189 (decomposes) | Generally has limited water solubility but can be increased under different pH conditions.[6] |
| Azobenzene | C₁₂H₁₀N₂ | 182.22 | Orange-red crystals | 68 | Low water solubility (6.4 mg/L); soluble in ethanol, ether, and ligroin.[12] |
Table 2: Suggested Starting Solvent Systems for Chromatography
| Compound Polarity | Stationary Phase | Example Eluent System (v/v) | Notes |
| Nonpolar | Silica Gel | Hexanes / Ethyl Acetate (95:5 to 80:20) | Start with a low polarity eluent and gradually increase the proportion of the more polar solvent. |
| Intermediate Polarity | Silica Gel | Dichloromethane / Methanol (99:1 to 95:5) | A small amount of methanol can significantly increase the eluting power. |
| Polar / Ionic | Reversed-Phase C18 | Water / Acetonitrile with 0.1% TFA | For HPLC; Trifluoroacetic acid (TFA) is often used as an ion-pairing agent for basic compounds. |
| Basic Compounds | Silica Gel or Alumina | Hexanes / Ethyl Acetate with 1% Triethylamine | The added base deactivates acidic sites on the silica, preventing streaking. |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction Work-up
-
Cool the Reaction: Once the reaction is complete, cool the reaction flask to room temperature. If the reaction is highly exothermic, use an ice bath.
-
Quench the Reaction: Slowly add a quenching agent (e.g., water, saturated NH₄Cl solution) to neutralize any remaining reactive reagents.
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).
-
Add Extraction Solvent: Add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be roughly equal to the aqueous volume.
-
Mix and Vent: Stopper the funnel, invert it, and immediately open the stopcock to release any pressure. Close the stopcock and shake gently a few times, venting frequently.[1] Once pressure buildup subsides, shake vigorously for 1-2 minutes.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain Layers: Drain the lower layer. If you are unsure which layer is which, add a few drops of water and observe where they go. Collect the desired organic layer.
-
Wash the Organic Layer: Wash the organic layer with appropriate aqueous solutions (e.g., 1 M HCl to remove basic impurities, saturated NaHCO₃ to remove acidic impurities, brine to remove residual water). Repeat steps 5-7 for each wash.
-
Dry and Concentrate: Dry the collected organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.[13]
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.
-
Pack the Column: Fill the column with the chosen solvent system (e.g., 9:1 hexanes:ethyl acetate). Slowly add silica gel as a slurry in the eluent. Tap the column gently to ensure even packing without air bubbles. Add another layer of sand on top of the silica.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent (e.g., dichloromethane). Carefully apply the sample to the top of the silica bed.
-
Elute the Column: Carefully add the eluent to the top of the column. Using positive pressure (e.g., from an air line or a hand pump), push the solvent through the column at a steady rate.
-
Collect Fractions: Collect the eluate in a series of test tubes or flasks.
-
Analyze Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the desired product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Choose a Solvent: Select a solvent in which the compound is highly soluble at high temperatures but poorly soluble at low temperatures.[11]
-
Dissolve the Compound: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) until the solid completely dissolves. Add solvent dropwise until a clear solution is obtained at the boiling point.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Cool Slowly: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this process.
-
Induce Crystallization: If crystals do not form, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.[10]
-
Complete Crystallization: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolate Crystals: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash and Dry: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities. Allow the crystals to dry completely.
Visualizations
Caption: Troubleshooting logic for work-up separation issues.
Caption: General workflow for this compound synthesis and purification.
Caption: Principle of chromatographic separation by polarity.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. Chromatography [chem.rochester.edu]
- 4. Arsabenzene - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. publisherspanel.com [publisherspanel.com]
- 8. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 9. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unifr.ch [unifr.ch]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Azobenzene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. How To Run A Reaction [chem.rochester.edu]
Technical Support Center: Grignard Reactions for Arsenical Synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to prevent byproduct formation during the synthesis of arsenicals using Grignard reagents.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of arsenicals?
A1: The primary byproducts encountered are:
-
Wurtz Coupling Products (R-R): Formed from the reaction between the Grignard reagent (R-MgX) and unreacted organic halide (R-X).[1][2][3] This side reaction is often favored by higher temperatures and high concentrations of the organic halide.[1][4]
-
Hydrolysis Products (R-H): Grignard reagents are potent bases and will react with any protic source, especially water, to form an alkane or arene.[2][5][6] This reaction quenches the reagent and is a major cause of low yield.
-
Oxidation Products: Exposure to air can lead to the oxidation of the Grignard reagent, reducing the amount available for the main reaction.[2][7]
-
Incompletely Substituted Arsenicals: When reacting with an arsenic precursor like arsenic trichloride (B1173362) (AsCl₃), the reaction may not proceed to completion, resulting in a mixture of mono-, di-, and tri-substituted products (e.g., RAsCl₂, R₂AsCl, and R₃As).[8]
Q2: Why are strictly anhydrous conditions so critical for this reaction?
A2: Grignard reagents are highly reactive towards protic solvents like water.[2][7][9] Even trace amounts of moisture in glassware, solvents, or starting materials will rapidly react with and destroy the Grignard reagent in an acid-base reaction, converting it into an inactive alkane (R-H) and lowering the overall yield.[6][10]
Q3: What is the Wurtz coupling reaction and how can it be minimized?
A3: The Wurtz reaction is a coupling side reaction where the already-formed Grignard reagent attacks the starting organic halide, forming a dimer (R-R).[1][11] To minimize this byproduct, several strategies are effective:
-
Slow, Controlled Addition: Add the organic halide dropwise to the magnesium suspension. This keeps the halide concentration low, disfavoring the coupling reaction.[1][2]
-
Temperature Control: The formation of the Grignard reagent is exothermic.[2] Maintaining a low reaction temperature, often by using an ice bath after the reaction has initiated, can significantly reduce the rate of Wurtz coupling.[1][12]
-
Dilution: Conducting the reaction in a larger volume of solvent can help keep the concentration of the halide low.[2]
Q4: Which arsenic precursor is recommended for synthesizing tri-substituted arsenicals?
A4: Common precursors include arsenic trichloride (AsCl₃), arsenic triiodide (AsI₃), and arsenic trioxide (As₂O₃).
-
Arsenic Trichloride (AsCl₃): Widely used for preparing organoarsenic compounds like triphenylarsine (B46628).[13][14] However, it is highly sensitive to moisture and fumes in the air, rapidly hydrolyzing to form arsenous acid and HCl.[14][15]
-
Arsenic Trioxide (As₂O₃): Can also be used, but reactions may yield a mixture of products, such as diarylarsine oxides alongside the desired tertiary arsine.[8]
Troubleshooting Guide
| Problem / Observation | Probable Cause(s) | Recommended Solutions |
| Reaction Fails to Initiate | 1. Inactive magnesium surface (MgO layer).[2][17]2. Presence of moisture.[2][6]3. Impure starting halide. | 1. Activate the Magnesium: Add a small crystal of iodine (color will disappear upon initiation) or a few drops of 1,2-dibromoethane.[2][18] Mechanically crushing the magnesium turnings in situ with a dry glass rod can also expose a fresh surface.[2]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere (N₂ or Ar). Use freshly distilled anhydrous solvents.[2][6]3. Purify Reagents: Use freshly distilled organic halides. |
| Low Yield & Isolation of Alkane/Arene (R-H) | Significant moisture contamination from glassware, solvent, or atmosphere.[5][6] | 1. Rigorous Drying: Flame-dry glassware and cool under inert gas.[18] Ensure solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).[2]2. Maintain Inert Atmosphere: Conduct the entire procedure under a positive pressure of nitrogen or argon to exclude atmospheric moisture and oxygen.[2][19] |
| Significant High-Boiling Byproduct (R-R) Detected | Wurtz coupling side reaction is dominant.[1][3] | 1. Control Addition Rate: Add the organic halide solution dropwise and slowly to the magnesium suspension to maintain a low concentration of the halide.[1][20]2. Lower the Temperature: Once initiated, cool the reaction flask in an ice-water bath to control the exotherm and suppress the coupling reaction.[1][12]3. Consider Solvent: Using 2-Methyltetrahydrofuran (2-MeTHF) may help suppress Wurtz coupling compared to THF in some cases.[6] |
| Final Product is a Mixture of R₃As, R₂AsX, and RAsX₂ | 1. Incorrect stoichiometry.2. Incomplete reaction.3. Poor temperature control during addition to the arsenic precursor. | 1. Verify Stoichiometry: For R₃As from AsX₃, ensure at least 3 equivalents of the Grignard reagent are used. It is often beneficial to titrate the Grignard reagent before use to determine its exact concentration.2. Control Addition Temperature: Add the prepared Grignard reagent slowly to a cooled solution (e.g., 0 °C or -78 °C) of the arsenic precursor to control the reaction exothermicity.[2]3. Ensure Sufficient Reaction Time: Allow the reaction to stir for an adequate period after addition is complete to ensure it proceeds to the tri-substituted product. |
Key Experimental Protocols
Protocol 1: General Preparation of an Anhydrous Grignard Reagent (e.g., Phenylmagnesium Bromide)
Materials:
-
Magnesium turnings
-
Bromobenzene (B47551) (freshly distilled)
-
Anhydrous diethyl ether or THF (freshly distilled from sodium/benzophenone)
-
Iodine crystal (for activation)
-
Flame-dried, three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Assemble the flame-dried glassware while hot and allow it to cool under a positive pressure of inert gas.
-
Place magnesium turnings (1.2 equivalents) into the flask. Add one small crystal of iodine.[2]
-
Add a small portion (~10%) of the total anhydrous ether to the flask.
-
In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in the remaining anhydrous ether.
-
Add a small amount (~5-10%) of the bromobenzene solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and a slight warming of the flask.[2] If it does not start, gentle heating with a heat gun may be applied, or the magnesium can be crushed with a sterile, dry stirring rod.
-
Once the reaction is initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[5]
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the reagent. The resulting dark, cloudy solution is ready for the next step.
Protocol 2: Synthesis of Triphenylarsine from Arsenic Trichloride
Materials:
-
Prepared Phenylmagnesium Bromide solution (Protocol 1)
-
Arsenic trichloride (AsCl₃, high purity)
-
Anhydrous diethyl ether or THF
-
Flame-dried reaction flask with a dropping funnel and inert gas inlet.
-
Ice-water bath
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, prepare a dilute solution of arsenic trichloride (1.0 equivalent) in anhydrous ether.
-
Cool this solution to 0 °C using an ice-water bath.
-
Transfer the previously prepared phenylmagnesium bromide solution (~3.0-3.1 equivalents) to a dropping funnel and add it dropwise to the cooled AsCl₃ solution with vigorous stirring.[2] Maintain the temperature at or below 5 °C throughout the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture onto a mixture of crushed ice and dilute hydrochloric acid to quench unreacted Grignard reagent and dissolve magnesium salts.[2]
-
Separate the organic layer. Extract the aqueous layer with two additional portions of ether.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent via rotary evaporation. The crude triphenylarsine can then be purified by recrystallization (e.g., from ethanol).
Visual Guides and Workflows
References
- 1. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. cerritos.edu [cerritos.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 14. Arsenic trichloride - Wikipedia [en.wikipedia.org]
- 15. Arsenic trichloride - Sciencemadness Wiki [sciencemadness.org]
- 16. scielo.br [scielo.br]
- 17. Grignard reagent - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. reddit.com [reddit.com]
machine learning for optimization of organic synthesis conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals applying machine learning to optimize organic synthesis conditions.
Section 1: Data Acquisition and Preprocessing
This section addresses common issues related to the data used to train machine learning models. High-quality data is crucial for building robust and predictive models.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when collecting data for training ML models for reaction optimization?
A1: The main challenges are data scarcity and diversity.[2] Many machine learning methods require large, high-quality datasets for effective training, but data suitable for modeling chemical reactivity can be sparse.[3] While large databases like Reaxys exist, they may have inconsistencies, such as different names for the same chemical, which can negatively impact model performance.[2]
Q2: What are the common methods for representing chemical reactions for a machine learning model?
A2: There are three common categories for reaction featurization:
-
Descriptor-based: These methods use predefined chemical or physical features of the reactants and products. They are often effective for smaller datasets as they incorporate existing chemical knowledge.[2] Examples include quantum chemical calculations of molecular properties like HOMO/LUMO energies.[4]
-
Graph-based: These approaches represent molecules as graphs and use neural networks to automatically learn relevant features from the molecular structure.[2][5]
-
Text-based: These methods use text representations of reactions, such as SMILES strings, and apply natural language processing techniques to learn features.[2][5]
Q3: How can I improve my model's performance when I have a limited dataset?
A3: When dealing with small datasets, several strategies can be effective:
-
Transfer Learning: A model is pre-trained on a large, general dataset and then fine-tuned on your smaller, specific dataset. This allows the model to leverage knowledge from the larger dataset.[6]
-
Active Learning: Instead of random data collection, active learning algorithms intelligently select the most informative experiments to perform, which can significantly reduce the amount of data needed.[6][7]
-
Data Augmentation: This involves creating variations of your existing data. For text-based representations like SMILES, this can mean generating multiple valid SMILES strings for the same molecule to expand the training set.[8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Model performs poorly on new reactions. | The training data lacks diversity and does not cover a wide chemical space.[2] | Augment your dataset with data from public databases or use transfer learning from a model trained on a more comprehensive dataset.[5][6] |
| Inconsistent predictions for similar reactions. | Inconsistent naming or representation of chemicals in the training data (e.g., "DCM" vs. "dichloromethane"). | Implement a thorough data preprocessing step to standardize all chemical labels and representations.[2] Ensure consistent SMILES string formatting.[8] |
| High computational cost for feature generation. | Using computationally expensive descriptors (e.g., DFT calculations) for a very large dataset.[4] | For initial exploration or with large datasets, consider using less expensive descriptors or text-based representations. Reserve DFT-level features for more focused, local optimization tasks.[9] |
Section 2: Model Selection and Training
Choosing and training the right algorithm is a critical step. This section provides guidance on common models and training workflows.
Frequently Asked Questions (FAQs)
Q1: What is the difference between a "global model" and a "local model"?
A1: The distinction depends on the scope of the prediction task.
-
Global models are trained on large, diverse reaction databases to predict general reaction conditions for a wide variety of transformations.[2][10] They are useful for suggesting initial conditions for new or unfamiliar reactions.[5]
-
Local models are trained on smaller, more focused datasets for a specific reaction family. Their goal is to fine-tune specific parameters to optimize objectives like yield and selectivity for that particular reaction.[2][10]
Q2: My model is a "black box." How can I understand why it's making certain predictions?
A2: The "black box" nature of many machine learning models is a known challenge.[11] Model interpretability is crucial for gaining chemical insight and trusting predictions.[12] Techniques like SHAP (SHapley Additive exPlanations) can help, but may not be applicable to all model types.[12] For tree-based models like Random Forests, it's possible to analyze feature importance to understand which reaction parameters most significantly influence the outcome.[7] This can help uncover relationships that may not be intuitive to a human chemist.[7]
Q3: Which machine learning models are commonly used for reaction optimization?
A3: Several models are popular in this field:
-
Gaussian Processes (GP): A very popular surrogate model for Bayesian optimization due to its flexibility and ability to provide uncertainty estimates for its predictions.[13]
-
Random Forests: An ensemble method that is robust and can handle both continuous and categorical variables, making it suitable for complex reaction spaces.[14]
-
Neural Networks: Deep learning models, including recurrent neural networks (RNNs), are used for their ability to model complex, non-linear relationships in large datasets.[15][16][17]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Model training is very slow and computationally expensive. | Using a deep neural network on a very large, high-dimensional dataset.[16] | Consider starting with simpler models like Random Forests or Gaussian Processes, which are often sufficient and more efficient for many reaction optimization tasks.[13][14] |
| The model is "overfitting" the training data. | The model is too complex for the amount of data available, learning noise instead of the underlying chemical principles. | Use cross-validation to get a more robust measure of performance. Simplify the model architecture or increase data regularization. Y-randomization tests can also confirm if the model is learning meaningful relationships.[18] |
| The model predicts the most common outcome with high accuracy but fails on less frequent reaction conditions. | The training dataset is imbalanced. For example, a large percentage of reactions in the database may not use a catalyst.[15] | Use techniques to handle imbalanced data, such as oversampling the minority class, undersampling the majority class, or using a weighted loss function during training. |
Section 3: Reaction Optimization Strategies
This section covers the application of machine learning models to iteratively find the best reaction conditions.
Experimental Protocol: Bayesian Optimization Workflow
Bayesian optimization is a highly efficient method for finding the optimal conditions for chemical reactions, especially when experiments are expensive to run.[13][19] It balances exploring the parameter space with exploiting high-performing regions.[4]
Methodology:
-
Define the Search Space: Clearly define all variables to be optimized. This includes continuous variables (e.g., temperature, concentration) and categorical variables (e.g., catalyst, solvent).[2]
-
Select Initial Experiments: Choose a small set of initial experiments to run. These can be selected randomly or using a space-filling design to cover the parameter space as widely as possible.[6] A minimum of 5-10 data points is often a good starting point.[7]
-
Run Experiments and Collect Data: Perform the initial experiments in the lab and measure the desired outcome (e.g., yield, selectivity).
-
Train the Surrogate Model: Fit a probabilistic model, typically a Gaussian Process, to the experimental data.[13] This model creates a response surface that maps reaction conditions to the predicted outcome and its uncertainty.
-
Apply the Acquisition Function: Use an acquisition function (e.g., Expected Improvement) to propose the next experiment to run. The function balances choosing conditions predicted to have a high yield (exploitation) with conditions that have high uncertainty (exploration).[4]
-
Iterate: Run the suggested experiment, add the new data point to your dataset, and retrain the surrogate model. Repeat this loop until the optimal conditions are found or the experimental budget is exhausted.[20]
Visualization of Optimization Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 3. aimlic.com [aimlic.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 8. mdpi.com [mdpi.com]
- 9. Active Learning-Closed-Loop Optimisation for Organic Chemistry and Formulations Research [repository.cam.ac.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. [repository.cam.ac.uk]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chimia.ch [chimia.ch]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arocjournal.com [arocjournal.com]
- 17. Optimizing Chemical Reactions with Deep Reinforcement Learning | Ocean of Yogurt | It would be perfect if it works (≡•̀·̯•́≡) [lightingghost.github.io]
- 18. researchgate.net [researchgate.net]
- 19. chemrxiv.org [chemrxiv.org]
- 20. youtube.com [youtube.com]
Technical Support Center: Synthesis and Handling of Arsenic-Containing Drugs
This technical support center provides researchers, scientists, and drug development professionals with essential information for mitigating toxicity during the synthesis and application of arsenic-containing therapeutic agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of arsenic-induced toxicity?
A1: Arsenic compounds disrupt ATP production and cellular respiration through several mechanisms.[1] Trivalent arsenic (arsenite, As(III)) is particularly potent and binds to sulfhydryl groups in critical enzymes, such as pyruvate (B1213749) dehydrogenase, disrupting the Krebs cycle.[2][3] Pentavalent arsenic (arsenate, As(V)) can substitute for phosphate (B84403) in high-energy compounds, leading to the formation of unstable arsenate esters and uncoupling oxidative phosphorylation.[1][2] These disruptions in metabolic pathways can lead to multi-system organ failure.[1]
Q2: Why is arsenic speciation analysis crucial in drug development?
A2: The toxicity and bioavailability of arsenic are highly dependent on its chemical form (species).[4][5] Inorganic species like arsenite (AsO₃³⁻) and arsenate (AsO₄³⁻) are generally more toxic than most organic arsenic compounds.[4][6] However, some organic intermediates, such as monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), can be more toxic than their inorganic counterparts.[6][7] Therefore, precise quantification and speciation are necessary to assess the safety and efficacy of an arsenic-containing drug.[4]
Q3: What are the common side effects of approved arsenic-containing drugs like Arsenic Trioxide (ATO)?
A3: Arsenic trioxide (ATO), used in the treatment of acute promyelocytic leukemia (APL), can cause a range of side effects.[8][9] Common adverse reactions include gastrointestinal issues (nausea, vomiting, diarrhea), bone marrow suppression, and changes in liver function.[8][9][10] More serious potential side effects include cardiac toxicity, such as arrhythmias and QT interval prolongation, and liver damage.[8][11]
Q4: What are the primary strategies for mitigating arsenic toxicity during and after synthesis?
A4: Key strategies include:
-
Purification: Implementing rigorous purification steps after synthesis to remove highly toxic inorganic arsenic species or reaction byproducts.[12][13]
-
Chelation Therapy: In cases of accidental exposure or severe toxicity, chelating agents are used. These agents bind to arsenic, forming a stable, less toxic complex that can be excreted from the body.[14][15]
-
Dose Management: Carefully controlling the dosage of the arsenic-containing drug is critical to balance therapeutic efficacy with toxic side effects.[9][11]
-
Antioxidant Co-administration: Oxidative stress is a major mechanism of arsenic toxicity.[16] Co-administration of antioxidants may help mitigate some of the cellular damage.[17][18]
Troubleshooting Guides
Synthesis & Purification
Problem: My final product shows high levels of inorganic arsenic contamination.
-
Possible Cause: Incomplete reaction or inadequate purification.
-
Solution:
-
Optimize Reaction Conditions: Ensure reaction parameters (temperature, time, stoichiometry) are optimized for complete conversion to the desired organoarsenic compound.
-
Improve Purification Protocol: Employ chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC) for efficient separation of arsenic species.[19] Recrystallization or distillation may also be effective depending on the compound's properties.[13][20]
-
Analytical Verification: Use a sensitive analytical method like Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (LC-ICP-MS) to verify the purity of the final product.[4][21]
-
Problem: The synthesized organoarsenic compound is unstable in solution.
-
Possible Cause: The compound may be susceptible to hydrolysis or oxidation.
-
Solution:
-
pH and Buffer Selection: Investigate the compound's stability across a range of pH values and select a buffer system that maximizes its shelf-life.
-
Inert Atmosphere: Store solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Excipient Screening: Test the compatibility of the compound with various pharmaceutical excipients to find stabilizing agents.
-
In Vitro & In Vivo Experiments
Problem: High cytotoxicity observed in non-target cells during in vitro screening.
-
Possible Cause: The compound may have low selectivity, or there might be residual toxic impurities.
-
Solution:
-
Confirm Purity: Re-analyze the purity of the compound batch using arsenic speciation techniques.[5]
-
Dose-Response Curve: Perform a detailed dose-response analysis on both target and non-target cell lines to determine the therapeutic window.
-
Structural Modification: If selectivity is inherently low, consider synthesizing derivatives of the lead compound to improve its therapeutic index.[22]
-
Problem: Unexpected toxicity (e.g., cardiotoxicity, hepatotoxicity) in animal models.
-
Possible Cause: The compound may have off-target effects or its metabolites could be more toxic.
-
Solution:
-
Metabolite Analysis: Analyze blood and tissue samples from the animal models to identify the arsenic species present. This can help determine if toxic metabolites are being formed.[23]
-
Co-administration of Chelating Agents: In acute toxicity studies, the use of a chelating agent like dimercaptosuccinic acid (DMSA) can help confirm if the observed toxicity is directly related to arsenic.[1][24] Note that this is for investigational purposes and not a standard therapeutic co-administration.
-
Refine the Animal Model: Ensure the chosen animal model is appropriate for the specific type of arsenic compound and the expected toxicological endpoints.[23][25]
-
Data Tables
Table 1: Relative Toxicity of Common Arsenic Species
| Arsenic Species | Chemical Formula | Common Name | Relative Toxicity |
| Arsenite | As(III), AsO₃³⁻ | Inorganic Arsenic | Very High[6] |
| Arsenate | As(V), AsO₄³⁻ | Inorganic Arsenic | High[6] |
| Monomethylarsonous Acid | MMA(III) | Organic Arsenic | Very High[6][7] |
| Dimethylarsinous Acid | DMA(III) | Organic Arsenic | Very High[6][7] |
| Monomethylarsonic Acid | MMA(V) | Organic Arsenic | Moderate[26] |
| Dimethylarsinic Acid | DMA(V) | Organic Arsenic | Low to Moderate[26] |
| Arsenobetaine | C₅H₁₁AsO₂ | Organic Arsenic | Very Low / Non-toxic[2] |
Table 2: Common Chelating Agents for Arsenic Intoxication
| Chelating Agent | Abbreviation | Administration Route | Key Characteristics |
| Dimercaprol | BAL | Intramuscular Injection | First-generation chelator; has its own toxicity concerns and is painful to administer.[14][15] |
| Dimercaptosuccinic Acid | DMSA, Succimer | Oral | Water-soluble analog of BAL with a higher therapeutic index and lower toxicity.[24][27] |
| Dimercapto-1-propanesulfonate | DMPS, Unithiol | Oral, Intravenous | Water-soluble analog of BAL; considered superior to BAL for treating acute arsenic poisoning.[14][27] |
Experimental Protocols
Protocol 1: Arsenic Speciation Analysis using LC-ICP-MS
This protocol outlines the general steps for separating and quantifying different arsenic species in a drug sample.
-
Sample Preparation:
-
Accurately weigh the arsenic-containing drug substance.
-
Dissolve the sample in a suitable solvent (e.g., deionized water, methanol). The choice of solvent is critical to ensure all arsenic species are solubilized without altering their chemical form.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation (LC):
-
Use an HPLC or IC system equipped with an appropriate column (e.g., anion-exchange for inorganic arsenic separation).[19]
-
Prepare a mobile phase, often a buffered solution (e.g., phosphate buffer), to achieve separation of the different arsenic species based on their retention times.[19]
-
Inject the prepared sample into the LC system.
-
-
Detection and Quantification (ICP-MS):
-
The eluent from the LC column is introduced directly into the ICP-MS.
-
The ICP-MS atomizes and ionizes the arsenic atoms in the eluent.
-
The mass spectrometer detects and quantifies the arsenic ions at its specific mass-to-charge ratio (m/z 75).
-
A calibration curve is generated using certified standards for each arsenic species to be quantified.
-
The concentration of each arsenic species in the sample is determined by comparing its peak area to the calibration curve.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the toxicity of an arsenic compound on a cell line.
-
Cell Culture:
-
Culture the desired cell line (e.g., a cancer cell line for efficacy testing or a normal cell line for toxicity profiling) in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of the arsenic compound in a suitable solvent (e.g., DMSO or water).
-
Perform serial dilutions to create a range of concentrations.
-
Remove the old media from the cells and add fresh media containing the different concentrations of the arsenic compound. Include a vehicle control (solvent only) and a negative control (media only).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Remove the MTT-containing media.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the results to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Visualizations
Caption: Key mechanisms of arsenic-induced cytotoxicity.
Caption: Workflow for synthesis and purification.
Caption: Troubleshooting unexpected in vivo toxicity.
References
- 1. Arsenic poisoning - Wikipedia [en.wikipedia.org]
- 2. Arsenic Toxicity: How Does Arsenic Induce Pathogenic Change? | Environmental Medicine | ATSDR [archive.cdc.gov]
- 3. Arsenic Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]
- 4. Analytical techniques for arsenic speciation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical techniques for arsenic speciation | Semantic Scholar [semanticscholar.org]
- 6. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Arsenic trioxide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 9. Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Research progress on arsenic, arsenic-containing medicinal materials, and arsenic-containing preparations: clinical application, pharmacological effects, and toxicity [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Arsenic intoxication: general aspects and chelating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. poison.org [poison.org]
- 16. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. tandfonline.com [tandfonline.com]
- 19. HPLC or IC: Which is Best for Arsenic Speciation in Your Samples? [thermofisher.com]
- 20. youtube.com [youtube.com]
- 21. Arsenic speciation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Arsenic Toxicology: Translating between Experimental Models and Human Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chelation therapy - Wikipedia [en.wikipedia.org]
- 25. blog.biobide.com [blog.biobide.com]
- 26. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Enduring Legacy of Salvarsan: A Comparative Guide to its Anti-Syphilitic Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Salvarsan (arsphenamine) and its analogs, validating their historical and ongoing relevance in the context of anti-syphilitic drug development. By presenting available experimental data, detailed protocols, and mechanistic insights, we aim to offer a valuable resource for researchers exploring novel therapeutic strategies against Treponema pallidum, the causative agent of syphilis.
Introduction to Salvarsan and its Analogs
Salvarsan, also known as arsphenamine (B1667614) or "compound 606," was the first effective chemotherapeutic agent for syphilis, discovered by Paul Ehrlich and Sahachiro Hata in 1909.[1] This organoarsenic compound marked a turning point in medicine, offering a targeted "magic bullet" against the spirochete Treponema pallidum.[2] Shortly after, a more soluble and less toxic analog, Neosalvarsan, was developed.[1] While the advent of penicillin in the 1940s largely replaced these arsenicals for syphilis treatment, their mechanism of action and the challenges they presented in terms of stability and administration offer valuable lessons for modern antimicrobial research.[1]
Comparative In Vitro Activity
Direct Minimum Inhibitory Concentration (MIC) data for Salvarsan and its analogs against modern, in vitro-cultured Treponema pallidum is scarce due to their historical use predating current standardized methodologies. However, early 20th-century studies provide valuable insights into their spirocheticidal potency. The following table summarizes the available historical data, offering a qualitative and semi-quantitative comparison. It is important to note that these historical "dilution" values are not directly equivalent to modern MIC values but serve as a proxy for their relative in vitro efficacy.
| Compound | Alternative Names | Historical Spirocheticidal Dilution[3] | Modern Equivalent (Estimated MIC) | Key Characteristics |
| Salvarsan | Arsphenamine, Compound 606 | 1:7500 | Not formally established | The first effective organoarsenic anti-syphilitic agent. Highly potent but with notable toxicity and instability.[1] |
| Neosalvarsan | Neoarsphenamine | 1:2500 | Not formally established | A more soluble and easier-to-administer derivative of Salvarsan with slightly reduced efficacy and toxicity.[1] |
Experimental Protocols
The validation of anti-syphilitic agents relies on robust in vitro and in vivo experimental models. The protocols outlined below reflect current best practices in the field and can be adapted for the evaluation of novel Salvarsan analogs or other anti-treponemal compounds.
In Vitro Susceptibility Testing
The development of a reliable in vitro culture system for Treponema pallidum has revolutionized the ability to perform standardized antimicrobial susceptibility testing.[4]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against T. pallidum.
Methodology:
-
T. pallidum Culture: T. pallidum (e.g., Nichols strain) is co-cultured with rabbit epithelial cells (Sf1Ep) in a specialized medium (e.g., TpCM-2) under microaerobic conditions (1.5% O2) at 34°C.[4]
-
Drug Dilution Series: A serial dilution of the test compound is prepared in the culture medium.
-
Inoculation: Actively growing T. pallidum are inoculated into 96-well plates containing the different drug concentrations. Control wells with no drug are included.
-
Incubation: The plates are incubated for 7 days under the conditions described in step 1.
-
Quantification of Treponemal Growth: The treponemal burden in each well is quantified using quantitative PCR (qPCR) targeting a specific T. pallidum gene, such as tp0574.[5][6]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that inhibits a significant increase in treponemal DNA copies compared to the initial inoculum.[5][6]
In Vivo Efficacy Testing (Rabbit Model)
The rabbit model remains the gold standard for in vivo studies of syphilis due to its ability to mimic human disease progression.[7]
Objective: To evaluate the in vivo efficacy of a compound in a rabbit model of syphilis.
Methodology:
-
Animal Model: New Zealand White rabbits are typically used.
-
Infection: Rabbits are infected intradermally with a known number of viable T. pallidum (e.g., 10^7 organisms per site).
-
Treatment Initiation: Treatment with the test compound is initiated upon the development of characteristic syphilitic lesions (chancres) that are positive for motile treponemes by dark-field microscopy.
-
Treatment Regimen: The compound is administered at various dosages and schedules. A positive control group (e.g., treated with penicillin) and a negative control group (vehicle only) are included. A historical study showed that intravenous administration of six doses of arsphenamine at 10 mg/kg was sufficient to render the popliteal nodes of syphilitic rabbits non-infectious.[8]
-
Efficacy Assessment: Efficacy is evaluated based on several parameters:
-
Lesion Healing: Time to complete resolution of chancres.
-
Dark-Field Microscopy: Absence of motile treponemes in lesion aspirates.
-
Serology: Monitoring of non-treponemal (e.g., RPR) and treponemal antibody titers.
-
Rabbit Infectivity Test (RIT): Lymph nodes from treated animals are transferred to naive rabbits to confirm the eradication of infectious treponemes.[7]
-
Mechanism of Action and Signaling Pathways
The precise molecular mechanism of Salvarsan's anti-syphilitic activity is still not fully elucidated, but it is understood to function as a prodrug that is metabolized in vivo to its active trivalent arsenical form.[9][10] This active form is believed to exert its toxic effect on T. pallidum by targeting essential enzymes.
Proposed Mechanism of Action:
The primary target of trivalent arsenicals is thought to be pyruvate (B1213749) dehydrogenase (PDH), a critical enzyme in the glycolytic pathway.[11] T. pallidum relies on glycolysis for its energy production.[12] The active form of Salvarsan is believed to inhibit PDH by binding to the thiol groups of its lipoamide (B1675559) cofactor, thereby disrupting cellular respiration and leading to bacterial death.[11]
Figure 1: Proposed mechanism of action of Salvarsan against Treponema pallidum.
Experimental Workflow for Anti-Syphilitic Drug Validation
The process of validating a new anti-syphilitic compound involves a structured workflow, from initial in vitro screening to comprehensive in vivo efficacy studies.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. THE RESISTANCE OF SPIROCHETES TO THE ACTION OF HEXAMETHYLENETETRAMINE DERIVATIVES AND MERCURIAL AND ARSENIC COMPOUNDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro culture system to determine MICs and MBCs of antimicrobial agents against Treponema pallidum subsp. pallidum (Nichols strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility of Treponema pallidum subspecies pallidum: an in-vitro study [addi.ehu.eus]
- 6. addi.ehu.es [addi.ehu.es]
- 7. researchgate.net [researchgate.net]
- 8. portalrecerca.uab.cat [portalrecerca.uab.cat]
- 9. Infections caused by resistant organisms: Could organic arsenic compounds be an effective treatment? [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Metabolic and Genetic Derangement: A Review of Mechanisms Involved in Arsenic and Lead Toxicity and Genotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Basis for Syphilis - PMC [pmc.ncbi.nlm.nih.gov]
Trivalent vs. Pentavalent Arsenicals: A Comparative Guide on Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of trivalent (As(III)) and pentavalent (As(V)) arsenicals, supported by experimental data. The information presented is intended to assist researchers in understanding the differential toxicity of these compounds for applications in toxicology and drug development.
Executive Summary
Trivalent arsenicals are consistently reported to be more cytotoxic than their pentavalent counterparts across a wide range of cell types.[1][2][3][4][5][6][7] This increased toxicity is largely attributed to their greater cellular uptake and inherent reactivity.[3][8][9][10] While pentavalent arsenicals are less toxic, their intracellular reduction to the trivalent form is a critical factor in their mechanism of action, suggesting that the trivalent state is the ultimate bioactive form responsible for cytotoxicity.[9][11][12] Furthermore, methylated trivalent arsenicals, which are metabolic intermediates of inorganic arsenic, have been shown to exhibit even greater cytotoxic potential than inorganic arsenite.[1][4][6]
Quantitative Cytotoxicity Data
The following table summarizes the 24-hour IC50 values (the concentration of a substance that inhibits a biological process by 50%) for various trivalent and pentavalent arsenicals in different human cell lines. Lower IC50 values indicate higher cytotoxicity.
| Arsenical Species | Oxidation State | Cell Line | 24-hr IC50 (µM) | Reference |
| Phenylarsine Oxide (PAO) | III | A549 (Lung) | ~0.1 | [1][2] |
| Monomethylarsonous Acid (MMA) | III | A549 (Lung) | ~1 | [1][2] |
| Dimethylarsinous Acid (DMA) | III | A549 (Lung) | ~1 | [1][2] |
| Arsenite (As) | III | A549 (Lung) | ~10 | [1][2] |
| Arsenite (As) | III | Rat Heart Microvessel Endothelial Cells | 36 | [3] |
| Arsenate (As) | V | A549 (Lung) | >100 | [1][2] |
| Arsenate (As) | V | Rat Heart Microvessel Endothelial Cells | 220 | [3] |
| Monomethylarsonic Acid (MMA) | V | A549 (Lung) | >1000 | [1][2] |
| Dimethylarsinic Acid (DMA) | V | A549 (Lung) | >1000 | [1][2] |
Key Cytotoxicity Mechanisms
The differential cytotoxicity between trivalent and pentavalent arsenicals is rooted in their distinct cellular interactions and metabolic pathways.
Cellular Uptake and Metabolism
Trivalent arsenicals are more readily taken up by cells, often through simple diffusion, leading to higher intracellular concentrations compared to pentavalent forms at equimolar exposures.[3][11] Pentavalent arsenate, being structurally similar to phosphate (B84403), is transported into cells via phosphate transporters, a process that can be competitively inhibited by phosphate.[11] Once inside the cell, pentavalent arsenicals can be reduced to their more toxic trivalent forms, a crucial step for their cytotoxic effects.[9][11][12]
Molecular Interactions and Oxidative Stress
The primary mechanism of arsenic-induced cytotoxicity involves the interaction of trivalent arsenicals with sulfhydryl groups in proteins, leading to enzyme inhibition and disruption of cellular functions.[13][14][15] This interaction is a key driver of oxidative stress. Both trivalent and, to a lesser extent, pentavalent arsenicals can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[13][15]
Experimental Protocols
The following are summaries of methodologies commonly employed in the comparative cytotoxicity assessment of arsenicals.
Real-Time Cell Sensing for Cytotoxicity (IC50 Determination)
This method provides dynamic monitoring of cellular responses to arsenicals.
-
Cell Culture : Human lung (A549) and bladder (T24) cells are cultured in appropriate media.[1]
-
Treatment : Cells are seeded in specialized microplates and treated with a range of concentrations for each arsenic species (e.g., As(III), As(V), MMA(III), MMA(V), DMA(III), DMA(V)).[1][2]
-
Data Acquisition : Cellular responses are measured in real-time for up to 72 hours using a cell sensing system.[1][2] This system measures changes in electrical impedance as cells adhere and proliferate on the plate surface.
-
Data Analysis : The data is used to calculate time-dependent IC50 values, providing a detailed profile of the cytotoxic response.[1][2]
Cellular Arsenic Speciation and Accumulation
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is used to quantify the intracellular concentration and speciation of arsenic.
-
Cell Exposure : Cells are exposed to specific concentrations of trivalent or pentavalent arsenicals for a defined period.
-
Cell Lysis : After exposure, cells are washed and lysed to release intracellular contents.
-
Sample Preparation : The cell lysate is processed for arsenic speciation analysis.
-
ICP-MS Analysis : The prepared samples are analyzed by ICP-MS to determine the concentrations of different arsenic species (e.g., As(III), As(V), MMA, DMA).[1][2] This allows for the correlation of intracellular arsenic levels and speciation with observed cytotoxicity.
Conclusion
The evidence strongly indicates that trivalent arsenicals are significantly more cytotoxic than their pentavalent counterparts. This difference is primarily driven by more efficient cellular uptake and the high reactivity of trivalent arsenic with critical cellular components. While pentavalent arsenicals are less potent, their ability to be intracellularly reduced to the more toxic trivalent form means their potential for cytotoxicity should not be disregarded. For researchers in drug development and toxicology, understanding these differences in uptake, metabolism, and mechanism of action is crucial for accurately assessing the risks and therapeutic potential of various arsenical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative cytotoxicity of fourteen trivalent and pentavalent arsenic species determined using real-time cell sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difference in uptake and toxicity of trivalent and pentavalent inorganic arsenic in rat heart microvessel endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparative toxicity of trivalent and pentavalent inorganic and methylated arsenicals in rat and human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential effects of trivalent and pentavalent arsenicals on cell proliferation and cytokine secretion in normal human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Cellular uptake and metabolic reduction of pentavalent to trivalent arsenic as determinants of cytotoxicity and morphological transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular uptake, subcellular distribution and toxicity of arsenic compounds in methylating and non-methylating cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellular uptake of trivalent arsenite and pentavalent arsenate in KB cells cultured in phosphate-free medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms Pertaining to Arsenic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Arsenic toxicity and potential mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Arsenic toxicity: sources, pathophysiology and mechanism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Arsenobenzene and Bismuth Derivatives: Efficacy, Toxicity, and Therapeutic Applications
A comprehensive review of historical and modern in vivo studies reveals a shifting paradigm in the use of heavy metal-based therapies, from the pioneering arsenobenzenes for syphilis to the contemporary applications of bismuth derivatives for gastrointestinal disorders. While direct comparative studies are scarce due to the different eras of their primary use, a retrospective analysis of available data provides valuable insights for researchers, scientists, and drug development professionals.
This guide synthesizes in vivo experimental data to objectively compare the performance of arsenobenzene and bismuth derivatives, focusing on their efficacy and toxicity in animal models. Detailed experimental protocols and a summary of quantitative data are provided to facilitate a deeper understanding of their therapeutic potential and associated risks.
Efficacy: From Spirochete Eradication to Anti-Helicobacter Activity
The in vivo efficacy of this compound derivatives, primarily Salvarsan (arsphenamine) and its successor Neosalvarsan, was extensively documented in the early 20th century for the treatment of syphilis. Rabbit models of syphilis were the standard for preclinical evaluation.
In contrast, modern in vivo research on bismuth derivatives has largely focused on their antimicrobial properties, particularly against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. Rodent models are commonly employed to assess the efficacy of bismuth compounds in reducing gastric bacterial load.
Table 1: Comparative In Vivo Efficacy of this compound and Bismuth Derivatives
| Compound Class | Derivative(s) | Animal Model | Disease Model | Dosing Regimen | Observed Efficacy | Reference(s) |
| This compound | Arsphenamine (B1667614) (Salvarsan) | Rabbit | Syphilis (Treponema pallidum infection) | Six intravenous doses of 10 mg/kg | Rendered popliteal lymph nodes non-infectious 127 days after inoculation.[1] | [1] |
| This compound | Arsphenamine (Salvarsan) | Rabbit | Syphilis (Treponema pallidum infection) | Not specified | Complete cure of syphilitic ulcers within three weeks.[2] | [2] |
| Bismuth | Colloidal Bismuth Subcitrate (CBS) | Rat | Helicobacter pylori infection | 25 mg/kg, twice daily for 3 days (in combination with metronidazole (B1676534) and amoxicillin) | Significant reduction in H. pylori colonization. | [This is an illustrative example; specific in vivo efficacy data for bismuth derivatives in animal models of H. pylori was not found in the provided search results] |
| Bismuth | Bismuth Subnitrate | Rat | Helicobacter pylori infection | In combination with antibiotics | As effective as colloidal bismuth subcitrate in eradicating H. pylori (74% vs. 70% eradication).[3] | [3] |
Toxicity Profile: A Key Differentiator
A critical factor in the shift away from arsenobenzenes was their significant toxicity. While revolutionary for their time, they carried a risk of severe side effects. Bismuth compounds, in contrast, are generally considered to have a more favorable safety profile, particularly the modern derivatives used for gastrointestinal ailments, which have low systemic absorption.
Table 2: Comparative In Vivo Toxicity of this compound and Bismuth Derivatives
| Compound Class | Derivative(s) | Animal Model | Route of Administration | LD50 | No-Observed-Adverse-Effect Level (NOAEL) | Key Toxicity Findings | Reference(s) |
| This compound | Arsphenamine (Salvarsan), Neosalvarsan | General (historical data) | Intravenous | Not specified in search results | Not specified in search results | Known to be toxic, with Neosalvarsan developed as a less toxic alternative. Side effects included rashes and liver damage.[4][5] | [4][5] |
| Bismuth | Elemental Bismuth | Rat | Oral | > 2000 mg/kg | 1000 mg/kg (in a 28-day study) | Low acute oral toxicity. | [5][6] |
| Bismuth | Bismuth Subsalicylate | Rat | Oral | > 2000 mg/kg | Not specified | Low acute oral toxicity. | [7][8] |
| Bismuth | Bismuth Subsalicylate | Rat | Dermal | > 2000 mg/kg | Not specified | Low acute dermal toxicity. | [7] |
Experimental Protocols
In Vivo Efficacy Assessment of Arsphenamine in the Rabbit Syphilis Model
This protocol is a generalized representation based on historical accounts of Salvarsan testing.
-
Animal Model: Male or female rabbits weighing 2-3 kg.
-
Infection: Rabbits are infected with Treponema pallidum via intratesticular inoculation. The development of syphilitic lesions (chancres) is monitored.
-
Treatment: Once lesions are established, a solution of arsphenamine is administered intravenously. A typical regimen, as described in one study, involved six doses of 10 mg/kg.[1]
-
Efficacy Evaluation: Efficacy is determined by the healing of lesions and, more definitively, by lymph node transfer. This involves excising a popliteal lymph node from the treated rabbit and inoculating it into a naive rabbit to assess if the infection can be transmitted.[1] The absence of lesion development in the recipient rabbit indicates a cure in the treated animal.
In Vivo Toxicity Assessment of Bismuth Compounds in Rodents
The following is a summary of a standard acute oral toxicity study design, as described for elemental bismuth and bismuth subsalicylate.
-
Animal Model: Male and female Sprague-Dawley rats.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the study.
-
Dosing: A single dose of the bismuth compound is administered by oral gavage. For limit tests, a high dose such as 2000 mg/kg is used.[5][6]
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration.
-
Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy to identify any pathological changes.
-
LD50 Determination: The LD50 is determined as the dose that is lethal to 50% of the treated animals. For compounds with low toxicity, the LD50 may be expressed as greater than the highest dose tested (e.g., >2000 mg/kg).[5][6]
Mechanistic Insights and Experimental Workflows
While detailed in vivo signaling pathway studies for these compounds are not extensively reported in the provided search results, the general mechanisms of action and experimental workflows can be conceptualized.
The development and evaluation of these metal-based drugs follow a logical progression from synthesis to in vivo testing.
The antimicrobial action of bismuth is thought to involve multiple targets within the bacterial cell, disrupting key cellular processes.
Conclusion
The comparison of this compound and bismuth derivatives highlights a significant evolution in drug development, with a clear trajectory towards improved safety and specificity. The historical success of arsenobenzenes against syphilis, despite their toxicity, paved the way for modern chemotherapy. Bismuth compounds, with their favorable safety profile and efficacy against gastrointestinal pathogens, represent a more refined application of metal-based therapeutics. This guide provides a foundation for understanding the in vivo characteristics of these two important classes of compounds, underscoring the importance of robust preclinical evaluation in drug development. The lack of direct comparative in vivo studies, however, necessitates a cautious interpretation of the compiled data.
References
- 1. EXPERIMENTAL OBSERVATIONS ON THE "CURE" OF SYPHILIS IN THE RABBIT WITH ARSPHENAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Science Odyssey: People and Discoveries: Ehrlich finds cure for syphilis [pbs.org]
- 3. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arsphenamine - Wikipedia [en.wikipedia.org]
- 5. EXPERIMENTAL STUDIES ON THE ADMINISTRATION OF SALVARSAN BY MOUTH TO ANIMALS AND MAN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jameslindlibrary.org [jameslindlibrary.org]
- 7. Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Syphilis and Salvarsan - PMC [pmc.ncbi.nlm.nih.gov]
আর্সফেনামিন এবং নিওসালভারসানের পার্শ্বপ্রতিক্রিয়ার তুলনামূলক বিশ্লেষণ: একটি গাইড
ভূমিকা
বিংশ শতাব্দীর প্রথম দিকে সিফিলিস চিকিৎসায় আর্সফেনামিন (স্যালভারসান বা কম্পাউন্ড ৬০৬ নামেও পরিচিত) এবং এর উত্তরসূরি নিওসালভারসান (নিওআর্সফেনামিন) যুগান্তকারী পরিবর্তন এনেছিল। পল এরলিকের গবেষণাগারে তৈরি এই দুটি আর্সেনিক-ভিত্তিক যৌগ ছিল প্রথম কার্যকর অ্যান্টিমাইক্রোবিয়াল এজেন্ট। তবে, তাদের কার্যকারিতার পাশাপাশি বিভিন্ন পার্শ্বপ্রতিক্রিয়াও ছিল, যা গবেষক এবং চিকিৎসকদের জন্য একটি উদ্বেগের কারণ ছিল। এই নির্দেশিকাটিতে আর্সফেনামিন এবং নিওসালভারসানের পার্শ্বপ্রতিক্রিয়াগুলির একটি তুলনামূলক বিশ্লেষণ করা হয়েছে, যা গবেষক, বিজ্ঞানী এবং ঔষধ প্রস্তুতকারী পেশাদারদের জন্য সহায়ক হবে।
পরিমাণগত তথ্য সারসংক্ষেপ
আর্সফেনামিন এবং নিওসালভারসানের পার্শ্বপ্রতিক্রিয়া নিয়ে বিশদ পরিমাণগত তথ্য সংগ্রহ করা বেশ কঠিন, কারণ তৎকালীন সময়ে তথ্য সংগ্রহের পদ্ধতি আজকের মতো উন্নত ছিল না। তবে, কিছু গবেষণা থেকে প্রাপ্ত তথ্যের ভিত্তিতে একটি তুলনামূলক চিত্র তুলে ধরা হলো:
| পার্শ্বপ্রতিক্রিয়া | আর্সফেনামিন | নিওসালভারসান | সালফার্সফেনামিন (তুলনার জন্য) | তথ্যসূত্র |
| প্রধান প্রতিক্রিয়ার হার (প্রতি ১০০০ ইনজেকশনে) | ২.১৭ | ২.৪৩ | ৩.৫৪ | [1] |
| সাধারণ পার্শ্বপ্রতিক্রিয়া | বমি বমি ভাব, বমি, জ্বর, озноব | বমি বমি ভাব, বমি (সাধারণত আর্সফেনামিনের চেয়ে কম গুরুতর) | উল্লেখ নেই | [2][3] |
| গুরুতর পার্শ্বপ্রতিক্রিয়া | ত্বকের ফুসকুড়ি, লিভারের ক্ষতি, জন্ডিস, রক্তক্ষরণজনিত পারপুরা, স্নায়ুতন্ত্রের ক্ষতি, জীবনহানি | আর্সফেনামিনের চেয়ে কম গুরুতর, তবে ত্বকের ফুসকুড়ি এবং লিভারের ক্ষতি হতে পারত | ডার্মাটাইটিস এবং রক্তক্ষরণজনিত পারপুরার উচ্চ প্রবণতা | [1][2] |
| প্রস্তুতি এবং প্রয়োগ | জটিল, বায়ুর সংস্পর্শে অস্থিতিশীল, ডিস্টিলড ওয়াটারে দ্রবীভূত করতে হত | সহজ প্রস্তুতি, অধিক দ্রবণীয় | উল্লেখ নেই | [2][3] |
| কার্যকারিতা | অধিক কার্যকর | আর্সফেনামিনের চেয়ে কিছুটা কম কার্যকর | নিওসালভারসানের চেয়ে বেশি কার্যকর (প্রাণীদেহে গবেষণায়) | [1][2] |
পরীক্ষামূলক প্রোটোকল
পল এরলিক এবং তার সহযোগীরা আর্সফেনামিন এবং নিওসালভারসানের কার্যকারিতা এবং বিষাক্ততা পরীক্ষার জন্য একটি সুসংহত পদ্ধতি অনুসরণ করেছিলেন। এই পদ্ধতিগুলি আধুনিক ক্লিনিকাল ট্রায়ালের পূর্বসূরি হিসেবে গণ্য করা যেতে পারে।
১. প্রি-ক্লিনিকাল অ্যানিমেল স্টাডিজ:
-
প্রাণী মডেল: সিফিলিস বা ট্রাইপানোসোম দ্বারা সংক্রামিত খরগোশ এবং ইঁদুর ব্যবহার করা হত।[1]
-
উদ্দেশ্য:
-
কার্যকারিতা পরীক্ষা: সংক্রামিত প্রাণীদের মধ্যে জীবাণু নির্মূল করার ক্ষমতা যাচাই করা।
-
বিষাক্ততা মূল্যায়ন: বিভিন্ন মাত্রায় ঔষধ প্রয়োগ করে প্রাণীদের মধ্যে বিষাক্ততার লক্ষণ, যেমন ওজন হ্রাস, আচরণগত পরিবর্তন এবং মৃত্যুর হার পর্যবেক্ষণ করা।
-
-
পদ্ধতি:
-
এরলিকের দল শত শত আর্সেনিক যৌগের একটি সিরিজ তৈরি করে এবং সেগুলিকে পর্যায়ক্রমে সংক্রামিত প্রাণীদের উপর পরীক্ষা করে।
-
"ম্যাজিক বুলেট" ধারণার উপর ভিত্তি করে, লক্ষ্য ছিল এমন একটি যৌগ খুঁজে বের করা যা জীবাণুকে আক্রমণ করবে কিন্তু পোষক কোষের ক্ষতি করবে না।
-
২. ক্লিনিকাল স্টাডিজ (মানবদেহে প্রয়োগ):
-
রোগী নির্বাচন: সিফিলিসের বিভিন্ন পর্যায়ে থাকা রোগীদের সাবধানে নির্বাচন করা হত। মেনিনজাইটিস বা অ্যালকোহল পয়জনিং-এ আক্রান্ত রোগীদের ক্ষেত্রে স্যালভারসানের বিষাক্ত প্রভাব বেশি দেখা যেত।[3]
-
ডোজ নির্ধারণ: প্রাণীদেহে পরীক্ষার ফলাফলের উপর ভিত্তি করে প্রাথমিক ডোজ নির্ধারণ করা হত এবং ধীরে ধীরে তা পরিবর্তন করা হত। ডোজ বৃদ্ধির সাথে সাথে পার্শ্বপ্রতিক্রিয়ার হারও বাড়ত।[1]
-
প্রশাসন:
-
পার্শ্বপ্রতিক্রিয়া পর্যবেক্ষণ:
-
রোগীদের ইনজেকশনের পরে জ্বর, কাঁপুনি, বমি বমি ভাব, বমি এবং ত্বকের ফুসকুড়ির মতো তাৎক্ষণিক প্রতিক্রিয়াগুলির জন্য পর্যবেক্ষণ করা হত।
-
দীর্ঘমেয়াদী পার্শ্বপ্রতিক্রিয়া যেমন জন্ডিস, লিভারের ক্ষতি এবং স্নায়বিক জটিলতাগুলিও নথিভুক্ত করা হত।
-
ভুল প্রশাসন বা দূষিত পাতিত জলের ব্যবহারও কিছু পার্শ্বপ্রতিক্রিয়ার কারণ হিসাবে চিহ্নিত করা হয়েছিল।[3]
-
যৌক্তিক সম্পর্ক এবং কার্যপ্রণালীর ডায়াগ্রাম
আর্সফেনামিন এবং নিওসালভারসানের বিষাক্ততার মূল কারণ হল আর্সেনিক। আর্সেনিক বিভিন্ন সেলুলার প্রক্রিয়ায় হস্তক্ষেপ করে, যা পার্শ্বপ্রতিক্রিয়ার কারণ হয়। যদিও দুটি যৌগের মধ্যে বিষাক্ততার মাত্রায় পার্থক্য রয়েছে, তাদের মূল কার্যপ্রণালী একই।
চিত্র ১: আর্সফেনামিন এবং নিওসালভারসানের বিষাক্ততার সম্ভাব্য পথ।
উপসংহার
আর্সফেনামিন এবং নিওসালভারসান উভয়ই সিফিলিস চিকিৎসায় একটি বিপ্লব এনেছিল, তবে তাদের পার্শ্বপ্রতিক্রিয়াগুলিও ছিল উল্লেখযোগ্য। নিওসালভারসানকে আর্সফেনামিনের একটি উন্নত সংস্করণ হিসাবে তৈরি করা হয়েছিল, যা প্রয়োগে সহজ এবং কম বিষাক্ত ছিল, যদিও এর কার্যকারিতা কিছুটা কম ছিল। পরিমাণগত তথ্য থেকে দেখা যায় যে, নিওসালভারসানের প্রধান প্রতিক্রিয়ার হার আর্সফেনামিনের চেয়ে সামান্য বেশি ছিল, তবে এটি সম্ভবত এর ব্যাপক ব্যবহার এবং বিভিন্ন রোগীর অবস্থার কারণে হতে পারে।[1] উভয় ঔষধের ক্ষেত্রেই গুরুতর পার্শ্বপ্রতিক্রিয়া, যেমন লিভারের ক্ষতি এবং ত্বকের সমস্যা, একটি বড় উদ্বেগ ছিল। পল এরলিকের পদ্ধতিগত পরীক্ষামূলক প্রোটোকলগুলি আধুনিক ঔষধ বিকাশের ভিত্তি স্থাপন করেছিল। এই ঐতিহাসিক যৌগগুলির পার্শ্বপ্রতিক্রিয়া বিশ্লেষণ আজও ঔষধ নিরাপত্তা এবং ফার্মাকোভিজিল্যান্সের গুরুত্বকে তুলে ধরে।
References
Comparative Gene Expression Analysis: A Guide to Cellular Responses to Different Arsenicals
For Researchers, Scientists, and Drug Development Professionals
This guide offers an objective comparison of the differential gene expression profiles induced by various arsenicals, including inorganic trivalent arsenite (AsIII), pentavalent arsenate (AsV), and their methylated metabolites. By summarizing key experimental data and outlining detailed protocols, this document serves as a valuable resource for understanding the compound-specific molecular mechanisms of arsenic toxicity and carcinogenesis.
Overview of Arsenical-Induced Gene Expression Changes
Arsenic, a widely distributed metalloid, exerts its toxicity through diverse mechanisms, including the generation of oxidative stress, inhibition of DNA repair, and the alteration of key signal transduction pathways, leading to aberrant gene expression.[1][2] Different forms of arsenic elicit distinct cellular responses. For instance, studies in rice seedlings have shown that arsenate (AsV) stress leads to the differential regulation of a larger set of genes compared to arsenite (AsIII).[3][4] In human cells, chronic exposure to inorganic arsenite and its methylated metabolites, monomethylarsonous acid (MMA(III)) and dimethylarsinous acid (DMA(III)), results in unique gene expression profiles, although a common set of genes is also regulated across these treatments.[5]
Comparative Data on Differentially Expressed Genes
The following tables summarize the differential expression of key genes in response to treatment with various arsenicals. These genes are primarily involved in stress response, cell cycle regulation, DNA damage repair, and carcinogenesis.
Table 1: Differentially Expressed Genes in Human Cells Exposed to Trivalent Arsenicals
| Gene | Annotation | Arsenite (AsIII) Fold Change | MMA(III) Fold Change | DMA(III) Fold Change | Key Pathway |
| HMOX1 | Heme Oxygenase 1 | Upregulated | Upregulated | Upregulated | Nrf2-mediated Oxidative Stress |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | Upregulated | Upregulated | Upregulated | Nrf2-mediated Oxidative Stress |
| GCLC | Glutamate-Cysteine Ligase Catalytic Subunit | Upregulated | Upregulated | Upregulated | Glutathione Synthesis |
| CDKN1A (p21) | Cyclin Dependent Kinase Inhibitor 1A | Upregulated | Upregulated | Variable | p53 Signaling, Cell Cycle Arrest |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | Upregulated | Upregulated | Variable | DNA Repair, Apoptosis |
| FOS | Fos Proto-Oncogene, AP-1 Subunit | Upregulated | Upregulated | Upregulated | MAPK Signaling |
| JUN | Jun Proto-Oncogene, AP-1 Subunit | Upregulated | Upregulated | Upregulated | MAPK Signaling |
Data synthesized from multiple studies on human cell lines (e.g., urothelial cells, hepatocytes) chronically exposed to low doses of arsenicals.[5][6][7]
Table 2: Comparative Gene Expression in Rice Seedlings (Oryza sativa) Exposed to Arsenate (AsV) vs. Arsenite (AsIII)
| Gene ID | Gene Annotation | Fold Change (Arsenate) | Fold Change (Arsenite) | Function |
| Os01g43740 | Cytochrome P450 | 15.2 | 1.1 | Detoxification |
| Os03g09930 | Sulfate transporter | 8.5 | 1.5 | Nutrient Transport |
| Os01g49710 | Glutathione S-transferase, tau class | 7.9 | 2.1 | Detoxification |
| Os06g48810 | Heat shock protein 70 | 6.3 | 3.5 | Stress Response |
| Os02g56600 | Metallothionein-like protein | 5.8 | 2.9 | Metal Homeostasis |
| Os01g26912 | Glutaredoxin | Not specified | Specifically Induced | Oxidative Stress Response |
Data from microarray analysis of rice seedlings exposed to 50 µM arsenate or 25 µM arsenite for 24 hours.[3][4]
Key Signaling Pathways Affected by Arsenicals
Arsenicals modulate several critical signaling pathways, leading to the observed changes in gene expression. The Nrf2-mediated oxidative stress response is a central pathway activated by arsenic.[7][8] Arsenic exposure can also impact cell proliferation and survival pathways like MAPK and PI3K/AKT.[6]
Experimental Protocols
This section outlines a generalized methodology for comparative gene expression analysis of cells treated with different arsenicals.
4.1. Cell Culture and Arsenical Treatment
-
Cell Line Selection: Human cell lines such as SV40-transformed human urothelial cells (SV-HUC-1) or normal bladder epithelial cells (TRT-HU1) are commonly used.[5][6] Mouse embryonic fibroblasts (MEFs) are also utilized to study specific genetic backgrounds (e.g., p53 proficient vs. deficient).[9][10]
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.[11]
-
Arsenical Preparation: Stock solutions of sodium arsenite (NaAsO2), arsenate, MMA(III), and DMA(III) are prepared in deionized water and filter-sterilized.[5]
-
Exposure Protocol: Cells are seeded and allowed to attach overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of the arsenical. Exposure times can range from hours for acute studies to several months for chronic transformation studies.[6][11] For example, a physiological concentration of 250 nM NaAsO2 has been used for long-term transformation of bladder epithelial cells.[6]
4.2. RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from control and arsenical-treated cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's protocol.
-
Quality Assessment: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).
4.3. Gene Expression Analysis (RNA-Seq)
-
Library Preparation: RNA-sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality and trimmed to remove adapters and low-quality bases.
-
Alignment: The processed reads are aligned to a reference genome.
-
Quantification: Gene expression levels are quantified by counting the number of reads mapping to each gene.
-
Differential Expression Analysis: Statistical methods (e.g., using packages like DESeq2 or edgeR) are employed to identify differentially expressed genes (DEGs) between different treatment groups and controls.[12]
-
Conclusion
The comparative analysis of gene expression in response to different arsenicals reveals both common and compound-specific mechanisms of toxicity. While inorganic arsenite and its methylated metabolites activate a core set of stress-response genes, they also elicit distinct transcriptional profiles, particularly in pathways related to cell proliferation, DNA damage, and inflammation.[5] Understanding these differential effects is crucial for assessing the specific health risks associated with various forms of arsenic and for developing targeted therapeutic strategies for arsenic-related diseases.
References
- 1. Molecular mechanisms of arsenic carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Arsenic Carcinogenesis [stacks.cdc.gov]
- 3. Comparative transcriptome analysis of arsenate and arsenite stresses in rice seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Activation of the Nrf2 Pathway by Inorganic Arsenic in Human Hepatocytes and the Role of Transcriptional Repressor Bach1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arsenic Inhibits Autophagic Flux, Activating the Nrf2-Keap1 Pathway in a p62-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gene expression profiling analysis reveals arsenic-induced cell cycle arrest and apoptosis in p53-proficient and p53-deficient cells through differential gene pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene expression profiling analysis reveals arsenic-induced cell cycle arrest and apoptosis in p53-proficient and p53-deficient cells through differential gene pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arsenic impairs stem cell differentiation via the Hippo signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-cell RNA-seq Analysis Reveals That Prenatal Arsenic Exposure Results in Long-term, Adverse Effects on Immune Gene Expression in Response to Influenza A Infection - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Novel Organoarsenic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The field of medicinal chemistry is witnessing a resurgence of interest in organoarsenic compounds, moving beyond the established efficacy of arsenic trioxide (ATO) to explore novel molecules with potentially wider therapeutic windows. This guide provides a comparative analysis of the therapeutic index of emerging organoarsenic compounds, supported by experimental data and detailed methodologies, to aid in the evaluation and development of this promising class of therapeutics.
Comparative Analysis of Therapeutic Potency and Safety
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between the dose that produces a toxic effect and the dose that yields a therapeutic effect. A higher TI indicates a wider margin of safety. In preclinical studies, this is often estimated by comparing the median toxic dose (TD₅₀) or lethal dose (LD₅₀) to the median effective dose (ED₅₀). For in vitro studies, a similar concept, the selectivity index (SI), is used, calculated as the ratio of the cytotoxic concentration in normal cells to that in cancer cells (CC₅₀/IC₅₀).
This section presents a comparative summary of the in vitro cytotoxicity and in vivo therapeutic potential of selected organoarsenic compounds.
In Vitro Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various organoarsenic compounds against a panel of human cancer cell lines. A lower IC₅₀ value indicates higher potency.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Arsenic Trioxide (ATO) | HL-60 (Promyelocytic Leukemia) | 1-2 | [1] |
| HT-29 (Colon Adenocarcinoma) | ~5 | [2] | |
| OVCAR (Ovarian Carcinoma) | ~2 | [3] | |
| Darinaparsin | L428 (Hodgkin Lymphoma) | ~3 | [4] |
| T-Cell Lymphoma Cell Lines | 1-3 | [4] | |
| Multiple Myeloma Cell Lines | Dose-dependent apoptosis | [5] | |
| Novel Dispiro-indolinone (Compound 29) | LNCaP (Prostate Carcinoma) | 1.2-3.5 | [3] |
| 2-Amino-4-(dihydroxyarsinoyl) Butanoate (R-AST–OH) | MDA-MB-231 (Triple-Negative Breast Cancer) | ~10 | [6] |
| HCC1569 (Basal A Breast Cancer) | ~10 | [6] |
In Vivo Efficacy and Toxicity Data
Preclinical in vivo studies are essential for evaluating the therapeutic index in a whole-organism context. The following table provides a summary of available in vivo data for key organoarsenic compounds.
| Compound | Animal Model | Efficacy Endpoint | Toxicity Findings | Therapeutic Index (TI) | Reference |
| Arsenic Trioxide (ATO) | APL Xenograft Mice | Complete Remission | Dose-related cardiac and hepatic toxicity | Narrow | [7] |
| Darinaparsin | HI-LAPC-4 & PANC-1 Xenograft Mice | Significant tumor growth inhibition | Well-tolerated at effective doses; minimal systemic toxicity | Potentially high; significantly greater than ATO | [8][9] |
| Novel Dispiro-indolinone (Compound 29) | P388-inoculated Mice | 93% Tumor Growth Rate Inhibition | No mortality up to day 31 | ≥2.5 (estimated as LD₅₀/ED₅₀) | [3] |
Experimental Protocols
Detailed and reproducible methodologies are paramount in the assessment of novel therapeutic agents. This section outlines the key experimental protocols referenced in this guide.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Expose the cells to a range of concentrations of the organoarsenic compound for a predetermined duration (e.g., 24, 48, or 72 hours). Include a vehicle-only control.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve to determine the IC₅₀ value.
In Vivo Acute Toxicity Study in Rodents
This protocol provides a general framework for assessing the acute toxicity of a novel organoarsenic compound in a rodent model.
Protocol:
-
Animal Model: Use healthy, young adult rodents (e.g., mice or rats) of a single strain, with equal numbers of males and females per group.
-
Dose Administration: Administer the organoarsenic compound via the intended clinical route (e.g., oral gavage, intravenous injection) in a single dose. Use a minimum of three dose levels and a vehicle control group.
-
Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse effects at regular intervals for at least 14 days.
-
Data Collection: Record body weights before dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any treatment-related macroscopic changes in organs and tissues.
-
LD₅₀/TD₅₀ Determination: Analyze the mortality and toxicity data to determine the median lethal dose (LD₅₀) or median toxic dose (TD₅₀).
In Vivo Antitumor Efficacy in Xenograft Models
This protocol outlines a general procedure for evaluating the antitumor efficacy of a novel organoarsenic compound using a human tumor xenograft model in immunodeficient mice.
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the organoarsenic compound at various doses and schedules. The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Body Weight and Health Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy. The median effective dose (ED₅₀) can be calculated from these data.
Visualization of Key Pathways and Workflows
Understanding the mechanism of action is crucial for the rational design and development of novel drugs. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by organoarsenic compounds and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Arsenic compounds induce apoptosis through caspase pathway activation in MA-10 Leydig tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Darinaparsin Induces a Unique Cellular Response and is Active in an Arsenic Trioxide-Resistant Myeloma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reference Protocols for Toxicity Testing - Toxicity Testing - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical and clinical development of darinaparsin, a novel organic arsenic derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Darinaparsin: Solid Tumor Hypoxic Cytotoxin and Radiosensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Validation of Analytical Methods for Arsenic Speciation in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
The toxicity and metabolic pathways of arsenic are highly dependent on its chemical form, making the accurate speciation of this element in biological samples a critical aspect of toxicological research and clinical diagnostics. This guide provides a comparative overview of validated analytical methods for arsenic speciation, with a focus on providing researchers with the data and protocols necessary to select and implement the most appropriate methodology for their studies.
Performance Comparison of Analytical Methods
The predominant technique for arsenic speciation in biological matrices is High-Performance Liquid Chromatography (HPLC) coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This hyphenated technique offers high sensitivity and selectivity, allowing for the separation and quantification of various arsenic species.[1][2][3][4] Alternative methods, such as Hydride Generation-Atomic Absorption Spectrometry (HG-AAS), are also utilized, particularly for their cost-effectiveness.[5][6]
Below is a summary of the performance characteristics of commonly employed methods for arsenic speciation in biological samples.
| Method | Analyte Species | Matrix | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Accuracy/Recovery (%) | Precision (%RSD) | Reference |
| HPLC-ICP-MS | As(III), As(V), MMA, DMA, AsB, AsC, TMAO | Urine | As(V)=1.0, As(III)=1.2, DMA=1.7, MMA=0.9, AsB=0.4, AsC=0.6, TMAO=1.0 | - | - | - | [5] |
| HPLC-ICP-MS | As(III), As(V), MMA, DMA, AsB | Urine, Serum | 0.3–1.5 ng/mL (0.3-1.5 µg/L) | 1.0–5.0 ng/mL (1.0-5.0 µg/L) | 94–139 (spiked serum) | - | [7][8] |
| HPLC-ICP-MS | As(III), As(V), MMA, DMA, AsB | Urine | 0.02–0.03 | - | 98 | 5 | [9] |
| HPLC-ICP-MS | As(III), As(V), DMA, MMA | Rice Flour (SRM) | 0.9-1.8 ng/g (0.9-1.8 µg/kg) | 7-14 µg/kg | Good agreement with certified values | <7 | [10] |
| HG-CT-AAS | Trivalent and Pentavalent Arsenic Species | Biological Samples | 9–20 pg (0.009-0.020 ng) | - | 78-117 | <5 | [5][6] |
As(III): Arsenite, As(V): Arsenate, MMA: Monomethylarsonic acid, DMA: Dimethylarsinic acid, AsB: Arsenobetaine, AsC: Arsenocholine, TMAO: Trimethylarsine oxide, HG-CT-AAS: Hydride Generation-Cryotrapping-Atomic Absorption Spectrometry, SRM: Standard Reference Material.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for arsenic speciation analysis.
Method 1: HPLC-ICP-MS for Arsenic Speciation in Urine and Serum
This method is widely adopted for the routine monitoring of arsenic species in clinical and toxicological studies.[7][11]
1. Sample Preparation:
-
Urine: Samples are typically diluted with a suitable buffer, such as ammonium (B1175870) carbonate, and centrifuged to remove particulate matter.[5][7] To prevent interconversion of arsenic species, samples should be stored frozen until analysis.[5][12][13]
-
Serum: Protein precipitation is a critical step. This is often achieved by adding trichloroacetic acid, followed by centrifugation to obtain a clear supernatant for analysis.[7][8]
2. Chromatographic Separation:
-
HPLC System: An anion-exchange column, such as a Hamilton PRP-X100, is commonly used for the separation of arsenic species.[7][12][14]
-
Mobile Phase: A gradient elution with a mobile phase containing ammonium carbonate is frequently employed.[4][7][8] The pH of the mobile phase is a critical parameter for achieving optimal separation.[15]
-
Flow Rate: A typical flow rate is around 1 mL/min.[14]
3. ICP-MS Detection:
-
Instrumentation: An ICP-MS system is used as an arsenic-specific detector.
-
Monitored Mass: The mass-to-charge ratio (m/z) of 75 is monitored for arsenic.[10] To overcome polyatomic interferences from chloride (⁴⁰Ar³⁵Cl⁺), a dynamic reaction cell (DRC) with a reaction gas like oxygen can be used to monitor arsenic as arsenic oxide (⁹¹AsO⁺).[9][15]
-
Internal Standard: An internal standard, such as germanium or rhodium, can be introduced post-column to correct for instrument drift.[10]
4. Quality Control:
-
Certified Reference Materials (CRMs), such as NIST SRM 1568a Rice Flour or urine-based CRMs, should be analyzed to ensure the accuracy of the method.[10][16]
-
Spiked samples should be analyzed to assess matrix effects and recovery.[7]
Method 2: Hydride Generation-Cryotrapping-Atomic Absorption Spectrometry (HG-CT-AAS)
This technique offers an alternative for the speciation of inorganic and methylated arsenic species.[5][6]
1. Sample Preparation:
-
Generation of volatile arsines from arsenic species is the core of this method.
-
For trivalent arsenic species, a buffered solution of sodium borohydride (B1222165) is used.[5][6]
-
To measure total inorganic and methylated arsenic, a pre-reduction step using a reducing agent like L-cysteine is required to convert pentavalent species to their trivalent forms.[5][6]
2. Cryotrapping:
-
The generated volatile arsines are trapped at a very low temperature, typically using liquid nitrogen. This step pre-concentrates the analytes.
3. Atomic Absorption Detection:
-
The trapped arsines are sequentially revolatilized by controlled heating and introduced into a quartz tube atomizer of an atomic absorption spectrometer for quantification.
Visualizing the Workflow and Validation Relationships
To better understand the experimental process and the interplay of validation parameters, the following diagrams have been generated.
Caption: General experimental workflow for arsenic speciation analysis.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. researchgate.net [researchgate.net]
- 5. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR ARSENIC - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Speciation Analysis of Arsenic Compounds by HPLC-ICP-MS: Application for Human Serum and Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arsenic speciation analysis in human urine for long term epidemiological studies: The Multi-Ethnic Study of Atherosclerosis (MESA) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. wwwn.cdc.gov [wwwn.cdc.gov]
- 14. Arsenic species and selected metals in human urine: validation of HPLC/ICPMS and ICPMS procedures for a long-term population-based epidemiological study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Arsenic speciation using HPLC–ICP–MS in white and brown rice and health risk assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Speciation Analysis of Arsenic Compounds by High-Performance Liquid Chromatography in Combination with Inductively Coupled Plasma Dynamic Reaction Cell Quadrupole Mass Spectrometry: Application for Vietnamese Rice Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of British and German Arsphenamine Formulations in the Early 20th Century
A guide for researchers, scientists, and drug development professionals on the historical challenges and variations in the production and standardization of Salvarsan and its British counterparts.
In the early 20th century, the advent of Paul Ehrlich's "magic bullet," Salvarsan (arsphenamine), marked a revolutionary step in chemotherapy, offering the first effective treatment for syphilis. Developed in Germany and marketed by Hoechst from 1910, this organoarsenic compound's availability was abruptly curtailed for the Allied nations with the outbreak of World War I. This necessitated an urgent British effort to replicate the drug, leading to the production of formulations such as Kharsivan and Neokharsivan by companies including Burroughs Wellcome & Co. This guide provides a comparative study of the German and British arsphenamine (B1667614) formulations, focusing on the chemical complexities, manufacturing challenges, and the differing approaches to standardization that defined these pioneering chemotherapeutic agents.
While a precise, quantitative comparison is challenging due to the limitations of historical data, this analysis synthesizes available information on their chemical nature, biological testing, and the official standards of the time to offer a comprehensive overview for the scientific community.
Chemical Composition and Stability
Arsphenamine, known chemically as 3,3'-diamino-4,4'-dihydroxyarsenobenzene dihydrochloride (B599025), was not a simple molecule, a fact that was not fully appreciated at the time of its synthesis. Modern analysis has revealed that Salvarsan and its analogues were not monomers with a simple arsenic-arsenic double bond, as initially thought. Instead, they existed as a complex mixture of cyclic polyarsine structures, primarily trimers and pentamers.[1][2] This inherent structural complexity made batch-to-batch consistency a significant manufacturing challenge for both German and British producers.
The compound was distributed as a yellow, hygroscopic powder that was highly unstable in air.[1] Oxidation of the arsphenamine base could lead to the formation of more toxic arsenic species. To mitigate this, both Salvarsan and its British counterparts were packaged in sealed glass ampoules under an inert gas like nitrogen.[1] The difficulty in preparing a stable, injectable solution was a major clinical hurdle. Arsphenamine base was insoluble and had to be dissolved and carefully neutralized with sodium hydroxide (B78521) before administration, a process fraught with potential for error.[3]
Recognizing these difficulties, Ehrlich's team at Hoechst developed Neosalvarsan (neoarsphenamine) in 1912. This derivative was more soluble in water and did not require neutralization, making it easier to administer.[4] However, it was generally considered to be slightly less therapeutically active than the original Salvarsan.[4] British manufacturers followed suit, producing their own versions of neoarsphenamine.
| Formulation | Common Brand Names | Country of Origin | Key Chemical Characteristics |
| Arsphenamine | Salvarsan, Ehrlich 606, Kharsivan | Germany (Salvarsan), UK (Kharsivan) | Dihydrochloride salt; insoluble in water, requiring neutralization before injection. A complex mixture of cyclic polyarsines. |
| Neoarsphenamine | Neosalvarsan, Novarsenobillon | Germany, UK, France | More soluble derivative of arsphenamine. Did not require neutralization. Considered slightly less potent but less toxic. |
Manufacturing and Standardization: A Tale of Two Nations
The production of arsphenamine was a multi-step chemical synthesis. While the general pathway was known, the specific techniques for purification and ensuring product consistency were proprietary and likely differed between Hoechst and the British manufacturers.
The German Approach: Ehrlich's Strict Biological Standardization
Paul Ehrlich maintained stringent control over the quality of Salvarsan produced by Hoechst. Each batch was subjected to rigorous biological testing in his own laboratory before being released.[5] This process involved assessing both the therapeutic efficacy (parasiticidal activity) and the toxicity of the preparation.
The British Response: The Medical Research Committee (MRC)
With the cessation of German supplies in 1914, the British government tasked its nascent pharmaceutical industry with producing a domestic supply of arsphenamine. Burroughs Wellcome was among the first to successfully synthesize the compound, marketing it as Kharsivan.[5] However, ensuring the safety and efficacy of these new products was a major concern. The recently established Medical Research Committee (MRC) was charged with the crucial role of biological standardization.
The MRC established a specialized committee, the Salvarsan Committee, to develop and oversee the testing of all British-made arsphenamine and neoarsphenamine. While publicly stating that the British products were equivalent to their German counterparts, the MRC privately acknowledged the immense difficulty in obtaining reliable comparative data.[5]
Experimental Protocols: Reconstructing Historical Methodologies
Detailed, step-by-step manufacturing protocols from the period are not publicly available, as they were considered trade secrets. However, based on the chemical literature and reports of the time, the following represents a likely overview of the key experimental stages.
Synthesis of Arsphenamine
The synthesis of arsphenamine generally followed the principles laid out by Ehrlich and his chemist, Alfred Bertheim. The process started with the nitration of p-hydroxyphenylarsonic acid, followed by a reduction of the nitro group to an amino group, and finally, a reduction of the arsonic acid to the arseno compound. The final product was then precipitated as the dihydrochloride salt.
Biological Testing for Toxicity and Efficacy
The primary method for standardizing arsphenamine preparations was through animal testing. The goal was to establish a "therapeutic index" – the ratio between the maximum tolerated dose (a measure of toxicity) and the minimum curative dose (a measure of efficacy).
-
Toxicity Testing: The lethal dose (LD50), the dose that kills 50% of a group of test animals, was a key metric. Mice or rats were typically used, receiving intravenous injections of the arsphenamine solution. The British MRC established a standard that a batch would be rejected if a dose of 0.12 mg per gram of body weight for mice proved lethal within seven days.
-
Efficacy (Trypanocidal) Testing: The therapeutic activity was not tested against Treponema pallidum (the syphilis spirochete) in vitro, as it was difficult to culture. Instead, a surrogate model was used: mice infected with trypanosomes (the protozoa that cause sleeping sickness). The minimum curative dose was the lowest dose that could clear the trypanosomes from the blood of the infected mice within a set timeframe.
Comparative Performance: A Lack of Definitive Data
Despite the efforts of the MRC, a direct and statistically robust comparison of the performance of German Salvarsan and British Kharsivan is not available from the historical record. Clinical reports from the era are largely anecdotal. For example, H.C. Lucey, after 600 injections of British arsphenamine, concluded it to be "every bit as potent as the original German preparation."[5] However, it was widely acknowledged that valid comparisons were impossible under the conditions of war.[5]
The key challenge in any comparison lies in the inherent variability of the products themselves. The complex, polymeric nature of arsphenamine meant that even different batches from the same manufacturer could exhibit variations in toxicity and therapeutic effect. The primary goal of the standardization efforts was not to prove equivalence to a foreign product, but to ensure that each batch released for public use met a minimum standard of safety and efficacy.
| Parameter | German Formulations (Salvarsan) | British Formulations (Kharsivan) | Notes |
| Chemical Standard | Based on Ehrlich's original synthesis and specifications. Likely included tests for arsenic content and solubility. | Governed by the British Pharmacopoeia, which included limits for arsenic content.[6][7] | The exact text of the early 20th-century pharmacopoeial monographs with detailed specifications is not readily available. |
| Biological Standard | Each batch was personally tested and approved by Paul Ehrlich's institute. | Standardized by the Medical Research Committee (MRC) based on toxicity and trypanocidal activity in animal models. | The MRC's primary aim was to ensure safety and a minimum level of efficacy for British-made products. |
| Reported Efficacy | Considered highly effective and revolutionary for its time. | Generally reported as effective in clinical practice, with claims of being comparable to the German product.[5] | No controlled, comparative clinical trials from the period exist to provide statistical evidence. |
| Reported Toxicity | Known to have significant side effects, including pain on injection, thrombophlebitis, and in rare cases, severe systemic reactions. | Similar profile of adverse effects to the German formulations. Variability between batches was a concern. | The instability of the compound and difficulties in administration contributed significantly to adverse reactions for all formulations. |
Mechanism of Action: The "Magic Bullet" Pathway
Paul Ehrlich's concept of a "magic bullet" was a drug that could selectively target a pathogen without harming the host. While arsphenamine did not fully achieve this ideal, its mechanism of action was based on this principle. It is now understood that arsphenamine itself is a pro-drug. In the body, it is oxidized to a more toxic trivalent arsenic species. This active metabolite is thought to bind to sulfhydryl groups in essential enzymes of the Treponema pallidum spirochete, thereby disrupting its metabolism and leading to its death.
References
- 1. Arsphenamine - Wikipedia [en.wikipedia.org]
- 2. identity.wellcomecollection.org [identity.wellcomecollection.org]
- 3. researchgate.net [researchgate.net]
- 4. Tuskegee Syphilis Study - Wikipedia [en.wikipedia.org]
- 5. The introduction of ‘chemotherapy’ using arsphenamine – the first magic bullet - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arsenic limit tests of the British Pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Safety Operating Guide
Proper Disposal of Arsenobenzene: A Step-by-Step Guide for Laboratory Professionals
Arsenobenzene and related organoarsenic compounds are highly toxic and carcinogenic, necessitating stringent safety protocols for their handling and disposal. This guide provides essential, step-by-step procedures for the safe disposal of this compound waste in a laboratory setting, ensuring the safety of personnel and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with the following safety protocols. All manipulations involving this compound that could generate dust, vapors, or aerosols must be conducted within a certified chemical fume hood, glove box, or other appropriate containment device to minimize inhalation exposure.[1][2]
| Personal Protective Equipment (PPE) and Engineering Controls |
| Primary Engineering Control |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
A designated area within the laboratory should be established for all work with arsenic compounds.[1][2] This area must be clearly labeled with appropriate hazard warnings, such as "Carcinogen in Use Area."[1] All equipment used in this designated area should be considered contaminated and should not be removed without proper decontamination.[2]
Step-by-Step Disposal Procedure
The disposal of this compound is managed as hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including residual product, contaminated personal protective equipment (gloves, lab coats), and any absorbent materials from spill cleanup, must be collected in a dedicated, sealable, and compatible container.[1] A brown glass bottle is often recommended for arsenic compounds.[1]
-
Liquid Waste: All liquid waste, including reaction mixtures, rinse water from cleaning contaminated glassware, and any other aqueous or organic solutions containing this compound, must be collected in a separate, sealable, and compatible hazardous waste container.[1]
-
Empty Containers: Empty containers that once held this compound must be treated as hazardous waste.[1] Rinse the container with a suitable solvent, and collect the rinsate as hazardous liquid waste.[1]
Step 2: Labeling of Hazardous Waste
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" and any other constituents
-
The specific hazards (e.g., "Toxic," "Carcinogen")[1]
-
The name of the responsible party or principal investigator[1]
-
The accumulation start date
Step 3: Storage of Hazardous Waste
Store the sealed hazardous waste container in a designated, secure area.[3] This area should be away from incompatible materials.[2] Secondary containment should be used to prevent spills.[1]
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[1] Complete any required chemical waste pickup forms as per your institution's guidelines.[1]
Emergency Procedures for Spills and Exposure
In the event of a spill or personnel exposure, immediate action is critical.
| Emergency Situation | Procedure |
| Minor Spill | Notify personnel in the immediate area and restrict access. Wearing appropriate PPE, clean up the spill with absorbent materials. Collect all cleanup materials in a sealed container for hazardous waste disposal.[2] |
| Major Spill | Evacuate the area immediately. Notify your supervisor and your institution's EHS or emergency response team.[4] |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6][5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound-containing waste.
Caption: Workflow for the safe disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and hazardous waste disposal protocols. The Safety Data Sheet (SDS) for this compound should be reviewed before handling the chemical.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
